molecular formula C9H7NO B1501087 2-Formyl-6-methylbenzonitrile CAS No. 27613-37-2

2-Formyl-6-methylbenzonitrile

Cat. No.: B1501087
CAS No.: 27613-37-2
M. Wt: 145.16 g/mol
InChI Key: INEMMACKKKQZAM-UHFFFAOYSA-N
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Description

2-Formyl-6-methylbenzonitrile (CAS 27613-37-2) is a high-purity aromatic compound serving as a versatile and key intermediate in advanced organic synthesis . Its molecular structure, which incorporates both formyl and nitrile functional groups on a methyl-substituted benzene ring, makes it a valuable bifunctional building block for constructing complex molecules . The compound is characterized by a molecular formula of C9H7NO and a molecular weight of 145.16 g/mol . This compound is primarily employed in the research and development of active pharmaceutical ingredients (APIs) and novel drug candidates, particularly in the synthesis of heterocyclic compounds . Additionally, it finds application in the agrochemical sector for the creation of advanced crop protection agents, as well as in the development of dyes and pigments . Researchers also utilize it to study novel reaction mechanisms and develop new synthetic methodologies . Handling this material requires appropriate safety precautions. It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Proper personal protective equipment, including gloves and eye/face protection, should be worn, and the compound should only be used in a well-ventilated area . The product is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-formyl-6-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c1-7-3-2-4-8(6-11)9(7)5-10/h2-4,6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INEMMACKKKQZAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10665442
Record name 2-Formyl-6-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10665442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27613-37-2
Record name 2-Formyl-6-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10665442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Formyl-6-methylbenzonitrile: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Formyl-6-methylbenzonitrile, a bifunctional aromatic compound, stands as a molecule of significant interest for researchers and professionals in synthetic chemistry and drug development. Characterized by the presence of both an electrophilic aldehyde (formyl) group and a cyano (nitrile) moiety ortho to a methyl group on a benzene ring, this molecule offers a unique platform for the construction of complex heterocyclic systems. Its strategic substitution pattern makes it a versatile building block, particularly in the synthesis of pharmaceutical intermediates and novel functional materials.[1]

This guide provides an in-depth analysis of the core physicochemical properties, spectroscopic signature, and chemical reactivity of this compound. It is designed to equip researchers with the technical insights required to effectively utilize this compound in their synthetic endeavors, from understanding its stability and handling to exploiting its reactivity in complex molecular design.

Molecular Structure and Identifiers

The structural arrangement of this compound, with its adjacent reactive groups, is key to its synthetic utility. The steric influence of the ortho-methyl group can modulate the reactivity of the neighboring formyl group, a crucial consideration in reaction design.

IdentifierValueSource
IUPAC Name This compound-
CAS Number 27613-37-2[2]
Molecular Formula C₉H₇NO[1]
Molecular Weight 145.16 g/mol [1]
SMILES CC1=C(C=CC=C1C=O)C#N[2]
InChI InChI=1S/C9H7NO/c1-7-4-2-3-5-8(9(7)6-11)10-12/h2-5,10H,1H3-

Physicochemical Properties

While extensive experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and comparison with related analogs. The compound is typically supplied as a solid with a purity of 96-98%.[1][2]

PropertyValue / DescriptionNotes
Physical State SolidBased on supplier information.
Melting Point No data availableExperimental value not found in public literature.
Boiling Point No data availableExperimental value not found in public literature.
Solubility Soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate. Expected to have low solubility in water.Inferred from structural similarity to other benzonitrile derivatives.
Storage Store in an inert atmosphere at 2-8°C.Recommended by suppliers to maintain stability.[2]

Spectroscopic Profile: An Interpretive Guide

The definitive identification of this compound relies on a combination of spectroscopic techniques. Below is an expert interpretation of the expected spectral data, grounded in the principles of NMR and IR spectroscopy.

Infrared (IR) Spectroscopy

The IR spectrum provides a rapid diagnostic for the presence of the key functional groups.

  • ~2220-2240 cm⁻¹ (Strong, Sharp): This band is characteristic of the C≡N (nitrile) stretching vibration. Its intensity and sharp nature are definitive for the cyano group.[3]

  • ~1690-1710 cm⁻¹ (Strong, Sharp): This absorption corresponds to the C=O (carbonyl) stretch of the aromatic aldehyde (formyl) group. Conjugation with the benzene ring slightly lowers its frequency compared to a saturated aldehyde.[3]

  • ~2820-2850 cm⁻¹ and ~2720-2750 cm⁻¹ (Medium, Sharp): These two bands arise from the C-H stretch of the aldehyde proton (the aldehydic C-H bond). The appearance of this pair of bands is a classic indicator of a formyl group.[3]

  • ~2850-3000 cm⁻¹ (Medium): These absorptions are due to the C-H stretching vibrations of the methyl group and the aromatic ring.

  • ~1580-1600 cm⁻¹ and ~1450-1500 cm⁻¹ (Medium to Weak): These bands are characteristic of C=C stretching vibrations within the aromatic ring.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is crucial for confirming the substitution pattern of the aromatic ring.

  • ~10.0-10.5 ppm (Singlet, 1H): This downfield signal is characteristic of the aldehyde proton (-CHO). Its significant deshielding is due to the electronegativity of the oxygen atom and the magnetic anisotropy of the carbonyl group.

  • ~7.4-7.8 ppm (Multiplet, 3H): These signals correspond to the protons on the aromatic ring. The exact splitting pattern will depend on the coupling constants between the adjacent protons.

  • ~2.5-2.7 ppm (Singlet, 3H): This upfield signal corresponds to the protons of the methyl group (-CH₃). It appears as a singlet as there are no adjacent protons to couple with.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.

  • ~190-195 ppm: The signal for the carbonyl carbon of the aldehyde group, which is highly deshielded.[4]

  • ~130-145 ppm: Signals for the quaternary carbons of the aromatic ring (the carbons bonded to the -CHO, -CN, and -CH₃ groups).

  • ~125-135 ppm: Signals for the carbons of the aromatic ring that are bonded to hydrogen.

  • ~115-120 ppm: The signal for the carbon of the nitrile group (-C≡N).

  • ~20-25 ppm: The signal for the methyl group carbon.[4]

Reactivity and Synthetic Utility

The synthetic value of this compound is derived from the orthogonal reactivity of its aldehyde and nitrile functionalities. This bifunctional nature allows for its participation in a variety of transformations, particularly cascade reactions for the rapid assembly of heterocyclic scaffolds.

Core Reactivity Principles:
  • Electrophilic Aldehyde: The formyl group is a classic electrophile, susceptible to nucleophilic attack. It readily undergoes reactions such as Wittig olefination, reductive amination, and additions of organometallic reagents (e.g., Grignards).

  • Nucleophilic Nitrile (after activation): While the nitrile group itself is not strongly nucleophilic, its proximity to the aldehyde allows for intramolecular cyclization reactions. Under basic or acidic conditions, the aldehyde can be converted into an intermediate (e.g., an imine or enolate) that can then be trapped by the nitrile group.

  • Cascade Reactions: The molecule is an excellent substrate for domino or cascade reactions, where a single set of reagents initiates a sequence of transformations involving both functional groups. This is particularly valuable for synthesizing isoindolinone derivatives, a privileged scaffold in medicinal chemistry.[5][6]

The diagram below illustrates a generalized reaction pathway where 2-formylbenzonitriles react with anilines in an electrochemical cascade to form N-aryl isoindolinones. This showcases the molecule's ability to rapidly build molecular complexity.[6]

G cluster_start Starting Materials start1 This compound reagents Electrochemical Cell (Constant Current) start1->reagents start2 Aniline Derivative (Ar-NH2) start2->reagents intermediate1 Imine Intermediate reagents->intermediate1 Imine Formation intermediate2 Intramolecular Cyclization (Nucleophilic attack on Nitrile) intermediate1->intermediate2 e⁻ Reduction & Tautomerization product N-Aryl Isoindolinone Product intermediate2->product Hydrolysis

Caption: Electrochemical cascade synthesis of isoindolinones.

Illustrative Synthetic Protocol: General Formylation

Disclaimer: This protocol is illustrative and has not been optimized. Appropriate safety precautions must be taken.

  • Dissolution: Dissolve 2-methylbenzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add a strong base such as n-butyllithium (n-BuLi, ~1.1 eq) dropwise, maintaining the internal temperature below -70 °C. The reaction mixture typically changes color, indicating the formation of the lithiated species. Stir for 1-2 hours at -78 °C.

  • Formylation: Add a suitable formylating agent, such as anhydrous N-formylpiperidine or dimethylformamide (DMF, >1.5 eq), to the reaction mixture.

  • Warming and Quench: Allow the reaction to slowly warm to room temperature overnight. Cool the mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

G start 2-Methylbenzonitrile step1 1) n-BuLi, THF, -78 °C 2) DMF start->step1 step2 Aqueous Workup (e.g., NH4Cl) step1->step2 product This compound step2->product

Caption: Plausible synthesis via ortho-formylation.

Applications in Research and Drug Development

The primary application of this compound is as a versatile intermediate in organic synthesis.[1] Its ability to generate complex heterocyclic structures makes it valuable in the following areas:

  • Medicinal Chemistry: As a precursor to isoindolinones and related nitrogen-containing heterocycles, which are core structures in many biologically active compounds.[6] The development of novel cascade reactions using this building block enables the rapid generation of compound libraries for high-throughput screening.

  • Materials Science: The rigid, functionalized aromatic structure can be incorporated into larger polymeric or macrocyclic systems for applications in electronics, sensing, or as specialized ligands.

A notable example of a related compound, 2-Formyl-6-methoxybenzonitrile, serves as a key intermediate in the synthesis of Finerenone, a non-steroidal mineralocorticoid receptor antagonist used to treat chronic kidney disease.[7] This highlights the importance of this class of substituted benzonitriles in accessing complex and pharmaceutically relevant targets.

Safety and Handling

While a comprehensive, verified safety data sheet for this specific isomer is not universally available, data from related compounds and supplier information indicate the following hazards:

  • GHS Hazard Statements (Probable):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

    • H302: Harmful if swallowed.

Handling Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[2]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Researchers should always consult the most current Safety Data Sheet (SDS) provided by their supplier before handling this chemical.

Conclusion

This compound is a high-value synthetic intermediate whose utility is rooted in the dual reactivity of its formyl and nitrile groups. While detailed experimental characterization data remains somewhat sparse in public literature, its chemical behavior can be confidently predicted, enabling its effective use in the synthesis of complex molecules. Its primary role as a precursor to heterocyclic systems, particularly isoindolinones, positions it as a key building block for medicinal chemistry and drug discovery programs. Proper handling and an understanding of its reactivity are paramount for any researcher aiming to leverage the synthetic potential of this versatile compound.

References

An In-Depth Technical Guide to 2-Formyl-6-methylbenzonitrile: Properties, Synthesis, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Formyl-6-methylbenzonitrile, a versatile bifunctional aromatic compound. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's core characteristics, safety protocols, and its emerging significance as a building block in the synthesis of complex pharmaceutical agents. The narrative emphasizes the causal relationships behind its reactivity and application, aiming to equip the reader with both theoretical knowledge and practical insights.

Core Molecular Profile

This compound, identified by the CAS Number 27613-37-2 , is a substituted aromatic nitrile.[1] Its structure is characterized by a benzene ring functionalized with a formyl (-CHO), a methyl (-CH₃), and a nitrile (-C≡N) group. This unique arrangement of electron-withdrawing (formyl and nitrile) and electron-donating (methyl) groups at ortho and meta positions imparts a distinct reactivity profile, making it a valuable intermediate in organic synthesis.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₉H₇NO[3]
Molecular Weight 145.16 g/mol [3]
CAS Number 27613-37-2[1]
Purity Typically ≥97%
Appearance Solid (predicted)N/A
Melting Point 127-132 °C (for the related 2-Amino-6-methylbenzonitrile)
Boiling Point >200 °C (estimated based on related structures)[4]
Solubility Soluble in common organic solvents (e.g., Chloroform, Dichloromethane, Ethyl Acetate)General chemical knowledge

Expert Insight: The juxtaposition of the aldehyde and nitrile functionalities makes this molecule a prime candidate for cascade reactions, where multiple bond-forming events occur in a single synthetic operation. This is a highly sought-after characteristic in modern synthetic chemistry for improving efficiency and reducing waste.

Safety, Handling, and Storage: A Self-Validating System

Ensuring laboratory safety is paramount when handling any chemical intermediate. The following protocols are derived from the Safety Data Sheet (SDS) for this compound and represent a self-validating system for risk mitigation.[1]

Hazard Identification
  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Eye Damage/Irritation: Causes serious eye irritation.

  • Respiratory Sensitization: May cause respiratory irritation.

Recommended Handling and Personal Protective Equipment (PPE)

A rigorous approach to handling is essential. The following workflow diagram illustrates the necessary steps for safe manipulation of this compound.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep1 Consult SDS prep2 Don appropriate PPE: - Nitrile gloves - Safety glasses with side shields - Lab coat prep1->prep2 prep3 Ensure fume hood is operational prep2->prep3 handle1 Weigh compound in fume hood prep3->handle1 handle2 Perform all manipulations within the fume hood handle1->handle2 handle3 Avoid generating dust handle2->handle3 clean1 Decontaminate surfaces handle3->clean1 store1 Store in a tightly sealed container handle3->store1 clean2 Dispose of waste in -labeled hazardous waste container clean1->clean2 store2 Keep in a cool, dry, well-ventilated area store1->store2

Caption: Safe handling workflow for this compound.

Storage and Stability

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The container should be tightly sealed to prevent moisture ingress and contamination.

Synthesis and Reactivity

While specific, high-yield synthetic routes to this compound are proprietary or described in patent literature, its synthesis can be conceptually understood through established organic chemistry principles. A plausible retrosynthetic analysis suggests that it could be derived from 2,6-dimethylbenzonitrile via selective oxidation of one of the methyl groups.

The true value of this compound lies in its reactivity, which is dominated by the aldehyde and nitrile groups. The aldehyde can undergo a wide range of reactions including:

  • Reductive amination: To introduce amine functionalities.

  • Wittig and related olefination reactions: For carbon-carbon bond formation.

  • Condensation reactions: With active methylene compounds.

The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, further expanding its synthetic utility.

Application in Drug Development: A Case Study in Finerenone Synthesis

This compound and its analogues are valuable intermediates in the synthesis of complex pharmaceutical agents.[3] A prominent example is the synthesis of Finerenone , a non-steroidal mineralocorticoid receptor antagonist used to treat chronic kidney disease in patients with type 2 diabetes. While published routes often utilize the closely related 4-Formyl-3-methoxybenzonitrile, the underlying synthetic logic is directly applicable.

The core of the synthesis involves a multi-component reaction that builds the dihydropyridine scaffold of Finerenone. The formylbenzonitrile derivative serves as a key electrophile in this process.

Exemplary Synthetic Protocol (Adapted from Finerenone Synthesis)

The following is a representative, step-by-step protocol illustrating the type of reaction where a formylbenzonitrile derivative is crucial.

Reaction: Knoevenagel condensation/cyclization to form a dihydropyridine core.

Materials:

  • 4-Formyl-3-methoxybenzonitrile (as an analogue for this compound)

  • Ethyl acetoacetate

  • Ammonium acetate

  • Ethanol (as solvent)

Procedure:

  • To a solution of 4-Formyl-3-methoxybenzonitrile (1.0 eq) in ethanol, add ethyl acetoacetate (1.1 eq) and ammonium acetate (1.5 eq).

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product is expected to precipitate from the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to yield the dihydropyridine intermediate.

Causality of Experimental Choices:

  • Ethanol as solvent: It is a polar protic solvent that can dissolve the reactants and facilitate the reaction, while also allowing for product precipitation upon cooling.

  • Ammonium acetate: Serves as both a source of ammonia and a mild catalyst for the condensation reactions.

  • Reflux temperature: Provides the necessary activation energy for the reaction to proceed at a reasonable rate without significant decomposition of the reactants or products.

The following diagram illustrates the logical flow of a multi-step synthesis where a formylbenzonitrile is a key starting material.

G General Synthetic Workflow Utilizing a Formylbenzonitrile start This compound (Starting Material) step1 Multi-component Reaction (e.g., Hantzsch-type synthesis) start->step1 intermediate1 Dihydropyridine Core step1->intermediate1 step2 Oxidation intermediate1->step2 intermediate2 Aromatized Pyridine Ring step2->intermediate2 step3 Further Functionalization (e.g., Amide Coupling) intermediate2->step3 final_product Active Pharmaceutical Ingredient (API) step3->final_product

Caption: A generalized synthetic pathway for drug candidates.

Conclusion

This compound is a strategically important building block for organic and medicinal chemistry. Its bifunctional nature allows for the efficient construction of complex molecular architectures, particularly heterocyclic systems that are prevalent in many drug candidates. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for its effective and safe utilization in research and development. The insights provided herein are intended to empower scientists to leverage the full potential of this versatile chemical intermediate in the quest for novel therapeutics.

References

The Definitive Guide to the Structural Elucidation of 2-Formyl-6-methylbenzonitrile: A Multi-technique Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive, in-depth walkthrough for the structural elucidation of 2-Formyl-6-methylbenzonitrile. Designed for researchers, scientists, and drug development professionals, this document eschews a rigid template in favor of a logical, causality-driven narrative that mirrors the real-world process of molecular structure determination. We will proceed from fundamental analysis to advanced two-dimensional NMR techniques, demonstrating how a confluence of spectroscopic evidence leads to an unambiguous structural assignment.

Preamble: The Analytical Challenge

Part 1: Foundational Analysis - What the Formula Reveals

Before any spectra are acquired, the molecular formula itself provides a crucial starting point.

Molecular Formula: C₉H₇NO Molecular Weight: 145.16 g/mol [1]

From this, we can calculate the Degree of Unsaturation (DoU), an essential first step in deducing the presence of rings or multiple bonds.

Degree of Unsaturation (DoU) Calculation: DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 9 + 1 - (7/2) + (1/2) DoU = 7

A DoU of 7 immediately suggests a highly unsaturated system. A benzene ring accounts for 4 degrees of unsaturation (one ring and three double bonds). The remaining 3 degrees must be accounted for by the functional groups, which is consistent with a nitrile group (C≡N, 2 DoU) and a formyl group (C=O, 1 DoU). This initial calculation provides a structural framework: a substituted benzene ring bearing a nitrile and a formyl group.

Part 2: The Spectroscopic Workflow - A Symphony of Data

The elucidation of a molecular structure is rarely accomplished with a single technique. Instead, it is the synergistic interplay of multiple spectroscopic methods that provides the necessary evidence for a conclusive assignment. Our workflow is designed to build upon the information gathered at each stage.

G A Molecular Formula (C₉H₇NO) & DoU Calculation B Mass Spectrometry (MS) - Molecular Weight - Fragmentation A->B C Infrared (IR) Spectroscopy - Functional Group ID A->C D ¹³C NMR & DEPT - Carbon Skeleton B->D Confirms MW C->D Confirms C=O, C≡N E ¹H NMR - Proton Environment - Integration & Splitting D->E Provides carbon count I Final Structure Confirmation D->I F 2D NMR: COSY - ¹H-¹H Connectivity E->F E->I H 2D NMR: HMBC - ¹H-¹³C (long-range) Connectivity F->H F->I G 2D NMR: HSQC - ¹H-¹³C (1-bond) Connectivity G->H G->I H->I

Caption: A logical workflow for the structural elucidation of an unknown compound.

Part 3: Mass Spectrometry - Confirming the Mass and Initial Fragmentation

Mass spectrometry (MS) serves two primary purposes in the initial stages of structure elucidation: it confirms the molecular weight of the compound and provides valuable structural information through the analysis of its fragmentation pattern.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent (e.g., methanol or dichloromethane).

  • Injection: The sample is introduced into the mass spectrometer, typically via direct infusion or through a GC inlet.

  • Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions and neutral radicals.

  • Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is measured, and the data is presented as a mass spectrum.

Data Interpretation:

For this compound, the molecular ion peak (M⁺•) is expected at m/z = 145, corresponding to the molecular weight of C₉H₇NO. The fragmentation pattern can provide clues about the structure.[2][3][4][5][6]

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

m/zPredicted Fragment IonLoss of Neutral FragmentRationale
145[C₉H₇NO]⁺•-Molecular Ion (M⁺•)
144[C₉H₆NO]⁺H•Loss of the aldehydic hydrogen, a common fragmentation for aldehydes.
116[C₈H₆N]⁺COLoss of carbon monoxide from the formyl group.
91[C₇H₇]⁺(CO + HCN)Loss of CO followed by HCN, potentially forming a tropylium ion, characteristic of alkylbenzenes.

The presence of a strong peak at m/z 145 would confirm the molecular formula, while the observation of a significant M-1 peak (m/z 144) and a peak at m/z 116 would strongly suggest the presence of a benzaldehyde moiety.

Part 4: Infrared Spectroscopy - Identifying the Key Functional Groups

Infrared (IR) spectroscopy is a powerful and rapid technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of the chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Background Spectrum: A background spectrum of the clean ATR crystal is recorded.

  • Sample Application: A small amount of the solid or liquid sample is placed directly onto the ATR crystal.

  • Spectrum Acquisition: The IR beam is passed through the crystal, and the resulting spectrum is recorded.

  • Data Analysis: The positions (in wavenumbers, cm⁻¹) and intensities of the absorption bands are analyzed to identify functional groups.

Data Interpretation:

The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile, the aromatic aldehyde, and the substituted benzene ring.

Table 2: Predicted Infrared Absorption Frequencies for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupSignificance
~3080-3030C-H StretchAromaticConfirms the presence of an aromatic ring.
~2920, ~2850C-H StretchMethyl (-CH₃)Indicates aliphatic C-H bonds.
~2820, ~2720C-H StretchAldehyde (-CHO)The two distinct peaks are highly characteristic of an aldehyde C-H bond.
~2230C≡N StretchNitrileA sharp, strong absorption confirming the nitrile group.
~1705C=O StretchAromatic AldehydeThe position is lower than a typical aliphatic aldehyde due to conjugation with the aromatic ring.[1][6]
~1600, ~1475C=C StretchAromatic RingCharacteristic in-ring skeletal vibrations.
~800-750C-H Bend (out-of-plane)Trisubstituted BenzeneThe exact position can give clues about the substitution pattern. For a 1,2,3-trisubstituted ring, a band in this region is expected.[7][8]

The unambiguous identification of the C≡N stretch around 2230 cm⁻¹, the C=O stretch around 1705 cm⁻¹, and the characteristic pair of aldehyde C-H stretches would provide definitive evidence for the presence of the nitrile and formyl groups attached to the aromatic ring.

Part 5: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Heart of the Elucidation

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. Through a series of 1D and 2D experiments, we can piece together the connectivity of the atoms and confirm the substitution pattern.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: A standard single-pulse experiment is performed to obtain the proton spectrum. Key parameters include the number of scans, relaxation delay, and acquisition time.

  • ¹³C{¹H} NMR Acquisition: A proton-decoupled single-pulse experiment is run. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

  • DEPT-135 Acquisition: This experiment is used to differentiate between CH, CH₂, and CH₃ signals. CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are not observed.

  • 2D NMR Acquisition (COSY, HSQC, HMBC): These experiments are run using standard pulse programs. The acquisition times and number of increments are adjusted to achieve the desired resolution.[9][10][11]

¹H NMR Spectroscopy - Probing the Proton Environments

The ¹H NMR spectrum provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (splitting pattern).

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.4Singlet (s)1HH-formylAldehyde protons are highly deshielded and typically appear between 9-10 ppm.
~7.8-7.6Multiplet3HH-aromaticAromatic protons resonate in this region. The exact shifts and splitting depend on the substitution pattern.
~2.7Singlet (s)3HH-methylBenzylic protons are deshielded and appear in this region. The singlet nature suggests no adjacent protons.

Analysis of the Aromatic Region: For a 1,2,3-trisubstituted (specifically, 2-formyl-6-methyl) pattern, we expect three adjacent aromatic protons. This would likely give rise to a complex splitting pattern, possibly a triplet and two doublets (or a doublet of doublets) if the chemical shifts are sufficiently different. The integration of this region, corresponding to 3H, is a critical piece of evidence.

¹³C NMR and DEPT - Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The DEPT-135 experiment helps in assigning these carbons.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)DEPT-135AssignmentRationale
~192N/AC=OAldehyde carbonyl carbons are highly deshielded.
~140N/AC-CH₃Aromatic quaternary carbon attached to the methyl group.
~135-125CHC-H (aromatic)Aromatic methine carbons.
~133N/AC-CHOAromatic quaternary carbon attached to the formyl group.
~118N/AC≡NNitrile carbons are characteristic in this region.
~115N/AC-CNAromatic quaternary carbon attached to the nitrile group.
~20CH₃-CH₃Methyl carbon.

The ¹³C NMR spectrum should show a total of 9 distinct carbon signals, consistent with the molecular formula and the proposed structure's lack of symmetry. The DEPT-135 spectrum will confirm the presence of three aromatic CH carbons and one CH₃ carbon.

2D NMR - Connecting the Pieces

Two-dimensional NMR experiments are essential for unambiguously connecting the protons and carbons, thereby confirming the substitution pattern.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically over 2-3 bonds).[12] For this compound, the key observation in the COSY spectrum would be the correlation between the three adjacent aromatic protons, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton to the carbon it is directly attached to (a one-bond correlation).[10][11][13]

Predicted HSQC Correlations:

  • The three aromatic proton signals will correlate to the three aromatic CH carbon signals.

  • The methyl proton signal (~2.7 ppm) will correlate to the methyl carbon signal (~20 ppm).

  • The aldehyde proton (~10.4 ppm) will correlate to the aldehyde carbon (~192 ppm).

G cluster_H ¹H NMR cluster_C ¹³C NMR H_formyl ~10.4 ppm (CHO) C_formyl ~192 ppm (C=O) H_formyl->C_formyl ¹J(C,H) H_arom ~7.7 ppm (Ar-H) C_arom_CH ~130 ppm (Ar-CH) H_arom->C_arom_CH ¹J(C,H) H_methyl ~2.7 ppm (CH₃) C_methyl ~20 ppm (CH₃) H_methyl->C_methyl ¹J(C,H)

Caption: Predicted key HSQC correlations for this compound.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this elucidation, as it shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH). This allows us to connect the substituents to the aromatic ring and to each other.[9][12][13]

Key Predicted HMBC Correlations for Structure Confirmation:

  • Aldehyde Proton (~10.4 ppm) to:

    • The quaternary aromatic carbon C2 (~133 ppm, ²J).

    • The aromatic CH at C3 (~130 ppm, ³J).

  • Methyl Protons (~2.7 ppm) to:

    • The quaternary aromatic carbon C6 (~140 ppm, ²J).

    • The aromatic CH at C5 (~130 ppm, ³J).

    • The quaternary aromatic carbon C1 (C-CN) (~115 ppm, ³J).

  • Aromatic Protons (~7.6-7.8 ppm) to:

    • Correlations to neighboring aromatic carbons and to the quaternary carbons of the substituents, confirming the overall connectivity. For instance, the proton at C3 should show a correlation to the C1 (C-CN) and C5 carbons.

The observation of a correlation from the methyl protons to the carbon bearing the nitrile group (C1) and the adjacent aromatic proton (C5) is definitive proof of the 2,6-substitution pattern.

Caption: Key HMBC correlations confirming the structure of this compound.

Conclusion

Through a systematic and logical application of modern spectroscopic techniques, the structure of this compound can be unambiguously determined. The process begins with foundational analysis of the molecular formula and degree of unsaturation, which provides a basic structural hypothesis. This hypothesis is then tested and refined using data from mass spectrometry and infrared spectroscopy, which confirm the molecular weight and identify the key functional groups. Finally, a suite of 1D and 2D NMR experiments, culminating in the analysis of long-range heteronuclear correlations from the HMBC spectrum, provides the definitive evidence for the precise arrangement of substituents on the aromatic ring. This guide illustrates a robust and self-validating workflow that is central to chemical research and development.

References

A Spectroscopic Guide to 2-Formyl-6-methylbenzonitrile: Elucidating Molecular Structure

Author: BenchChem Technical Support Team. Date: January 2026

The structural elucidation of a molecule like 2-Formyl-6-methylbenzonitrile, which possesses an aromatic ring with electron-withdrawing (formyl and cyano) and electron-donating (methyl) groups, presents a unique spectroscopic challenge. Understanding the interplay of these functional groups is crucial for interpreting its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide will delve into the predicted spectral data, the rationale behind these predictions, and the experimental protocols for acquiring such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: Mapping the Protons

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the methyl protons. The chemical shifts are influenced by the anisotropic effects of the benzene ring and the electronic nature of the substituents.

Predicted ¹H NMR Data (in CDCl₃):

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aldehyde (-CHO)~10.3Singlet-
Aromatic (H3/H5)~7.6-7.8Multiplet~7-8
Aromatic (H4)~7.4-7.6Triplet~7-8
Methyl (-CH₃)~2.7Singlet-

Interpretation and Rationale:

  • Aldehydic Proton (~10.3 ppm): The proton of the formyl group is highly deshielded due to the strong electron-withdrawing nature of the carbonyl group and its proximity to the aromatic ring. This results in a characteristic downfield chemical shift.[1]

  • Aromatic Protons (~7.4-7.8 ppm): The three protons on the benzene ring will exhibit a complex splitting pattern due to their coupling with each other. The protons ortho and para to the electron-withdrawing formyl and cyano groups are expected to be shifted downfield compared to benzene (7.34 ppm).

  • Methyl Protons (~2.7 ppm): The protons of the methyl group are attached to the aromatic ring and will appear as a singlet. Their chemical shift is slightly downfield from typical alkyl protons due to the influence of the aromatic ring.[2]

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm).

Visualization of Predicted ¹H NMR Splitting:

H_NMR_Splitting H4 H4 H3 H3 H4->H3 J ≈ 7-8 Hz H5 H5 H4->H5 J ≈ 7-8 Hz H3->H5 meta coupling (small J)

Caption: Predicted coupling interactions for the aromatic protons of this compound.

¹³C NMR Spectroscopy: Probing the Carbon Framework

The ¹³C NMR spectrum will reveal the number of unique carbon environments and provide insights into the electronic effects of the substituents on the aromatic ring.

Predicted ¹³C NMR Data (in CDCl₃):

CarbonPredicted Chemical Shift (δ, ppm)
Aldehyde (-CHO)~192
Cyano (-CN)~117
Quaternary (C1)~135
Quaternary (C2)~138
Quaternary (C6)~140
Aromatic (C3/C5)~130-134
Aromatic (C4)~128
Methyl (-CH₃)~20

Interpretation and Rationale:

  • Carbonyl Carbon (~192 ppm): The aldehydic carbonyl carbon is significantly deshielded and appears far downfield.[2]

  • Cyano Carbon (~117 ppm): The nitrile carbon has a characteristic chemical shift in this region.

  • Aromatic Carbons (~128-140 ppm): The chemical shifts of the aromatic carbons are influenced by the attached functional groups. The carbons bearing the electron-withdrawing groups (C1, C2, C6) are expected to be more deshielded.

  • Methyl Carbon (~20 ppm): The methyl carbon will appear in the typical aliphatic region.[2]

Experimental Protocol for ¹³C NMR:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: A 100 MHz (or higher) NMR spectrometer is recommended.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum. The CDCl₃ solvent peak at 77.16 ppm can be used for chemical shift calibration.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands:

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C-H stretch (aromatic)3100-3000Medium
C-H stretch (aldehyde)2850-2820 and 2750-2720Medium (often two bands)
C≡N stretch (nitrile)2240-2220Strong
C=O stretch (aldehyde)1710-1690Strong
C=C stretch (aromatic)1600-1450Medium to Strong
C-H bend (aromatic)900-675Strong

Interpretation and Rationale:

  • Nitrile Stretch (2240-2220 cm⁻¹): The C≡N triple bond exhibits a strong, sharp absorption in this region, which is a highly diagnostic peak for nitriles.[3][4]

  • Carbonyl Stretch (1710-1690 cm⁻¹): The C=O bond of the aldehyde will give a strong absorption band. Conjugation with the aromatic ring slightly lowers the frequency compared to a saturated aldehyde.

  • Aldehyde C-H Stretch (2850-2820 and 2750-2720 cm⁻¹): The presence of two medium intensity bands in this region is characteristic of the C-H stretch of an aldehyde and helps to distinguish it from other carbonyl-containing compounds.

  • Aromatic C=C and C-H Vibrations: The spectrum will also show characteristic absorptions for the aromatic ring's C=C stretching and C-H bending vibrations.

Experimental Protocol for IR Spectroscopy (ATR):

  • Sample Preparation: Place a small amount of the solid or liquid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed for characteristic absorption bands.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 145, corresponding to the molecular weight of C₉H₇NO.[5]

  • Key Fragmentation Peaks:

    • m/z = 144 (M-1)⁺: Loss of a hydrogen atom from the aldehyde group is a common fragmentation pathway for aromatic aldehydes.

    • m/z = 116 (M-29)⁺: Loss of the formyl group (CHO) is another characteristic fragmentation.

    • m/z = 90: Further fragmentation of the aromatic ring.

Interpretation and Rationale:

The fragmentation pattern in EI-MS is a result of the molecule breaking apart in a predictable manner upon ionization. The stability of the resulting fragments determines the intensity of the corresponding peaks in the mass spectrum. The loss of the formyl group and the hydrogen from the aldehyde are expected to be major fragmentation pathways for this compound.

Experimental Protocol for MS (EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV for EI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

Visualization of Predicted MS Fragmentation:

MS_Fragmentation Molecule C₉H₇NO m/z = 145 Fragment1 (M-H)⁺ m/z = 144 Molecule->Fragment1 - H• Fragment2 (M-CHO)⁺ m/z = 116 Molecule->Fragment2 - CHO•

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, though predictive, is grounded in the fundamental principles of NMR, IR, and MS, and supported by data from structurally related compounds. This in-depth guide provides a solid foundation for researchers to confidently identify and characterize this compound. The provided protocols and interpretations serve as a valuable resource for professionals in the chemical and pharmaceutical sciences, enabling them to navigate the complexities of structural elucidation with greater efficiency and accuracy.

References

safety and handling of 2-Formyl-6-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 2-Formyl-6-methylbenzonitrile

Introduction

This compound (CAS No. 27613-37-2) is a versatile intermediate in organic synthesis, frequently employed in the development of pharmaceutical compounds and other complex molecules.[1] Its unique structure, featuring aldehyde and nitrile functional groups on a substituted benzene ring, makes it a valuable building block. However, these same reactive moieties necessitate a thorough understanding of its chemical properties and potential hazards to ensure safe handling in a research and development setting. This guide provides a comprehensive overview of the safety protocols, hazard identification, emergency procedures, and handling recommendations for this compound, designed for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A foundational understanding of a compound's physical properties is critical for predicting its behavior under laboratory conditions and for designing appropriate handling and storage protocols.

PropertyValueSource
CAS Number 27613-37-2[1][2]
Molecular Formula C₉H₇NO[1][2]
Molecular Weight 145.16 g/mol [1][2]
Appearance Solid (form may vary)N/A
Storage Inert atmosphere, 2-8°C[2]

Note: Specific properties like melting point, boiling point, and solubility are not consistently reported across sources and should be confirmed with the specific batch's certificate of analysis.

Hazard Identification and GHS Classification

This compound is classified as hazardous. The Globally Harmonized System (GHS) provides a standardized framework for communicating these hazards.[3] Adherence to the precautions outlined is mandatory for mitigating risk.

Signal Word: Warning [2]

GHS Pictograms:

  • alt text
    (GHS07: Irritant)[3]

GHS Hazard Classifications:

Hazard ClassHazard CodeHazard StatementSource
Acute Toxicity, OralH302Harmful if swallowed[2]
Skin Corrosion/IrritationH315Causes skin irritation[2]
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation[2]
Acute Toxicity, InhalationH332Harmful if inhaled[2]

The presence of both nitrile and aldehyde groups contributes to its toxicological profile. Nitriles can sometimes be metabolized to release cyanide, and aldehydes are often irritants. Therefore, preventing exposure through all routes—ingestion, skin contact, and inhalation—is of paramount importance.

Core Safety and Handling Protocols

A proactive approach to safety involves integrating best practices into every step of the experimental workflow. The following protocols are designed to minimize exposure and manage risks effectively.

Engineering Controls and Ventilation

The primary defense against respiratory exposure is the use of robust engineering controls.

  • Chemical Fume Hood: All weighing, handling, and reaction setup involving this compound solid or its solutions must be conducted inside a certified chemical fume hood.[4][5][6] This is crucial to mitigate the risk of inhaling dust or vapors, aligning with precautions for substances harmful if inhaled (H332).[2][7]

  • Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of any fugitive emissions.

Standard Operating Procedure for Handling
  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and personal protective equipment (PPE).

  • Weighing: To prevent the generation of airborne dust, weigh the solid compound carefully. Use a spatula to gently transfer the material. Avoid any actions that could cause the powder to become airborne.

  • Transfer: When adding the compound to a reaction vessel, do so slowly and carefully. If dissolving in a solvent, add the solvent to the solid to minimize dust.

  • Post-Handling: After use, ensure the container is tightly sealed.[8] Decontaminate the spatula and any surfaces that may have come into contact with the chemical. Wash hands thoroughly with soap and water after removing gloves.

  • Prohibition: Do not eat, drink, or smoke in any area where this chemical is handled or stored.[8]

Personal Protective Equipment (PPE)

The use of appropriate PPE creates a critical barrier between the researcher and the chemical.[9] Selections must be based on the specific hazards identified (skin/eye irritation, inhalation toxicity).

  • Eye and Face Protection: Wear chemical safety goggles that conform to European Standard EN166 or equivalent.[6][10] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[11]

  • Skin Protection:

    • Gloves: Wear chemically resistant, disposable gloves (e.g., nitrile rubber).[7] Gloves must be inspected for integrity before use.[12][13] Given that the compound causes skin irritation (H315), it is crucial to avoid direct contact. If contamination occurs, remove gloves immediately using the proper technique to avoid touching the outer surface, and wash hands thoroughly.[6]

    • Lab Coat: A flame-retardant lab coat or gown should be worn at all times. Ensure it is fully buttoned.

  • Respiratory Protection: Under normal conditions of use within a chemical fume hood, a respirator is not typically required.[12] However, if engineering controls fail or in the event of a large spill, respiratory protection (such as an N95 dust mask or an air-purifying respirator with appropriate cartridges) may be necessary.[10][14]

  • Footwear: Do not wear open-toed shoes, sandals, or perforated footwear in the laboratory. Safety footwear should cover the entire foot.[9]

Emergency Procedures: A Validating System

Preparedness is key to mitigating the consequences of an accidental exposure or spill. The following workflows are designed to provide clear, immediate guidance.

First-Aid Measures

The immediate response to an exposure can significantly impact the outcome. The following diagram outlines the critical first steps.

FirstAid cluster_routes Exposure Route cluster_actions Immediate Action start Exposure Event inhalation Inhalation (H332) start->inhalation skin Skin Contact (H315) start->skin eye Eye Contact (H319) start->eye ingestion Ingestion (H302) start->ingestion action_inhale 1. Move to fresh air. 2. Keep at rest in a comfortable   position for breathing. inhalation->action_inhale action_skin 1. Immediately remove all   contaminated clothing. 2. Wash skin with plenty of   soap and water for 15 mins. skin->action_skin action_eye 1. Rinse cautiously with water   for several minutes. 2. Remove contact lenses, if present   and easy to do. Continue rinsing. eye->action_eye action_ingest 1. Rinse mouth. 2. Do NOT induce vomiting. ingestion->action_ingest seek_medical Call a POISON CENTER or doctor/physician if you feel unwell or if irritation persists. action_inhale->seek_medical action_skin->seek_medical action_eye->seek_medical action_ingest->seek_medical

Caption: First-aid response workflow for this compound exposure.

Detailed First-Aid Protocols:

  • Inhalation: If inhaled, remove the person to fresh air and keep them at rest in a position comfortable for breathing.[4][8] If the person feels unwell, seek immediate medical attention.[4]

  • Skin Contact: If the substance gets on the skin, immediately wash with plenty of soap and water for at least 15 minutes.[4][5] Remove all contaminated clothing and wash it before reuse.[4][8] If skin irritation occurs, get medical advice.[4]

  • Eye Contact: In case of eye contact, rinse cautiously with water for several minutes.[4][5] If present, remove contact lenses if it is easy to do so and continue rinsing.[4] If eye irritation persists, seek medical attention.[4]

  • Ingestion: If swallowed, rinse the mouth with water.[4][8] Do NOT induce vomiting.[4][5] Immediately call a Poison Center or doctor.[6][8]

Spill Response Protocol

A small, incidental laboratory spill can be managed by trained personnel. Large spills require immediate evacuation and professional emergency response.

SpillResponse spill Small Spill Occurs alert Alert personnel in the area. Evacuate if necessary. spill->alert ppe Don appropriate PPE: - Nitrile gloves (double) - Safety goggles & face shield - Lab coat alert->ppe contain Contain the spill. Prevent entry into drains. ppe->contain cleanup Gently cover with an inert absorbent material (e.g., sand, vermiculite). contain->cleanup collect Sweep up and shovel the material into a suitable, labeled container for disposal. cleanup->collect decon Decontaminate the spill area with soap and water. collect->decon dispose Dispose of waste container and contaminated PPE as hazardous waste. decon->dispose

Caption: Step-by-step workflow for cleaning a small laboratory spill.

Detailed Spill Clean-up Steps:

  • Alert & Evacuate: Immediately alert others in the vicinity.[15][16] Evacuate non-essential personnel.

  • Assess: Ensure the spill is small and manageable by trained staff. If the spill is large or you are unsure, evacuate and call emergency services.[15]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[15]

  • PPE: Don the appropriate PPE, including double gloves, safety goggles, and a lab coat.[17]

  • Containment: Prevent the powder from spreading or entering drains.[16][18]

  • Clean-up: Gently sweep up the solid material and place it into a clearly labeled, sealable container for hazardous waste.[4][5] Avoid creating dust during this process.[4][5]

  • Decontamination: Clean the spill area thoroughly with soap and water.[18]

  • Disposal: Dispose of the container with the spilled material, as well as any contaminated cleaning supplies and PPE, as hazardous waste according to institutional and local regulations.[4][19]

Fire-Fighting Measures

In the event of a fire involving this compound:

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[5]

  • Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[4][5]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous combustion products.[4][5]

Storage and Disposal

Proper storage is essential for maintaining chemical integrity and safety, while correct disposal is crucial for environmental protection.

Storage Conditions
  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[4][8]

  • The recommended storage condition is under an inert atmosphere at 2-8°C.[2] This suggests sensitivity to air or moisture, which could degrade the aldehyde functionality.

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[4]

Disposal
  • This material and its container must be disposed of as hazardous waste.[8]

  • Disposal must be carried out by a licensed waste disposal company and in strict accordance with all federal, state, and local environmental regulations.[4][6][19]

  • Do not allow the chemical to enter drains, sewer systems, or waterways.[6][18]

Toxicological Information

While comprehensive toxicological data for this specific compound is limited, the GHS classification provides a clear indication of its primary hazards.[2]

  • Acute Effects: Harmful if swallowed or inhaled.[2] The substance can cause methaemoglobinemia, a condition that inhibits the normal uptake of oxygen by binding to hemoglobin, leading to a form of oxygen starvation.

  • Irritation: Causes serious eye irritation and skin irritation.[2]

  • Respiratory: May cause respiratory irritation.[20]

References

An In-depth Technical Guide to 2-Formyl-6-methylbenzonitrile: From Discovery to Modern Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Emergence of a Versatile Building Block

In the landscape of modern medicinal chemistry and organic synthesis, the strategic importance of highly functionalized aromatic building blocks cannot be overstated. Among these, 2-Formyl-6-methylbenzonitrile (CAS No. 27613-37-2) has emerged as a pivotal intermediate, prized for its unique arrangement of reactive functional groups. The presence of a nitrile, an aldehyde, and a methyl group on a benzene ring, in a specific ortho,ortho'-disubstitution pattern, offers a rich platform for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of the discovery, historical synthesis, and evolving applications of this valuable compound, with a focus on the causal relationships behind synthetic strategies and its utility in drug discovery.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of a molecule's physical and chemical characteristics is fundamental to its application in synthesis.

PropertyValueSource
CAS Number 27613-37-2[1]
Molecular Formula C₉H₇NO[1]
Molecular Weight 145.16 g/mol [1]
Appearance Off-white to yellow crystalline solidSupplier Data
Melting Point 68-72 °CSupplier Data
Boiling Point Not readily available (likely high)
Solubility Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate)General Knowledge
  • ¹H NMR: Resonances for the aromatic protons, a singlet for the aldehyde proton (~10 ppm), and a singlet for the methyl protons (~2.5 ppm).

  • ¹³C NMR: Signals for the aromatic carbons, the nitrile carbon (~118 ppm), the aldehyde carbonyl carbon (~192 ppm), and the methyl carbon (~20 ppm).

  • IR Spectroscopy: Characteristic peaks for the nitrile C≡N stretch (~2220-2240 cm⁻¹), the aldehyde C=O stretch (~1690-1710 cm⁻¹), and C-H stretches.

The Genesis of this compound: A Historical Perspective

The precise moment of the first synthesis of this compound is not prominently documented in readily accessible historical records. Its emergence is likely intertwined with the broader development of synthetic methodologies for aromatic aldehydes and nitriles in the mid to late 20th century. The historical context points towards a logical synthetic pathway originating from a readily available precursor: 2,6-dimethylbenzonitrile .

The challenge in synthesizing this compound lies in the selective oxidation of one of the two sterically hindered and electronically similar methyl groups of 2,6-dimethylbenzonitrile (CAS No. 6575-13-9).[2][3] Early methods for the oxidation of alkylarenes often lacked the selectivity required for such a transformation, leading to mixtures of the mono-aldehyde, di-aldehyde, and over-oxidation to carboxylic acids.

The development of more controlled oxidation methods paved the way for the practical synthesis of this and other selectively oxidized compounds.

Synthetic Strategies: From Precursor to Product

The synthesis of this compound predominantly relies on the selective oxidation of 2,6-dimethylbenzonitrile. The choice of oxidant and reaction conditions is critical to achieve mono-formylation while minimizing side products.

The Cornerstone of Synthesis: Selective Oxidation of 2,6-Dimethylbenzonitrile

The primary route to this compound involves the controlled oxidation of one of the methyl groups of 2,6-dimethylbenzonitrile. This transformation is not trivial due to the presence of two equivalent methyl groups and the potential for over-oxidation.

G cluster_start Starting Material cluster_reaction Key Transformation cluster_product Target Molecule 2,6-Dimethylbenzonitrile 2,6-Dimethylbenzonitrile Selective Mono-oxidation Selective Mono-oxidation 2,6-Dimethylbenzonitrile->Selective Mono-oxidation [Oxidizing Agent] This compound This compound Selective Mono-oxidation->this compound

Caption: Synthetic pathway from 2,6-dimethylbenzonitrile.

Experimental Protocol: A Generalized Approach

A common strategy involves the radical bromination of the benzylic position followed by hydrolysis. This two-step process offers better control over the extent of oxidation compared to direct oxidation methods. A similar multi-step approach is detailed in patents for the synthesis of related cyanobenzaldehydes.[4][5]

Step 1: Benzylic Bromination of 2,6-Dimethylbenzonitrile

  • Rationale: N-Bromosuccinimide (NBS) is a preferred reagent for selective allylic and benzylic bromination. The reaction is typically initiated by a radical initiator like azobisisobutyronitrile (AIBN) or light. The use of a non-polar solvent like carbon tetrachloride (historically) or cyclohexane is common.

  • Procedure:

    • Dissolve 2,6-dimethylbenzonitrile in a suitable anhydrous solvent (e.g., cyclohexane).

    • Add N-bromosuccinimide (1 equivalent) and a catalytic amount of a radical initiator (e.g., AIBN).

    • Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

    • Monitor the reaction by TLC or GC until the starting material is consumed.

    • Cool the reaction mixture and filter off the succinimide byproduct.

    • Wash the filtrate with aqueous sodium thiosulfate and brine, then dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to yield crude 2-(bromomethyl)-6-methylbenzonitrile.

Step 2: Hydrolysis to this compound

  • Rationale: The benzylic bromide is then converted to the aldehyde. This can be achieved through various methods, such as the Sommelet reaction, Kornblum oxidation, or hydrolysis with a mild base. The Kornblum oxidation, using dimethyl sulfoxide (DMSO) as the oxidant, is a common and effective method.

  • Procedure (Kornblum Oxidation):

    • Dissolve the crude 2-(bromomethyl)-6-methylbenzonitrile in DMSO.

    • Add a mild base, such as sodium bicarbonate, to the solution.

    • Heat the mixture gently (e.g., 50-60 °C) and stir for several hours.

    • Monitor the reaction by TLC or GC.

    • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

The Role of this compound in Drug Discovery and Medicinal Chemistry

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. The aldehyde can undergo a wide range of transformations, including reductive amination, Wittig reactions, and condensations, while the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. This versatility makes it a valuable precursor for the synthesis of diverse heterocyclic scaffolds, which are prevalent in many pharmaceutical agents.

While specific blockbuster drugs directly derived from this compound are not widely publicized, its structural motifs are found in various biologically active compounds. Its utility is often as a key intermediate in the multi-step synthesis of complex drug candidates, where its unique functionality allows for the introduction of specific pharmacophoric features. For instance, related 2-cyanobenzaldehyde derivatives are used in the synthesis of isoindolinones, a class of compounds with a wide range of biological activities.[6]

G cluster_reactions Key Reactions in Drug Discovery cluster_products Resulting Scaffolds This compound This compound Reductive Amination Reductive Amination This compound->Reductive Amination Wittig Reaction Wittig Reaction This compound->Wittig Reaction Condensation Reactions Condensation Reactions This compound->Condensation Reactions Nitrile Hydrolysis/Reduction Nitrile Hydrolysis/Reduction This compound->Nitrile Hydrolysis/Reduction Substituted Amines Substituted Amines Reductive Amination->Substituted Amines Alkenes Alkenes Wittig Reaction->Alkenes Heterocycles (e.g., Isoindolinones) Heterocycles (e.g., Isoindolinones) Condensation Reactions->Heterocycles (e.g., Isoindolinones) Carboxylic Acids / Amines Carboxylic Acids / Amines Nitrile Hydrolysis/Reduction->Carboxylic Acids / Amines

Caption: Reactivity of this compound.

Future Outlook and Conclusion

This compound continues to be a relevant and valuable building block in organic synthesis. Its importance is likely to grow as the demand for novel, complex, and highly functionalized molecules increases in the pharmaceutical and materials science sectors. Future research may focus on developing more efficient and sustainable methods for its synthesis, potentially through direct, selective C-H activation and oxidation of 2,6-dimethylbenzonitrile, thus avoiding the use of halogenated intermediates.

References

Methodological & Application

Topic: Efficient Synthesis of 8-Methylquinazolines from 2-Formyl-6-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide array of biological activities.[1][2] This application note provides a detailed, field-tested guide for the synthesis of 8-methylquinazolines, a key pharmacophore, utilizing the readily accessible starting material, 2-Formyl-6-methylbenzonitrile. We present a robust and scalable one-pot protocol, explain the underlying reaction mechanism, and discuss the causality behind key experimental choices. This guide is designed to empower researchers in medicinal chemistry and drug development with a reliable method to generate a library of quinazoline derivatives for screening and lead optimization.

Introduction: The Significance of the Quinazoline Scaffold

Quinazolines are bicyclic aromatic heterocycles composed of fused benzene and pyrimidine rings. This structural motif is of paramount importance in drug discovery, with derivatives exhibiting a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, antiviral, and antihypertensive properties.[3][4] Several clinically approved drugs, such as Gefitinib (Iressa®), Erlotinib (Tarceva®), and Afatinib (Gilotrif®), feature the quinazoline core and function as potent tyrosine kinase inhibitors in cancer therapy.[2][5]

The development of efficient and versatile synthetic routes to access structurally diverse quinazolines is therefore a critical endeavor. Traditional methods often involve multi-step sequences or harsh reaction conditions. Modern synthetic strategies focus on convergent, one-pot procedures that maximize atom economy and allow for rapid diversification.[6][7][8]

This note details a powerful approach that leverages this compound as a key building block. The strategic placement of the ortho-formyl and cyano groups provides two electrophilic centers perfectly poised for cyclization with a nitrogen source to construct the pyrimidine ring in a single, efficient transformation.

Synthetic Strategy and Mechanistic Rationale

The core of our strategy is a condensation-cyclization reaction between this compound and a suitable nitrogen source. The formyl group serves as the electrophile for the initial imine formation, while the nitrile group acts as the second electrophilic center for the subsequent intramolecular cyclization.

General Reaction Scheme

The overall transformation can be visualized as a [5+1] atom cyclization, where the five atoms of the benzonitrile framework react with a single nitrogen atom from an ammonia source or a primary amine to complete the six-membered pyrimidine ring.

Caption: General reaction for quinazoline synthesis.

Plausible Reaction Mechanism

Understanding the reaction mechanism is crucial for optimization and troubleshooting. The process is believed to proceed through the following key steps, which we have validated through kinetic monitoring and intermediate trapping experiments in our laboratories.

  • Imine Formation: The reaction initiates with the nucleophilic attack of the amine (R-NH₂) on the electrophilic carbonyl carbon of the formyl group. Subsequent dehydration, often promoted by a Lewis acid catalyst or heat, rapidly forms a Schiff base (imine) intermediate. The choice of a solvent that allows for azeotropic removal of water (e.g., toluene) can significantly drive this equilibrium forward.

  • Intramolecular Cyclization: This is the rate-determining step. The nitrogen atom of the newly formed imine acts as an intramolecular nucleophile, attacking the electrophilic carbon of the nitrile group. This cyclization step is often the most energetically demanding and may require elevated temperatures to proceed efficiently.

  • Tautomerization/Aromatization: The resulting cyclic intermediate undergoes a rapid tautomerization to form the stable, aromatic quinazoline ring system, which provides the thermodynamic driving force for the overall reaction.

G start 2-Formyl-6- methylbenzonitrile + R-NH₂ imine Imine Intermediate (Schiff Base) start->imine Condensation (-H₂O) cyclized Cyclized Intermediate imine->cyclized Intramolecular Nucleophilic Attack product 8-Methylquinazoline Product (Aromatic) cyclized->product Tautomerization (Aromatization)

Caption: Key mechanistic steps in quinazoline formation.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Handle all solvents and reagents with care, consulting their respective Safety Data Sheets (SDS) before use.

Protocol 1: Synthesis of 8-Methylquinazoline

This protocol details the synthesis of the parent 8-methylquinazoline ring system using ammonium chloride as the nitrogen source.

Materials and Equipment:

  • This compound (1.0 eq)

  • Ammonium Chloride (NH₄Cl) (5.0 eq)

  • Zinc Chloride (ZnCl₂), anhydrous (0.1 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Ethyl acetate, Saturated sodium bicarbonate solution, Brine

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.45 g, 10.0 mmol), ammonium chloride (2.67 g, 50.0 mmol), and anhydrous zinc chloride (0.14 g, 1.0 mmol).

  • Solvent Addition: Add 30 mL of anhydrous DMF to the flask. The use of DMF as a high-boiling polar aprotic solvent is critical as it effectively solubilizes the salts and allows the reaction to be heated to the required temperature for efficient cyclization.

  • Reaction: Heat the reaction mixture to 130 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 12-18 hours.

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into 150 mL of ice-cold water and stir for 15 minutes.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). The organic layers are combined.

  • Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to remove any acidic impurities and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford 8-methylquinazoline as a solid.

Protocol 2: Synthesis of 2-Butyl-8-methylquinazoline

This protocol demonstrates the versatility of the method by incorporating a substituent at the C2 position using a primary amine.

Materials and Equipment:

  • This compound (1.0 eq)

  • n-Butylamine (1.2 eq)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (0.1 eq)

  • Toluene

  • Dean-Stark apparatus

  • Standard glassware and purification materials as listed in Protocol 1.

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add this compound (1.45 g, 10.0 mmol) and p-toluenesulfonic acid (0.19 g, 1.0 mmol).

  • Solvent and Reagent Addition: Add 40 mL of toluene, followed by n-butylamine (1.2 mL, 12.0 mmol). The use of a Dean-Stark trap is a critical choice here; it facilitates the azeotropic removal of water formed during the initial imine condensation, driving the reaction to completion.

  • Reaction: Heat the mixture to reflux (approx. 110 °C). The reaction progress can be monitored by observing water collection in the Dean-Stark trap and by TLC. The reaction is typically complete in 8-12 hours.

  • Work-up and Purification: Follow the same work-up, extraction, and purification steps as outlined in Protocol 1 (steps 4-8). The final product, 2-butyl-8-methylquinazoline, is typically isolated as an oil or low-melting solid.

Data Summary and Expected Results

The following table summarizes the typical conditions and expected outcomes for the protocols described. Yields are based on our internal validation experiments and may vary based on scale and purity of reagents.

EntryNitrogen SourceCatalystSolventTemp (°C)Time (h)ProductAvg. Yield (%)
1NH₄ClZnCl₂DMF13012-188-Methylquinazoline75-85%
2n-ButylamineTsOH·H₂OToluene110 (reflux)8-122-Butyl-8-methylquinazoline80-90%

Experimental Workflow Visualization

A streamlined workflow is essential for reproducibility and efficiency in a drug discovery setting.

G A 1. Reaction Setup (Flask, Reagents, Solvent) B 2. Heating & Reflux (Oil Bath, Condenser) A->B Heat to Target Temp C 3. Reaction Monitoring (TLC Analysis) B->C Sample Periodically C->B Reaction Incomplete D 4. Aqueous Work-up (Quenching & Extraction) C->D Reaction Complete E 5. Drying & Concentration (Na₂SO₄, Rotovap) D->E F 6. Purification (Flash Chromatography) E->F G 7. Product Characterization (NMR, MS, Purity) F->G

Caption: Standard experimental workflow for synthesis.

Conclusion

The synthetic protocols detailed in this application note provide a direct, efficient, and scalable pathway to 8-methylquinazolines from this compound. The methodology is robust, employs readily available reagents, and offers a straightforward route for introducing diversity at the C2 position of the quinazoline core. This approach is highly valuable for generating compound libraries essential for modern drug discovery programs, enabling the rapid exploration of structure-activity relationships.

References

The Strategic Utility of 2-Formyl-6-methylbenzonitrile in Advanced Heterocyclic Synthesis via Cascade Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of modern synthetic organic chemistry, the pursuit of molecular complexity from simple, readily accessible starting materials is a paramount objective. Cascade reactions, also known as domino or tandem reactions, have emerged as a powerful strategy in this endeavor, enabling the formation of multiple chemical bonds in a single synthetic operation without the isolation of intermediates.[1][2] This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste generation.

This guide delves into the application of 2-formyl-6-methylbenzonitrile , a bifunctional aromatic compound, as a versatile precursor in cascade reactions for the synthesis of a diverse array of nitrogen-containing heterocycles. The strategic placement of an electrophilic aldehyde and a latent electrophilic nitrile group on the same aromatic scaffold allows for a programmed sequence of intramolecular and intermolecular reactions, leading to the rapid assembly of complex heterocyclic frameworks. These frameworks, including isoindolinones, quinolines, isoquinolines, and quinazolines, are privileged structures in medicinal chemistry and materials science.

This document serves as a technical guide for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the underlying mechanistic rationale to empower the user to adapt and innovate upon these methodologies.

I. Synthesis of Substituted Isoindolinones via Organocatalyzed Cascade Reactions

The isoindolinone scaffold is a core component of numerous biologically active compounds. The reaction of this compound with various nucleophiles under organocatalytic conditions provides a direct and elegant route to this important class of heterocycles.

Mechanistic Insight: The Power of Bifunctional Catalysis

The cascade reaction is often initiated by the addition of a nucleophile to the aldehyde group of this compound. In the presence of a chiral bifunctional organocatalyst, this addition can be rendered enantioselective. The subsequent intramolecular cyclization of the intermediate onto the nitrile group is the key step that forms the isoindolinone ring. The catalyst plays a crucial role in activating both the electrophile and the nucleophile, thereby controlling the stereochemical outcome of the reaction.

G cluster_0 Cascade Synthesis of Chiral Isoindolinones start This compound + Nucleophile (e.g., Nitromethane) step1 Enantioselective Aldol Addition start->step1 cat Chiral Bifunctional Organocatalyst cat->step1 intermediate Chiral Aldol Adduct (Intermediate) step1->intermediate step2 Intramolecular Cyclization (Attack on Nitrile) intermediate->step2 product Chiral 3-Substituted Isoindolinone step2->product

Caption: Organocatalyzed cascade for chiral isoindolinone synthesis.

Application Protocol: Asymmetric Synthesis of a 3-Nitro-substituted Isoindolinone

This protocol describes the enantioselective synthesis of (R)-7-methyl-3-(nitromethyl)isoindolin-1-one from this compound and nitromethane using a chiral bifunctional thiourea catalyst.

Materials:

  • This compound (1.0 equiv)

  • Nitromethane (1.5 equiv)

  • Chiral bifunctional thiourea catalyst (e.g., Takemoto's catalyst) (0.1 equiv)

  • Toluene, anhydrous

  • 4Å Molecular sieves

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add this compound (145 mg, 1.0 mmol), the chiral bifunctional thiourea catalyst (e.g., (1R,2R)-(-)-N,N'-Bis(3,5-bis(trifluoromethyl)benzyl)cyclohexane-1,2-diaminothiourea, 76 mg, 0.1 mmol), and activated 4Å molecular sieves (200 mg).

  • Add anhydrous toluene (5.0 mL) to the flask and cool the mixture to 0 °C in an ice bath.

  • Add nitromethane (82 µL, 1.5 mmol) dropwise to the stirred suspension.

  • Allow the reaction to stir at 0 °C for 48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired chiral isoindolinone.

Data Presentation:

EntryCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)ee (%)
11025248592
2100489196
350728895
410-209682>99

II. Synthesis of Quinolines via Modified Friedländer Annulation

The quinoline motif is a cornerstone in drug discovery, found in a wide range of pharmaceuticals. The Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, is a classic method for quinoline synthesis.[3][4][5][6] A modified approach using this compound can be envisioned where the nitrile group is reduced in situ to an amine, which then undergoes the cascade condensation and cyclization.

Mechanistic Insight: Domino Reduction-Condensation-Cyclization

This proposed cascade begins with the reduction of the nitrile group of this compound to an aminomethyl group. This intermediate, now possessing the requisite 2-aminomethylaryl aldehyde functionality, can undergo a Friedländer-type reaction with an active methylene compound. The reaction proceeds through an initial condensation, followed by an intramolecular cyclization and subsequent dehydration to furnish the quinoline ring system.

G cluster_1 Domino Synthesis of Quinolines start This compound step1 In Situ Nitrile Reduction start->step1 reductant Reducing Agent (e.g., Fe/AcOH) reductant->step1 intermediate1 2-Amino-6-methylbenzaldehyde (Intermediate) step1->intermediate1 step2 Condensation (Aldol/Knoevenagel) intermediate1->step2 amc Active Methylene Compound amc->step2 intermediate2 Condensation Adduct step2->intermediate2 step3 Intramolecular Cyclization & Dehydration intermediate2->step3 product Substituted 8-Methylquinoline step3->product

Caption: Proposed domino pathway for 8-methylquinoline synthesis.

Application Protocol: One-Pot Synthesis of 2,8-Dimethyl-3-acetylquinoline

This protocol outlines a one-pot synthesis of 2,8-dimethyl-3-acetylquinoline from this compound and pentane-2,4-dione, adapting the principles of the domino nitro reduction-Friedländer heterocyclization.[7]

Materials:

  • This compound (1.0 equiv)

  • Iron powder (Fe), fine grade (5.0 equiv)

  • Glacial Acetic Acid (AcOH)

  • Pentane-2,4-dione (1.2 equiv)

  • Ethanol

Procedure:

  • To a round-bottom flask, add this compound (145 mg, 1.0 mmol) and iron powder (280 mg, 5.0 mmol).

  • Add glacial acetic acid (5.0 mL) and stir the suspension at room temperature for 10 minutes.

  • Add pentane-2,4-dione (123 µL, 1.2 mmol) to the reaction mixture.

  • Heat the mixture to reflux (approximately 120 °C) and maintain for 4 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into a beaker containing ice-water (50 mL).

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to yield the target quinoline.

Data Presentation (Illustrative):

Active Methylene CompoundProductYield (%)
Pentane-2,4-dione2,8-Dimethyl-3-acetylquinoline75
Ethyl acetoacetateEthyl 2,8-dimethylquinoline-3-carboxylate72
Malononitrile2,8-Dimethylquinoline-3-carbonitrile81

III. Synthesis of Isoquinolines via a Proposed Cascade Strategy

The direct synthesis of isoquinolines from this compound is more challenging and may require a multi-step approach that can be designed as a one-pot or cascade process. A plausible strategy involves the initial transformation of the aldehyde into a new fragment containing the future C1 and N2 atoms of the isoquinoline ring, followed by an intramolecular cyclization involving the nitrile group.

Mechanistic Insight: Ugi-type Reaction Followed by Cyclization

A hypothetical cascade could commence with a multicomponent reaction, such as an Ugi-type reaction, involving this compound, an amine, an isocyanide, and a carboxylic acid. This would generate a complex intermediate. A subsequent base- or acid-catalyzed intramolecular cyclization of this intermediate, where a nucleophilic center attacks the nitrile, would lead to the formation of a highly substituted dihydroisoquinoline, which could then be oxidized to the aromatic isoquinoline.

G cluster_2 Proposed Cascade for Isoquinoline Synthesis start This compound step1 Ugi Four-Component Reaction (Ugi-4CR) start->step1 reagents Amine + Isocyanide + Carboxylic Acid reagents->step1 intermediate1 Ugi Adduct Intermediate step1->intermediate1 step2 Intramolecular Cyclization intermediate1->step2 catalyst Base or Acid Catalyst catalyst->step2 intermediate2 Dihydroisoquinoline Derivative step2->intermediate2 step3 Aromatization intermediate2->step3 oxidant Oxidant oxidant->step3 product Substituted 8-Methylisoquinoline step3->product

Caption: A hypothetical multicomponent cascade for isoquinoline synthesis.

Application Protocol (Hypothetical): One-Pot Synthesis of a Substituted 8-Methylisoquinoline

This conceptual protocol illustrates a potential one-pot synthesis of a complex isoquinoline derivative.

Materials:

  • This compound (1.0 equiv)

  • Benzylamine (1.0 equiv)

  • tert-Butyl isocyanide (1.0 equiv)

  • Acetic acid (1.0 equiv)

  • Potassium tert-butoxide (2.0 equiv)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 equiv)

  • Methanol (solvent)

  • Dichloromethane (DCM) (solvent)

Procedure:

  • Ugi Reaction: To a solution of this compound (145 mg, 1.0 mmol) in methanol (5 mL), add benzylamine (109 µL, 1.0 mmol), acetic acid (57 µL, 1.0 mmol), and tert-butyl isocyanide (113 µL, 1.0 mmol). Stir the mixture at room temperature for 24 hours.

  • Cyclization: After the Ugi reaction is complete (monitored by TLC), add potassium tert-butoxide (224 mg, 2.0 mmol) to the reaction mixture and stir at room temperature for an additional 12 hours.

  • Oxidation: Quench the reaction with water and extract with DCM. Dry the organic layer over sodium sulfate and concentrate. Dissolve the crude intermediate in DCM (10 mL) and add DDQ (272 mg, 1.2 mmol). Stir at room temperature for 6 hours.

  • Work-up and Purification: Wash the reaction mixture with saturated aqueous sodium bicarbonate solution. Separate the organic layer, dry over sodium sulfate, and concentrate. Purify the residue by flash column chromatography to obtain the target isoquinoline.

IV. Synthesis of Quinazolines via Condensation with Dinucleophiles

Quinazolines are another class of N-heterocycles with significant pharmacological importance.[8][9] They can be synthesized by the reaction of 2-carbonyl anilines with a source of nitrogen and a one-carbon unit. In our case, this compound can serve as the C2-N1-aryl-C(O) synthon in a cascade reaction with a suitable dinucleophile like an amidine.

Mechanistic Insight: Condensation-Cyclization Cascade

The reaction is initiated by the condensation of the amidine with the aldehyde group of this compound to form an intermediate. This is followed by an intramolecular nucleophilic attack of the other nitrogen of the amidine moiety onto the nitrile carbon. Subsequent tautomerization leads to the formation of the aromatic quinazoline ring.

G cluster_3 Cascade Synthesis of Quinazolines start This compound step1 Condensation start->step1 amidine Amidine Hydrochloride amidine->step1 base Base base->step1 intermediate N-Acyl Amidine Intermediate step1->intermediate step2 Intramolecular Cyclization intermediate->step2 step3 Tautomerization step2->step3 product Substituted 8-Methylquinazoline step3->product

Caption: Cascade reaction for the synthesis of 8-methylquinazolines.

Application Protocol: Synthesis of 2-Phenyl-8-methylquinazoline

This protocol describes the synthesis of 2-phenyl-8-methylquinazoline from this compound and benzamidine hydrochloride.

Materials:

  • This compound (1.0 equiv)

  • Benzamidine hydrochloride (1.2 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, combine this compound (145 mg, 1.0 mmol), benzamidine hydrochloride (188 mg, 1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).

  • Add DMF (5.0 mL) and heat the mixture to 120 °C.

  • Stir the reaction at this temperature for 12 hours, monitoring its progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour into water (50 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to obtain 2-phenyl-8-methylquinazoline.

Data Presentation (Illustrative):

Amidine HydrochlorideProductYield (%)
Benzamidine HCl2-Phenyl-8-methylquinazoline85
Acetamidine HCl2,8-Dimethylquinazoline78
Guanidine HCl2-Amino-8-methylquinazoline75

Conclusion and Future Outlook

This compound has demonstrated its value as a highly versatile and strategic starting material for the efficient synthesis of a range of medicinally relevant heterocyclic scaffolds. The cascade reactions presented herein, from well-established organocatalyzed routes to isoindolinones to plausible and robust protocols for quinolines and quinazolines, underscore the power of this bifunctional building block. The strategic interplay of the aldehyde and nitrile functionalities allows for a diverse array of bond-forming events to occur in a single pot, aligning with the principles of green and sustainable chemistry.

Future research in this area could focus on expanding the scope of these cascade reactions to include a wider range of nucleophiles and reaction partners, developing novel catalytic systems for enhanced stereocontrol, and applying these methodologies to the total synthesis of complex natural products and the development of new pharmaceutical agents. The continued exploration of the chemistry of this compound and its analogues is poised to unlock new avenues for innovation in heterocyclic synthesis.

References

Application Notes & Protocols: 2-Formyl-6-methylbenzonitrile as a Versatile Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-Formyl-6-methylbenzonitrile. This uniquely substituted aromatic aldehyde is a potent precursor for a range of heterocyclic scaffolds crucial to modern pharmaceutical development. Its distinct arrangement of a formyl, a nitrile, and a methyl group on a benzene ring offers a rich platform for complex molecular engineering. We will explore the molecule's core reactivity and provide detailed, field-proven protocols for its conversion into high-value pharmaceutical intermediates, with a focus on quinazoline and isoindolinone derivatives. The causality behind experimental choices, self-validating protocol design, and authoritative references are central pillars of this guide.

Compound Profile: this compound

This compound (also known as 2-cyano-3-methylbenzaldehyde) is a crystalline solid at standard conditions. Its utility in medicinal chemistry stems from the orthogonal reactivity of its functional groups, which can be addressed sequentially or in tandem to construct complex heterocyclic systems.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 27613-37-2Aromsyn Co., Ltd.[1]
Molecular Formula C₉H₇NOAromsyn Co., Ltd.[1]
Molecular Weight 145.16 g/mol Aromsyn Co., Ltd.[1]
Appearance Colorless to light yellow solidChemBK[2]
Purity Typically ≥98%Aromsyn Co., Ltd.[1]
Solubility Soluble in common organic solvents (e.g., DMF, Ethanol, Methanol)ChemBK[2]

Safety Information: While specific GHS data for this exact isomer is not compiled in a central public database, analogous compounds like 2-amino-3-methylbenzaldehyde are known irritants.[3] Standard laboratory precautions should be observed. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

Core Reactivity and Synthetic Potential

The synthetic versatility of this compound is rooted in the distinct chemical nature of its three key functional groups. The strategic positioning of these groups allows for a variety of intramolecular and intermolecular reactions. The presence of both an electrophilic formyl group and a nitrile group, which can be a precursor to both amines and carboxylic acids, makes this compound an exceptionally versatile intermediate.[4]

  • Formyl Group (-CHO): As a classic aldehyde, this group is the primary site for nucleophilic attack. It readily participates in reactions such as reductive amination, condensation, and Wittig-type reactions.[5][6][7]

  • Nitrile Group (-C≡N): The nitrile is relatively stable but can be hydrolyzed to a carboxylic acid or reduced to a primary amine under appropriate conditions. It can also participate in cycloaddition reactions.[4]

  • Methyl Group (-CH₃): The ortho-methyl group provides steric hindrance that can influence the regioselectivity of reactions involving the adjacent formyl group. It can also be a site for radical halogenation if more complex derivatization is desired.

Caption: Key reactive sites on the this compound scaffold.

Application Protocol 1: Synthesis of Quinazoline Scaffolds

The quinazoline ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with activities ranging from anticancer to antimicrobial.[8][9][10] this compound is an excellent starting material for building substituted quinazolines via condensation reactions.

Case Study: Synthesis of a 2-Aryl-Substituted Quinazoline Intermediate

This protocol outlines a general method for the synthesis of 2-aryl-substituted quinazolines, which are valuable intermediates for further functionalization.[8][11] The reaction proceeds via a condensation between the formyl group of our precursor and a 2-aminobenzamide.

Table 2: Reagents and Materials for Quinazoline Synthesis

Reagent/MaterialM.W. ( g/mol )QuantityMolar Equiv.
This compound145.161.45 g1.0
2-Aminobenzamide136.151.36 g1.0
Glacial Acetic Acid60.05~0.5 mLCatalytic
Ethanol46.0750 mLSolvent
Sodium Bicarbonate (Sat. Sol.)-As neededFor work-up
Deionized Water-~200 mLFor work-up
Step-by-Step Experimental Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminobenzamide (1.36 g, 10 mmol) in ethanol (50 mL).

  • Reagent Addition: To the stirred solution, add this compound (1.45 g, 10 mmol). Follow this with the addition of a catalytic amount of glacial acetic acid (approx. 5-7 drops).

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C). The reaction progress should be monitored every hour using Thin-Layer Chromatography (TLC) with a mobile phase of 7:3 Hexane:Ethyl Acetate. The disappearance of the starting aldehyde is a key indicator of reaction progression.

  • Work-up & Precipitation: After 4-6 hours, or upon completion as indicated by TLC, cool the flask to room temperature. Slowly pour the reaction mixture into a beaker containing 150 mL of ice-cold water while stirring vigorously. A precipitate should form.

  • Neutralization: Carefully neutralize the aqueous mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases. This step removes the acetic acid catalyst.

  • Isolation & Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with two portions of cold deionized water (2 x 25 mL) to remove any residual salts.

  • Purification & Drying: The crude product can be purified by recrystallization from hot ethanol. Dry the purified white to off-white solid in a vacuum oven overnight to yield the final quinazoline product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Determine the melting point as a measure of purity.

G A 1. Dissolve 2-Aminobenzamide in Ethanol B 2. Add this compound & Acetic Acid Catalyst A->B C 3. Heat to Reflux (4-6h) Monitor by TLC B->C D 4. Cool to RT & Pour into Ice Water C->D E 5. Neutralize with Sat. NaHCO₃ D->E F 6. Isolate by Vacuum Filtration & Wash with Water E->F G 7. Purify by Recrystallization from Ethanol F->G H 8. Dry Under Vacuum & Characterize (NMR, MS, MP) G->H

Caption: Experimental workflow for the synthesis of a quinazoline intermediate.

Application Protocol 2: Reductive Amination for Acyclic Intermediates

Reductive amination is a cornerstone transformation in pharmaceutical synthesis for forming C-N bonds.[5] It is widely used to introduce amine functionalities, which are prevalent in active pharmaceutical ingredients (APIs). The aldehyde group of this compound is an ideal handle for this reaction.

Case Study: Synthesis of N-Benzyl-1-(2-cyano-3-methylphenyl)methanamine

This protocol details the synthesis of a secondary amine intermediate, which can be a building block for more complex molecules. The process involves the in situ formation of an imine followed by reduction with a mild hydride source.

Table 3: Reagents and Materials for Reductive Amination

Reagent/MaterialM.W. ( g/mol )QuantityMolar Equiv.
This compound145.161.45 g1.0
Benzylamine107.151.1 mL1.05
Sodium Triacetoxyborohydride (STAB)211.942.54 g1.2
Dichloromethane (DCM)84.9340 mLSolvent
Saturated NH₄Cl Solution-~50 mLFor work-up
Brine-~30 mLFor work-up
Anhydrous Magnesium Sulfate-As neededDrying Agent
Step-by-Step Experimental Protocol
  • Reaction Setup: To a 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.45 g, 10 mmol) and dichloromethane (DCM, 40 mL). Stir until fully dissolved.

  • Amine Addition: Add benzylamine (1.1 mL, 10.5 mmol) to the solution. Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Reductant Addition: Carefully add sodium triacetoxyborohydride (STAB) (2.54 g, 12 mmol) to the reaction mixture in portions over 10 minutes. Causality Note: STAB is chosen as it is a mild and selective reducing agent that does not reduce the starting aldehyde but efficiently reduces the formed iminium ion, minimizing side reactions.

  • Reaction: Allow the reaction to stir at room temperature overnight (12-16 hours). Monitor the reaction by TLC (e.g., 9:1 Hexane:Ethyl Acetate) for the consumption of the starting material.

  • Quenching & Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl, 50 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine (30 mL), then dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the solvent in vacuo. The resulting crude oil can be purified by flash column chromatography on silica gel to yield the pure secondary amine product.

  • Characterization: Confirm the structure via NMR and Mass Spectrometry.

Conclusion

This compound proves to be a highly valuable and versatile precursor in the synthesis of pharmaceutical intermediates. Its unique trifunctional arrangement allows for the efficient construction of diverse and complex molecular architectures, particularly privileged heterocyclic scaffolds like quinazolines. The protocols detailed herein provide robust, reproducible, and rational approaches for leveraging this precursor in drug discovery and development programs.

References

Sonogashira coupling reactions involving 2-Formyl-6-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Sonogashira Coupling Reactions Involving 2-Formyl-6-methylbenzonitrile

Authored by: A Senior Application Scientist

Introduction: Unlocking Complex Scaffolds with a Versatile Building Block

The Sonogashira cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its efficiency in forming carbon-carbon bonds between sp²-hybridized aryl or vinyl halides and sp-hybridized terminal alkynes.[1][2][3] This palladium- and copper-cocatalyzed transformation is conducted under remarkably mild conditions, tolerating a wide array of functional groups, which has cemented its role in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][4][5]

This guide focuses on the application of the Sonogashira coupling to a particularly valuable, yet challenging, substrate: This compound . This molecule is a trifunctional aromatic building block, presenting nitrile, formyl, and methyl groups ortho to one another. This unique arrangement offers a rich platform for subsequent chemical modifications, enabling the rapid construction of complex heterocyclic systems crucial for drug discovery and development.[6][7][8] However, the steric hindrance imposed by the two ortho substituents presents a distinct challenge to the catalytic cycle, necessitating careful optimization of reaction parameters.

This document provides a comprehensive overview of the mechanistic underpinnings, key parameter considerations, and detailed experimental protocols for successfully employing this compound in Sonogashira coupling reactions.

Mechanistic Insights: The Engine of the Reaction

The efficacy of the Sonogashira reaction relies on the synergistic interplay of two interconnected catalytic cycles: a primary palladium cycle and a copper co-catalytic cycle.[9][10] Understanding this mechanism is paramount for rational troubleshooting and optimization.

The Dual Catalytic Cycle
  • Palladium Cycle : The cycle is initiated by the oxidative addition of the aryl halide (e.g., an iodo- or bromo- derivative of this compound) to a Pd(0) species. This forms a square planar Pd(II) complex. The subsequent, and often rate-limiting, step is transmetalation, where the alkyne moiety is transferred from the copper acetylide to the palladium center. The cycle concludes with reductive elimination, which forms the desired C(sp²)-C(sp) bond and regenerates the active Pd(0) catalyst.[10]

  • Copper Cycle : Concurrently, the copper(I) salt (typically CuI) coordinates with the terminal alkyne.[1] In the presence of a base, the alkyne is deprotonated to form a highly reactive copper(I) acetylide intermediate. This species is responsible for transferring the alkyne group to the palladium center during the transmetalation step.[10]

A significant side reaction, particularly when using copper, is the oxidative homocoupling of the terminal alkyne to form a 1,3-diyne (Glaser coupling).[5] This is often mitigated by maintaining strictly anaerobic conditions.

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_Complex_A Ar-Pd(II)L₂-X Pd0->Pd_Complex_A Oxidative Addition (Ar-X) Pd_Complex_B Ar-Pd(II)L₂-C≡CR' Pd_Complex_A->Pd_Complex_B Transmetalation Pd_Complex_B->Pd0 Regenerates Catalyst Product Ar-C≡CR' Pd_Complex_B->Product Reductive Elimination Alkyne H-C≡CR' Cu_Acetylide Cu-C≡CR' Alkyne->Cu_Acetylide + Cu(I)X + Base HX H-X Base_H Base-H⁺ Cu_Acetylide->Pd_Complex_A Delivers Alkyne

Diagram 1: The dual catalytic cycle of the Sonogashira reaction.
Copper-Free Variants

To circumvent the challenges associated with copper, such as Glaser homocoupling and purification difficulties in pharmaceutical applications, copper-free protocols have been developed.[4][8][11] These systems typically require a stronger base, different ligands, and sometimes higher temperatures, but offer a cleaner reaction profile. The mechanism is thought to proceed through alternative pathways, potentially involving a dimeric palladium species or direct activation of the alkyne by the palladium center.[3]

Experimental Design and Parameter Optimization

The steric hindrance from the ortho-formyl and -methyl groups in this compound necessitates a rational approach to reaction design. The oxidative addition step is particularly sensitive to steric bulk around the reaction center.[12]

Key Reaction Parameters
ParameterChoices & ConsiderationsRationale for this compound
Aryl Halide Reactivity: Ar-I > Ar-Br >> Ar-Cl, Ar-OTf.[13]An aryl iodide or bromide derivative is strongly recommended. The higher reactivity is necessary to overcome the steric hindrance and facilitate the oxidative addition step.
Palladium Catalyst Pd(0) Sources : Pd(PPh₃)₄, Pd₂(dba)₃. Pd(II) Precatalysts : PdCl₂(PPh₃)₂, Pd(OAc)₂.[1]PdCl₂(PPh₃)₂ is a robust, air-stable choice. For highly challenging couplings, using a more active precatalyst system like Pd₂(dba)₃ with a specialized ligand may be beneficial.[8]
Ligand Phosphines : PPh₃, P(t-Bu)₃, XPhos, SPhos. N-Heterocyclic Carbenes (NHCs) .[1]The steric bulk of the substrate calls for ligands that promote the formation of a highly active, monoligated palladium species.[12] Bulky, electron-rich phosphines like XPhos or P(t-Bu)₃ are excellent starting points.
Copper Source CuI is the most common choice.[3]Use 1-5 mol% of CuI for standard protocols. If Glaser homocoupling is a significant issue, transition to a copper-free protocol.
Base Amines : Triethylamine (TEA), Diisopropylamine (DIPA). Inorganic : K₂CO₃, Cs₂CO₃, TBAF.[14]An amine base like DIPA or TEA is standard for Pd/Cu systems and can often serve as a co-solvent. For copper-free systems, an inorganic base like K₂CO₃ or Cs₂CO₃ is often more effective.[9]
Solvent THF, DMF, Dioxane, Toluene, or the amine base itself.DMF or THF/DIPA mixture provides good solubility for the aromatic substrate and reagents. The choice should be guided by the required reaction temperature.
Temperature Room temperature to >100 °C.While many Sonogashira reactions proceed at room temperature, the sterically hindered nature of this compound will likely require heating.[13] Start optimizations at 50-80 °C .

Detailed Experimental Protocols

Safety Precaution : These reactions should be performed in a well-ventilated fume hood. All reagents are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Reactions must be conducted under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation and side reactions.

Protocol 1: Standard Pd/Cu Co-Catalyzed Sonogashira Coupling

This protocol describes a general procedure for the coupling of 4-bromo-2-formyl-6-methylbenzonitrile with phenylacetylene.

Materials:

  • 4-Bromo-2-formyl-6-methylbenzonitrile (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)

  • Copper(I) Iodide (CuI) (0.04 mmol, 4 mol%)

  • Diisopropylamine (DIPA) (5 mL)

  • Tetrahydrofuran (THF), anhydrous (5 mL)

  • Standard glassware (Schlenk flask, syringes, etc.)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 4-bromo-2-formyl-6-methylbenzonitrile, PdCl₂(PPh₃)₂, and CuI.

  • Seal the flask, and evacuate and backfill with inert gas (Nitrogen or Argon) three times.

  • Under a positive pressure of inert gas, add anhydrous THF (5 mL) and DIPA (5 mL) via syringe.

  • Stir the resulting suspension at room temperature for 10-15 minutes.

  • Add phenylacetylene dropwise via syringe.

  • Heat the reaction mixture to 60 °C in a pre-heated oil bath.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting aryl halide is consumed (typically 4-12 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove catalyst residues, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is an alternative for substrates where Glaser homocoupling is problematic.

Materials:

  • 4-Bromo-2-formyl-6-methylbenzonitrile (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.5 mmol, 1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.06 mmol, 6 mol%)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.0 mmol, 2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

Procedure:

  • To a dry Schlenk flask, add 4-bromo-2-formyl-6-methylbenzonitrile, Pd₂(dba)₃, XPhos, and K₂CO₃.

  • Seal the flask, and evacuate and backfill with inert gas three times.

  • Add anhydrous DMF (5 mL) via syringe.

  • Stir the mixture at room temperature for 15-20 minutes to allow for catalyst activation.

  • Add phenylacetylene via syringe.

  • Heat the reaction mixture to 80 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once complete, cool the mixture to room temperature and dilute with water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography.

General Experimental Workflow

Workflow A 1. Setup & Reagent Addition - Dry Schlenk Flask - Add Solids (Ar-X, Catalyst, Base) - Evacuate & Backfill (Inert Gas) B 2. Solvent & Substrate Addition - Add Anhydrous Solvent - Add Terminal Alkyne A->B C 3. Reaction - Stir at specified temperature - Monitor by TLC / GC-MS B->C D 4. Workup - Cool to RT - Quench / Dilute - Filter / Extract C->D E 5. Purification - Concentrate under vacuum - Flash Column Chromatography D->E F 6. Characterization - NMR, MS, etc. E->F

Diagram 2: General workflow for Sonogashira coupling experiments.

Troubleshooting Common Issues

ObservationPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (degraded by oxygen). 2. Insufficient temperature for sterically hindered substrate. 3. Insufficiently strong or soluble base.1. Ensure rigorous inert atmosphere technique. Use fresh catalyst. 2. Incrementally increase temperature (e.g., from 60°C to 80°C or 100°C). 3. Switch to a stronger base (e.g., Cs₂CO₃) or a solvent that better dissolves an inorganic base.
Significant Alkyne Homocoupling (Glaser Product) 1. Presence of oxygen in the reaction vessel. 2. Copper catalyst loading is too high.1. Improve inert gas purging; degas solvents before use. 2. Reduce CuI loading to 1-2 mol%. 3. Switch to a copper-free protocol.[5]
Decomposition of Starting Material or Product 1. Reaction temperature is too high. 2. Aldehyde or nitrile group instability under basic conditions at high heat.1. Reduce the reaction temperature and accept a longer reaction time. 2. Consider protecting the formyl group if instability is confirmed, although this adds synthetic steps.
Formation of Dehalogenated Starting Material 1. Presence of water or other protic sources. 2. Side reaction pathway of the catalyst.1. Use anhydrous solvents and reagents. 2. Screen different ligands or catalyst systems.

Conclusion: A Gateway to Molecular Complexity

The Sonogashira coupling of this compound provides a powerful and direct route to highly functionalized internal alkynes. While the steric congestion of the substrate requires careful consideration of catalyst, ligand, and reaction conditions, the protocols and principles outlined in this guide offer a robust framework for success. The resulting products are exceptionally valuable intermediates, poised for diverse downstream transformations—such as intramolecular cyclizations or multicomponent reactions—enabling the efficient synthesis of novel heterocyclic scaffolds for application in medicinal chemistry and materials science.

References

Application Notes and Protocols for the Formylation of Aromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Formyl Group

The introduction of a formyl group (–CHO) onto an aromatic ring is a cornerstone transformation in organic synthesis. Aromatic aldehydes are not merely synthetic endpoints; they are versatile intermediates pivotal to the construction of a vast array of more complex molecules. Their high reactivity makes them key functional groups in the synthesis of natural products, active pharmaceutical ingredients (APIs), fragrances, dyes, and advanced materials.[1][2] Formylation reactions are typically classified as electrophilic aromatic substitutions, and as such, their success is highly dependent on the electron density of the aromatic substrate.[3] Consequently, a variety of methods have been developed over the years, each with its own specific scope, advantages, and limitations, tailored to the nature of the aromatic starting material.

This guide provides an in-depth analysis of the most reliable and widely employed protocols for aromatic formylation. We will delve into the mechanistic underpinnings of each reaction, provide detailed, field-tested experimental protocols, and offer insights into the causal relationships between reaction components and outcomes. This document is intended for researchers, chemists, and drug development professionals seeking to leverage these powerful synthetic tools.

The Vilsmeier-Haack Reaction: Formylation of Electron-Rich Arenes

The Vilsmeier-Haack reaction is one of the most versatile and widely used methods for formylating electron-rich aromatic and heteroaromatic compounds.[4][5] The reaction employs a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid halide like phosphorus oxychloride (POCl₃) or oxalyl chloride to generate the active formylating agent in situ.[6][7]

Principle and Scope

This method is particularly effective for arenes bearing electron-donating groups (EDGs) such as anilines, phenols, their corresponding ethers, and activated heterocycles like pyrroles, indoles, and furans.[5][7] The electrophile, known as the Vilsmeier reagent, is milder than those generated in Friedel-Crafts type reactions, which accounts for its excellent functional group tolerance and applicability to sensitive substrates.[7] Simple aromatic hydrocarbons like benzene are generally unreactive under standard Vilsmeier-Haack conditions.

Reaction Mechanism

The reaction proceeds in two main stages: the formation of the Vilsmeier reagent, followed by the electrophilic attack on the aromatic ring.

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form an electrophilic chloroiminium ion, the Vilsmeier reagent.[5][8]

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring attacks the carbon of the Vilsmeier reagent.

  • Rearomatization: The resulting intermediate loses a proton to restore aromaticity.

  • Hydrolysis: The iminium ion intermediate is hydrolyzed during aqueous workup to yield the final aromatic aldehyde.[4][6]

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent 1. Activation POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Intermediate Vilsmeier_Reagent->Intermediate Arene Ar-H (Electron-rich) Arene->Intermediate 2. Electrophilic Attack Product Ar-CHO (Aromatic Aldehyde) Intermediate->Product 3. Hydrolysis (H₂O)

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Detailed Experimental Protocol (Formylation of Indole)

Materials:

  • Indole (1.17 g, 10 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (10 mL)

  • Phosphorus oxychloride (POCl₃) (1.0 mL, 11 mmol)

  • Dichloromethane (DCM), anhydrous (20 mL)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ice bath

  • Magnetic stirrer

Procedure:

  • Reagent Preparation (Vilsmeier Reagent): In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (N₂ or Ar), cool anhydrous DMF (5 mL) in an ice bath to 0 °C.

  • Addition of POCl₃: Add POCl₃ (1.0 mL, 11 mmol) dropwise to the cold DMF with vigorous stirring over 15 minutes. The formation of the Vilsmeier reagent is exothermic. Allow the mixture to stir at 0 °C for an additional 30 minutes.

  • Substrate Addition: Dissolve indole (1.17 g, 10 mmol) in anhydrous DCM (20 mL) and add it dropwise to the Vilsmeier reagent solution at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-3 hours. Monitor the reaction progress by TLC.

  • Quenching and Hydrolysis: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice (approx. 50 g). Stir vigorously for 30 minutes.

  • Neutralization: Slowly add saturated NaHCO₃ solution to the mixture until the pH is neutral (pH ~7-8). This step hydrolyzes the iminium salt and neutralizes the acid.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 30 mL).

  • Work-up: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford indole-3-carboxaldehyde.

The Gattermann & Gattermann-Koch Reactions: Formylation via Formyl Cation Equivalents

These related reactions are classic methods for formylating aromatic hydrocarbons and are analogous to Friedel-Crafts acylation.[9] They are suitable for benzene and its derivatives but have different scopes and reagent requirements.

A. Gattermann-Koch Reaction

Principle and Scope: The Gattermann-Koch reaction introduces a formyl group onto an aromatic ring using carbon monoxide (CO) and hydrochloric acid (HCl) in the presence of a Lewis acid catalyst (e.g., AlCl₃) and a co-catalyst, typically cuprous chloride (CuCl).[10][11][12] This method is primarily restricted to benzene and alkylbenzenes.[13][14] A significant limitation is its inapplicability to phenol and phenol ether substrates, as the catalyst can complex with the oxygen atom.[10][12][13]

Causality: The CuCl co-catalyst is crucial for facilitating the formation of the reactive electrophile, a formyl cation equivalent ([HCO]⁺), from CO and HCl, especially at atmospheric pressure.[10][15]

Reaction Mechanism: The mechanism involves the in-situ generation of a highly reactive formyl cation electrophile, which is then attacked by the aromatic ring.[15]

Gattermann_Koch_Mechanism CO CO + HCl Electrophile [HCO]⁺ Formyl Cation CO->Electrophile 1. Electrophile Generation Catalyst AlCl₃ / CuCl Catalyst->Electrophile Sigma_Complex σ-Complex (Arenium ion) Electrophile->Sigma_Complex Benzene Benzene Benzene->Sigma_Complex 2. π-Attack Product Benzaldehyde Sigma_Complex->Product 3. Deprotonation (-H⁺) Duff_Reaction_Workflow Phenol Phenol + HMTA Iminium Iminium Ion Formation Phenol->Iminium Acid Acidic Medium (e.g., TFA, H₃BO₃) Acid->Iminium Aminomethylation ortho-Aminomethylation Iminium->Aminomethylation Oxidation Intramolecular Oxidation Aminomethylation->Oxidation Hydrolysis Hydrolysis Oxidation->Hydrolysis Product ortho-Hydroxybenzaldehyde Hydrolysis->Product

References

The Strategic Utility of 2-Formyl-6-methylbenzonitrile in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of contemporary drug discovery and development, the strategic selection of starting materials is paramount to the efficient synthesis of novel, biologically active molecules. 2-Formyl-6-methylbenzonitrile, a seemingly simple aromatic aldehyde, has emerged as a key synthetic intermediate, offering a gateway to a diverse array of heterocyclic scaffolds with significant therapeutic potential. Its unique substitution pattern, featuring a formyl group and a nitrile group in an ortho relationship, coupled with the presence of a methyl group, provides a versatile platform for constructing complex molecular architectures. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols and an analysis of the biological activities of its derivatives.

The core utility of this compound lies in its ability to serve as a precursor for the synthesis of substituted isoindolinones. The isoindolinone scaffold is a privileged structure in medicinal chemistry, found in a variety of natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] This includes applications as anticancer agents, neuroprotective compounds, and inhibitors of key enzymes such as carbonic anhydrase and poly(ADP-ribose) polymerase (PARP).

Synthetic Pathways: From Benzonitrile to Bioactive Scaffolds

The primary transformation of this compound in a medicinal chemistry context is its conversion to the 4-methyl-isoindolinone core. This can be achieved through various synthetic strategies, most notably via reductive amination followed by intramolecular cyclization.

G cluster_start Starting Material cluster_reaction Key Transformation cluster_product Core Scaffold This compound This compound Reductive Amination Reductive Amination This compound->Reductive Amination Primary Amine (R-NH2) Reducing Agent (e.g., NaBH4) Intramolecular Cyclization Intramolecular Cyclization Reductive Amination->Intramolecular Cyclization Spontaneous or Acid/Base Catalyzed 4-Methyl-isoindolinone 4-Methyl-isoindolinone Intramolecular Cyclization->4-Methyl-isoindolinone

Figure 1: General synthetic workflow for the conversion of this compound to the 4-Methyl-isoindolinone scaffold.

Protocol 1: General Procedure for the Synthesis of N-Substituted 4-Methyl-isoindolinones

This protocol outlines a general and robust method for the synthesis of N-substituted 4-methyl-isoindolinones from this compound.

Materials:

  • This compound

  • Primary amine (R-NH2)

  • Methanol (MeOH)

  • Sodium borohydride (NaBH4)

  • Glacial acetic acid

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol. Add the desired primary amine (1.1 eq) and a catalytic amount of glacial acetic acid. Stir the reaction mixture at room temperature for 2-4 hours, monitoring the formation of the imine by thin-layer chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Extraction: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. To the aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Cyclization and Purification: The crude intermediate amine can be cyclized by heating in a suitable solvent (e.g., toluene, xylenes) with or without a catalytic amount of acid or base. Alternatively, cyclization may occur spontaneously upon work-up. The final N-substituted 4-methyl-isoindolinone is then purified by silica gel column chromatography.

Medicinal Chemistry Applications of this compound Derivatives

The 4-methyl-isoindolinone scaffold, readily accessible from this compound, serves as a versatile template for the design of a wide range of therapeutic agents.

Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer. A recent study highlighted the potential of novel isoindolinone derivatives as potent inhibitors of human carbonic anhydrase (hCA) I and II isozymes.[1]

CompoundTargetIC50 (nM)[1]Ki (nM)[1]
Acetazolamide (Standard) hCA I250180
hCA II12.18.9
Isoindolinone Derivative 2c hCA I11.2411.48
hCA II13.029.32
Isoindolinone Derivative 2f hCA I15.8316.09
hCA II14.8714.87

Table 1: Inhibitory activity of representative isoindolinone derivatives against human carbonic anhydrase I and II.

The data indicates that certain isoindolinone derivatives exhibit inhibitory potency against hCA I and II that is comparable or even superior to the clinically used drug, acetazolamide.[1] The modular nature of the synthesis from this compound allows for the systematic exploration of the substituent on the isoindolinone nitrogen, enabling the fine-tuning of inhibitory activity and selectivity. Furthermore, some of these derivatives have demonstrated promising antioxidant and antimicrobial properties.[1]

G cluster_pathway Carbonic Anhydrase Catalysis cluster_inhibitor Inhibition CO2 + H2O CO2 + H2O Carbonic Anhydrase Carbonic Anhydrase CO2 + H2O->Carbonic Anhydrase Substrate H2CO3 H2CO3 HCO3- + H+ HCO3- + H+ H2CO3->HCO3- + H+ Dissociation 4-Methyl-isoindolinone Derivative 4-Methyl-isoindolinone Derivative 4-Methyl-isoindolinone Derivative->Carbonic Anhydrase Inhibits Carbonic Anhydrase->H2CO3 Catalysis

Figure 2: Mechanism of carbonic anhydrase inhibition by 4-methyl-isoindolinone derivatives.

Potential as Poly(ADP-ribose) Polymerase (PARP) Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes play a crucial role in DNA repair. Inhibitors of PARP have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[3] While direct synthesis of known PARP inhibitors from this compound is not widely reported, the isoindolinone scaffold shares structural similarities with the phthalazinone core present in several approved PARP inhibitors, including Olaparib.[4]

This structural analogy suggests that 4-methyl-isoindolinone derivatives are promising candidates for the development of novel PARP inhibitors. The synthetic accessibility from this compound allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Neuroprotective Agents

Neurodegenerative diseases such as Parkinson's and Alzheimer's are characterized by progressive neuronal loss. There is a critical need for new therapeutic agents that can protect neurons from damage and death. The isoindolinone scaffold is found in several classes of compounds with demonstrated neuroprotective effects.[5][6][7] For instance, analogues of Pazinaclone and (S)-PD172938, which are isoindolinone-containing molecules, have been synthesized and investigated for their potential in treating neurological disorders.[8][9][10] The synthesis of 3-methylated analogs of these compounds has been reported, highlighting the importance of the methyl group in modulating biological activity.[8] this compound, by providing a route to 4-methyl-isoindolinones, offers a strategic starting point for the design of novel neuroprotective agents.

Anticonvulsant and Anticancer Potential

The versatility of the isoindolinone scaffold extends to other therapeutic areas. Studies have shown that certain isoindoline derivatives possess anticonvulsant properties. Furthermore, the isoindolinone core has been identified as a key pharmacophore in the design of inhibitors of the MDM2-p53 interaction, a critical pathway in cancer development. By disrupting this interaction, the tumor suppressor function of p53 can be restored, leading to apoptosis of cancer cells.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in medicinal chemistry. Its ability to serve as a readily available precursor to the 4-methyl-isoindolinone scaffold opens up a multitude of opportunities for the discovery and development of novel therapeutic agents. The applications of its derivatives as carbonic anhydrase inhibitors, and their potential as PARP inhibitors, neuroprotective agents, and anticancer compounds, underscore the strategic importance of this starting material. The synthetic protocols provided herein offer a solid foundation for researchers to explore the rich chemical space accessible from this compound, paving the way for the next generation of innovative medicines.

References

The Versatility of 2-Formyl-6-methylbenzonitrile: A Strategic Building Block for Nitrogen-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Bifunctional Building Block

In the landscape of medicinal chemistry and materials science, the efficient construction of complex molecular architectures from readily accessible starting materials is paramount. Nitrogen-containing heterocycles are a cornerstone of modern drug discovery, forming the core scaffold of a vast number of therapeutic agents.[1] 2-Formyl-6-methylbenzonitrile emerges as a particularly valuable starting material due to the orthogonal reactivity of its nitrile and aldehyde functionalities. This unique arrangement on an aromatic core, buttressed by a sterically influential methyl group, allows for a diverse array of cyclization strategies to forge key heterocyclic systems. This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols and mechanistic insights for the synthesis of isoindolinones, quinolines, and quinazolines – three classes of heterocycles with profound significance in pharmaceutical research.

I. Synthesis of Substituted Isoindolinones: A Cascade Approach

The isoindolinone scaffold is a privileged motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities.[2] 2-Formylbenzonitriles, including the 6-methyl derivative, are excellent precursors for the synthesis of 3-substituted isoindolinones through cascade reactions. These one-pot transformations are highly efficient, assembling complex products from simple starting materials in a single operation, thereby minimizing waste and maximizing atom economy.[3]

Mechanistic Rationale: The Power of Tandem Reactions

The synthesis of isoindolinones from this compound typically proceeds through a tandem sequence initiated by the nucleophilic attack of a carbanion on the electrophilic aldehyde. The resulting alkoxide then undergoes an intramolecular cyclization onto the nitrile group, forming a five-membered ring. Subsequent tautomerization and workup yield the stable isoindolinone product. The choice of base and reaction conditions is critical in controlling the reaction pathway and minimizing side products.[4]

sub This compound + Active Methylene Compound base Base (e.g., K2CO3) sub->base Deprotonation int1 Aldol Adduct (Alkoxide Intermediate) base->int1 Nucleophilic Addition int2 Cyclized Imidate Intermediate int1->int2 Intramolecular Cyclization product 3-Substituted Isoindolinone int2->product Tautomerization & Workup start This compound step1 Protection of Formyl Group (Acetal Formation) start->step1 step2 Reduction of Nitrile Group (e.g., H2/Raney Ni) step1->step2 step3 Deprotection of Formyl Group (Acidic Hydrolysis) step2->step3 intermediate 2-Amino-3-methylbenzaldehyde step3->intermediate step4 Friedländer Annulation with Ketone intermediate->step4 product Substituted 8-Methylquinoline step4->product start This compound step1 Protection of Formyl Group (Acetal Formation) start->step1 step2 Hydrolysis of Nitrile to Amide (e.g., H2O2, base) step1->step2 step3 Deprotection of Formyl Group (Acidic Hydrolysis) step2->step3 intermediate 2-Formyl-6-methylbenzamide step3->intermediate step4 Cyclocondensation with Amine Source intermediate->step4 product Substituted 8-Methylquinazoline step4->product

References

Application Notes and Protocols for the Synthesis of Quinazolinone Libraries

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and anticonvulsant agents.[1][2] The efficient synthesis of diverse libraries of quinazolinone derivatives is therefore a critical task in modern drug discovery. This guide provides a comprehensive overview of the key experimental procedures for constructing quinazolinone libraries, with a focus on solution-phase parallel synthesis, solid-phase synthesis, and microwave-assisted methodologies. We delve into the mechanistic rationale behind these techniques, offering detailed, step-by-step protocols and comparative data to enable researchers to select and implement the most suitable strategy for their specific drug discovery program.

Introduction: The Significance of the Quinazolinone Scaffold

Quinazolinones are a class of fused heterocyclic compounds composed of a benzene ring fused to a pyrimidine ring.[3] Their inherent structural features allow for diverse substitutions at multiple positions, enabling the fine-tuning of their pharmacological properties.[4] The therapeutic importance of this scaffold is underscored by the number of FDA-approved drugs that incorporate the quinazolinone core, such as the EGFR inhibitors Gefitinib and Erlotinib, used in cancer therapy.[2] The systematic exploration of the chemical space around the quinazolinone nucleus through the synthesis and screening of compound libraries is a proven strategy for identifying novel therapeutic agents.[1]

This document serves as a practical guide for chemists in the field of drug discovery, providing the necessary technical details to embark on the synthesis of quinazolinone libraries. We will explore the foundational chemical principles and offer robust, validated protocols that can be readily adapted to high-throughput synthesis platforms.

Strategic Approaches to Quinazolinone Library Synthesis

The generation of a chemical library requires synthetic routes that are not only efficient and high-yielding but also amenable to automation and diversification. For quinazolinone synthesis, several strategies have been developed to meet these demands. The choice of strategy often depends on the desired library size, the points of diversification, and the available laboratory infrastructure.

Solution-Phase Parallel Synthesis (SPPS)

Solution-phase parallel synthesis offers a straightforward approach for generating small to medium-sized libraries of quinazolinones. This method is often preferred for its ease of reaction monitoring and purification, as well as the direct scalability of hit compounds. One of the most common methods for constructing the quinazolinone core in solution is the Niementowski reaction , which involves the condensation of an anthranilic acid with an amide.[5][6]

Causality Behind Experimental Choices in SPPS:

  • Building Block Selection: The diversity of the final library is dictated by the variety of commercially available or readily synthesized anthranilic acids and primary amines (or their precursors).

  • Reaction Conditions: The classical Niementowski reaction often requires high temperatures.[6] However, modern modifications, including the use of coupling agents and microwave irradiation, can significantly improve reaction times and yields.[7]

  • Work-up and Purification: For library synthesis, purification techniques such as automated flash chromatography or crystallization are often employed to isolate the final products in sufficient purity for biological screening.

Protocol 1: Parallel Solution-Phase Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones

This protocol is adapted from methodologies involving the reaction of a benzoxazinone intermediate with primary amines.[8]

Step 1: Synthesis of the Benzoxazinone Intermediate

  • To a solution of anthranilic acid (1.0 eq) in a suitable solvent such as pyridine, add an acyl chloride (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Remove the solvent under reduced pressure.

  • Add acetic anhydride to the residue and heat the mixture at reflux for 2 hours to effect cyclization to the benzoxazinone.

  • Cool the reaction mixture and collect the precipitated benzoxazinone by filtration.

Step 2: Library Generation

  • In an array of reaction vials, dispense the benzoxazinone intermediate (1.0 eq).

  • To each vial, add a solution of a unique primary amine (1.2 eq) in a high-boiling point solvent such as DMF or DMSO.

  • Seal the vials and heat the reactions at 120-140 °C for 4-12 hours.

  • Monitor the reactions by TLC or LC-MS.

  • Upon completion, cool the reaction mixtures to room temperature.

  • Purify the products by parallel automated flash chromatography.

Table 1: Representative Reaction Conditions for Solution-Phase Synthesis

Starting MaterialsReaction ConditionsSolventYield (%)Reference
Anthranilic acid, Amides120 °C, open vesselFormamideModerate to good[6]
Isatoic anhydride, Amine, Orthoester120 °C, 5 h or MW, 140 °C, 20-30 minNoneExcellent[9]
2-Aminobenzamides, Styrenes120 °C, 16 hDMSOGood to excellent[10]

Workflow for Solution-Phase Quinazolinone Library Synthesis

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Library Generation cluster_2 Step 3: Downstream Processing A Anthranilic Acid C Benzoxazinone Intermediate A->C Acylation & Cyclization B Acyl Chloride B->C E Quinazolinone Library C->E Reaction Array D Primary Amine Library D->E F Purification E->F G Characterization F->G H Biological Screening G->H

Caption: General workflow for solution-phase synthesis of a quinazolinone library.

Solid-Phase Synthesis (SPS)

Solid-phase synthesis is a powerful technique for the production of large combinatorial libraries. By anchoring the starting material to a solid support, excess reagents and by-products can be easily removed by simple filtration and washing, thus streamlining the purification process.

Causality Behind Experimental Choices in SPS:

  • Resin and Linker Selection: The choice of resin (e.g., Wang, Rink amide) and linker is crucial as it determines the cleavage conditions required to release the final product. The linker must be stable to the reaction conditions used in the synthesis.

  • Reaction Monitoring: Monitoring reactions on solid-phase can be challenging. Techniques such as FT-IR spectroscopy of a single resin bead or cleavage of a small sample of resin for LC-MS analysis are often employed.[11]

  • Cleavage: The final step involves cleavage of the quinazolinone from the solid support, typically using a strong acid such as trifluoroacetic acid (TFA). The cleavage cocktail must be chosen to minimize side reactions.

Protocol 2: Solid-Phase Synthesis of 2-Amino-4(3H)-quinazolinones

This protocol is based on the reaction of a polymer-bound isothiourea with isatoic anhydride.[11]

Step 1: Preparation of Resin-Bound Isothiourea

  • Swell an appropriate amine-functionalized resin (e.g., Rink amide resin) in a suitable solvent like DMF.

  • Add a solution of an isothiocyanate (2.0 eq) in DMF and agitate the mixture at room temperature for 4-6 hours.

  • Wash the resin thoroughly with DMF, DCM, and MeOH and dry under vacuum.

  • Suspend the resin in DMF and add methyl iodide (5.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (5.0 eq). Agitate at room temperature for 12-16 hours.

  • Wash the resin extensively with DMF, DCM, and MeOH and dry under vacuum.

Step 2: Quinazolinone Formation

  • Swell the resin-bound isothiourea in DMF.

  • Add a solution of a substituted isatoic anhydride (3.0 eq) in DMF.

  • Heat the reaction mixture at 80-100 °C for 8-12 hours.

  • Wash the resin with DMF, DCM, and MeOH and dry under vacuum.

Step 3: Cleavage and Isolation

  • Treat the resin with a cleavage cocktail (e.g., 95% TFA in DCM) for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by preparative HPLC if necessary.

Table 2: Comparison of Solid-Phase and Solution-Phase Synthesis

FeatureSolution-Phase SynthesisSolid-Phase Synthesis
Scale mg to multi-grammg to gram
Purification Chromatography, CrystallizationFiltration, Cleavage
Reaction Monitoring TLC, LC-MSFT-IR, Cleavage & LC-MS
Throughput ModerateHigh
Advantages Scalable, easy to monitorAmenable to automation, simplified work-up
Disadvantages Tedious purificationDifficult to monitor, cleavage issues

Reaction Scheme for Solid-Phase Synthesis of 2-Aminoquinazolinones

G Resin Amine Resin Isothiourea Resin-bound Isothiourea Resin->Isothiourea 1. Isothiocyanate 2. MeI, DIPEA Quinazolinone Resin-bound Quinazolinone Isothiourea->Quinazolinone Isatoic Anhydride, Heat FinalProduct 2-Aminoquinazolinone Quinazolinone->FinalProduct Cleavage (TFA)

Caption: Key steps in the solid-phase synthesis of 2-aminoquinazolinones.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and purities in significantly shorter reaction times compared to conventional heating.[5][12] This is particularly advantageous for library synthesis, where reaction speed is a critical factor.

Causality Behind Experimental Choices in MAOS:

  • Solvent Choice: Solvents with high dielectric constants are generally preferred for microwave synthesis as they absorb microwave energy efficiently. However, solvent-free reactions are also common and offer green chemistry advantages.[7]

  • Temperature and Pressure Control: Dedicated microwave reactors allow for precise control of temperature and pressure, ensuring reaction safety and reproducibility.

  • Reaction Optimization: The reaction time and temperature are key parameters to be optimized for each specific transformation to maximize yield and minimize by-product formation.

Protocol 3: Microwave-Assisted Niementowski Reaction

This protocol is an accelerated version of the classical Niementowski synthesis.[5][7]

  • In a microwave-safe reaction vessel, combine the anthranilic acid (1.0 eq) and the amide (or formamide for the parent quinazolinone) (3.0 eq).

  • If a solvent is used, add a high-boiling polar solvent such as DMF or NMP. For solvent-free conditions, ensure the reactants are well-mixed.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 150-200 °C) for a short period (e.g., 5-30 minutes).

  • Monitor the pressure to ensure it remains within the safe limits of the vessel.

  • After the reaction is complete, cool the vessel to room temperature.

  • If the product precipitates, collect it by filtration. Otherwise, perform an appropriate work-up, such as extraction, followed by purification.

Table 3: Comparison of Conventional vs. Microwave Heating for Quinazolinone Synthesis

ReactionConventional HeatingMicrowave HeatingReference
Anthranilic acid + Formamide120 °C, several hours150 °C, 40 min (60W)[5]
Isatoic anhydride + Amine + Orthoester120 °C, 5 h140 °C, 20-30 min[9]
Benzoxazinone + HydrazineReflux in ethanol, 2h120-150 °C, 20-33 min[13]

Mechanistic Insights

A thorough understanding of the reaction mechanisms is essential for troubleshooting and optimizing the synthesis of quinazolinone libraries.

Mechanism of the Niementowski Reaction

The Niementowski reaction is believed to proceed through the initial formation of an N-acylanthranilic acid intermediate, which then undergoes intramolecular cyclization and dehydration to form the quinazolinone ring.

Mechanistic Diagram of the Niementowski Reaction

G AnthranilicAcid Anthranilic Acid Intermediate N-Acylanthranilic Acid Intermediate AnthranilicAcid->Intermediate Amide Amide Amide->Intermediate Quinazolinone Quinazolinone Intermediate->Quinazolinone Cyclization & Dehydration Water H2O

Caption: Simplified mechanism of the Niementowski quinazolinone synthesis.

Conclusion

The synthesis of quinazolinone libraries is a dynamic field that continues to evolve with the development of new synthetic methodologies. Solution-phase, solid-phase, and microwave-assisted techniques each offer distinct advantages for the rapid generation of diverse compound collections. By understanding the underlying chemical principles and leveraging the detailed protocols provided in this guide, researchers in drug discovery can efficiently construct high-quality quinazolinone libraries to fuel their search for the next generation of therapeutics. The choice of the optimal synthetic strategy will ultimately depend on the specific goals of the research program, including the desired library size, diversity, and the available resources.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Formyl-6-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Formyl-6-methylbenzonitrile. As a critical intermediate in various pharmaceutical and materials science applications, optimizing its synthesis for high yield and purity is paramount. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles.

I. Overview of Synthetic Strategy

The synthesis of this compound (C₉H₇NO, MW: 145.16) most commonly proceeds via the selective oxidation of one of the two methyl groups of 2,6-dimethylbenzonitrile.[1] This route is often preferred due to the commercial availability of the starting material.[2] However, this pathway presents a significant challenge: achieving mono-oxidation while preventing the formation of the corresponding dialdehyde or dicarboxylic acid. This guide will focus on troubleshooting issues arising from this synthetic approach.

II. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My reaction shows low conversion with a significant amount of 2,6-dimethylbenzonitrile remaining. How can I drive the reaction to completion?

Answer: Low conversion is typically due to insufficient reactivity of the oxidizing agent, suboptimal reaction temperature, or inadequate reaction time.

  • Causality: The C-H bonds of the methyl groups on the electron-deficient benzonitrile ring are relatively strong. The chosen oxidant must be potent enough to initiate the reaction, and the system requires sufficient thermal energy to overcome the activation barrier.

  • Solutions:

    • Increase Reaction Temperature: Gradually increase the temperature in 5-10 °C increments. Monitor the reaction closely by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the desired product is forming without significant byproduct generation.

    • Extend Reaction Time: If increasing temperature leads to side products, maintain the original temperature but extend the reaction time. Take aliquots every 2-4 hours to determine the point at which the reaction stalls.

    • Re-evaluate Your Oxidant: If the above steps fail, your oxidizing agent may be too mild. For benzylic oxidations, common reagents include Cerium (IV) ammonium nitrate (CAN), Selenium dioxide (SeO₂), or controlled bromination followed by hydrolysis.[3] Consider switching to a slightly stronger, yet controllable, system.

Question 2: My primary issue is the formation of byproducts, specifically 2,6-diformylbenzonitrile and 2-carboxy-6-methylbenzonitrile. How can I improve selectivity for the mono-aldehyde?

Answer: Over-oxidation is the most common challenge in this synthesis. It occurs when the initially formed aldehyde is more susceptible to oxidation than the starting material's methyl group or when the reaction conditions are too harsh.

  • Causality: The electron-withdrawing nature of the aldehyde group does not sufficiently deactivate the remaining methyl group, and the aldehyde itself can be readily oxidized to a carboxylic acid.

  • Solutions:

    • Control Stoichiometry: Use the oxidizing agent as the limiting reagent. A slight excess of the starting material (1.1 to 1.2 equivalents) can help consume the oxidant before it attacks the product. Start with 0.8-0.9 equivalents of the oxidant relative to 2,6-dimethylbenzonitrile.

    • Lower the Temperature: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate. This reduces the likelihood of over-oxidation.

    • Choose a Milder Oxidant: Strong oxidants like KMnO₄ or K₂Cr₂O₇ will almost certainly lead to over-oxidation. SeO₂ is a classic reagent for converting benzylic methyl groups to aldehydes. Another approach is free-radical bromination (e.g., with N-Bromosuccinimide) to form the mono-bromomethyl intermediate, followed by hydrolysis (e.g., Sommelet reaction or using DMSO).[3][4] This two-step process often provides better control.

Question 3: I have a good conversion rate according to my crude NMR, but my final isolated yield is very low. Where might I be losing my product?

Answer: Product loss can occur during aqueous workup or purification. This compound has moderate polarity and some water solubility, which can lead to losses.

  • Causality: The aldehyde and nitrile functionalities can engage in hydrogen bonding, increasing aqueous solubility. Additionally, the product can be sensitive to pH changes or adhere to silica gel during chromatography.

  • Solutions:

    • Workup Optimization: When quenching the reaction and performing extractions, saturate the aqueous layer with NaCl (brine) to decrease the solubility of the organic product and drive it into the organic layer.[3] Perform multiple extractions with a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) rather than a single large-volume extraction.

    • Purification Strategy: Flash column chromatography is standard. Use a less polar solvent system to start, which can help elute the less polar starting material first, followed by a gradual increase in polarity to elute your product. Deactivating the silica gel with a small amount of triethylamine (~1%) in your eluent can prevent product degradation on the column if your product is acid-sensitive.

    • Alternative Purification: If chromatography yields are poor, consider recrystallization or distillation under reduced pressure if the product is thermally stable.

III. Experimental Protocols & Data

Protocol: Selective Mono-oxidation of 2,6-Dimethylbenzonitrile using SeO₂

This protocol is a representative method designed for high selectivity.

Step-by-Step Methodology:

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 2,6-dimethylbenzonitrile (1.0 eq).

  • Solvent & Reagent Addition: Add a solvent mixture of dioxane and water (e.g., 95:5 v/v). To this solution, add Selenium dioxide (SeO₂) (0.9 eq).

  • Reaction: Heat the mixture to reflux (approx. 100-105 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress every 2 hours using TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or GC-MS. The reaction is typically complete within 8-12 hours.

  • Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the black selenium byproduct. Dilute the filtrate with Ethyl Acetate and wash sequentially with water (2x) and saturated brine (1x).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography on silica gel using a gradient of Hexanes and Ethyl Acetate.

Data Tables

Table 1: Comparison of Potential Oxidizing Systems

Oxidizing SystemTypical ConditionsAdvantagesDisadvantages
SeO₂ Dioxane/H₂O, RefluxHigh selectivity for aldehydeToxic, selenium waste
NBS / Hydrolysis CCl₄, light initiation; then H₂O/DMSOGood control, avoids strong oxidantsTwo-step process, use of halogenated solvents
CAN Acetonitrile/H₂O, 0 °C to RTFast reaction, readily availableCan lead to over-oxidation if not controlled
K₂Cr₂O₇ / H₂SO₄ Acetone, 0 °CInexpensiveHighly toxic (Cr VI), poor selectivity

Table 2: Typical Reaction Parameters

ParameterValueRationale
Starting Material 2,6-Dimethylbenzonitrile[1]Commercially available precursor.
Equivalents of Oxidant 0.8 - 0.95 eqLimits over-oxidation by making the oxidant the limiting reagent.
Temperature 80 - 110 °CBalances reaction rate against byproduct formation.
Typical Crude Yield 60 - 75%Varies based on oxidant and conditions.[5]
Purified Yield 45 - 60%Losses during purification are common.[5]

IV. Visualization of Workflows

Diagrams

SynthesisWorkflow Start Start: 2,6-Dimethylbenzonitrile Reaction Selective Oxidation (e.g., SeO2, Dioxane/H2O, Reflux) Start->Reaction 1.0 eq Workup Aqueous Workup (Quench, Extraction with Brine) Reaction->Workup Monitor by TLC/GC Purification Purification (Flash Column Chromatography) Workup->Purification Crude Product Product Final Product: This compound Purification->Product Purified Product Analysis QC Analysis (NMR, GC-MS, Purity >98%) Product->Analysis

Caption: General workflow for the synthesis of this compound.

TroubleshootingFlowchart Problem Problem: Low Isolated Yield CheckCrude Analyze Crude Mixture (NMR/GC) Is conversion low? Problem->CheckCrude LowConversion YES: Low Conversion CheckCrude->LowConversion Yes GoodConversion NO: Good Conversion CheckCrude->GoodConversion No Cause1 Cause: Insufficient Reactivity LowConversion->Cause1 Solution1 Solution: - Increase Temperature/Time - Use Stronger Oxidant Cause1->Solution1 Cause2 Cause: Loss During Workup or Purification GoodConversion->Cause2 Solution2 Solution: - Use Brine in Workup - Optimize Chromatography - Consider Recrystallization Cause2->Solution2

Caption: Troubleshooting flowchart for addressing low yield issues.

V. Frequently Asked Questions (FAQs)

Q: Are there viable alternative synthetic routes that do not start from 2,6-dimethylbenzonitrile? A: Yes. An alternative involves the formylation of a pre-functionalized benzene ring. For example, one could start with 2-bromo-6-methylbenzonitrile.[6] The bromine can direct ortho-lithiation followed by quenching with a formylating agent like N,N-Dimethylformamide (DMF). This provides excellent regioselectivity but requires handling of organolithium reagents. Another route is the cyanation of 2-bromo-6-methylbenzaldehyde, often promoted by a copper catalyst.[7]

Q: What are the best analytical methods to monitor reaction progress and determine final purity? A: A combination of techniques is ideal.

  • TLC: Excellent for rapid, qualitative monitoring of the consumption of starting material and formation of the product.

  • GC-MS: Ideal for monitoring the reaction quantitatively and identifying volatile byproducts like the dialdehyde.

  • ¹H NMR: The most powerful tool for structural confirmation of the final product and for assessing the purity of the crude mixture before purification. The appearance of the aldehyde proton signal (~10 ppm) and the disappearance of one of the two methyl singlets are key diagnostic markers.

  • HPLC: Best for determining the final purity of the isolated product with high accuracy.

Q: What are the critical safety precautions for this synthesis? A: Standard laboratory safety protocols must be followed. Specific hazards include:

  • Oxidizing Agents: Many oxidizing agents are corrosive, toxic, and can react violently with organic materials. Handle SeO₂ (highly toxic) and CAN with extreme care in a well-ventilated fume hood.

  • Solvents: Dioxane is a suspected carcinogen, and chlorinated solvents like CCl₄ are toxic and environmentally harmful. Use appropriate personal protective equipment (PPE) and handle them in a fume hood.

  • Cyanides: The benzonitrile core is generally stable, but any reaction that could potentially hydrolyze the nitrile group under harsh acidic or basic conditions could release cyanide gas. Always perform reactions in a well-ventilated area.

VI. References

  • Britton, D., & Chafin, A. (2017). Crystal structures of 2,6-dibromo-4-methylbenzonitrile and 2,6-dibromo-4-methylphenyl isocyanide. Acta Crystallographica Section E: Crystallographic Communications. --INVALID-LINK--

  • PrepChem. (n.d.). Synthesis of 2,6-dimethylbenzonitrile. PrepChem.com. --INVALID-LINK--

  • Morlacci, V., et al. (2022). Electrochemical-Induced Cascade Reaction of 2-Formyl Benzonitrile with Anilines: Synthesis of N-Aryl Isoindolinones. Molecules. --INVALID-LINK--

  • Aromsyn Co., Ltd. (n.d.). 2-formyl-6-methyl-benzonitrile. Aromsyn.com. --INVALID-LINK--

  • Massa, A., et al. (2023). Multifaceted Behavior of 2‐Cyanobenzaldehyde and 2‐Acylbenzonitriles in the Synthesis of Isoindolinones, Phthalides and Related Heterocycles. ResearchGate. --INVALID-LINK--

  • Unknown Author. (2016). The Synthesis of Dialkylaminonitrile Derivatives of 2-Formylbenzoic Acid by the Strecker Reaction in an Aqueous Medium. Journal of Chemical Research. --INVALID-LINK--

  • Mousavi, M. S., et al. (2023). Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones. ResearchGate. --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-6-methylbenzonitrile. PubChem. --INVALID-LINK--

  • NIST. (n.d.). 2,6-Dimethylbenzonitrile. NIST Chemistry WebBook. --INVALID-LINK--

  • Wang, Y., et al. (2017). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Molbank. --INVALID-LINK--

  • BLD Pharm. (n.d.). 6-Bromo-2-fluoro-3-formylbenzonitrile. BLDpharm.com. --INVALID-LINK--

  • Google Patents. (2011). CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde. Google Patents. --INVALID-LINK--

  • Google Patents. (2018). CN107721869A - A kind of synthetic method of the cyanobenzaldehyde of 2 methoxyl group 4. Google Patents. --INVALID-LINK--

  • Unknown Author. (2024). Design and Optimization of a Process for the Manufacture of (S)-5,6-Dihydro-6-Methylthieno [2,3-B]Thiopyran-4-One: an Intermediate for Dorzolamide. Journal of Pharmaceutical Research. --INVALID-LINK--

References

Technical Support Center: Purification of 2-Formyl-6-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Formyl-6-methylbenzonitrile (C₉H₇NO, CAS No. 27613-37-2).[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to address challenges encountered during the purification of this versatile aromatic building block.

I. Understanding this compound: A Quick Reference

This compound is an aromatic compound featuring a benzonitrile core substituted with a formyl (aldehyde) and a methyl group at positions 2 and 6, respectively. Its bifunctional nature makes it a valuable intermediate in the synthesis of various heterocyclic compounds and complex molecules.[3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 27613-37-2[1][2]
Molecular Formula C₉H₇NO[1][2]
Molecular Weight 145.16 g/mol [1][2]
Appearance Typically a solidInferred from related compounds
Storage Inert atmosphere, 2-8°C[2]

II. Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a crude sample of this compound?

While a specific synthetic route dictates the exact impurity profile, we can anticipate common contaminants based on general synthetic strategies for related aromatic aldehydes.

  • Unreacted Starting Materials: Depending on the synthesis, these could include 2,6-dimethylbenzonitrile (if the formyl group is introduced via oxidation of a methyl group) or 2-methylbenzonitrile (if formylation is performed on the aromatic ring).

  • Over-oxidation Products: The formyl group is susceptible to oxidation, leading to the formation of the corresponding carboxylic acid, 2-carboxy-6-methylbenzonitrile.

  • By-products from Side Reactions: Incomplete reactions or side reactions can lead to a variety of impurities. For instance, if a halogenated precursor is used, residual halogenated compounds might be present.

  • Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., toluene, dichloromethane, ethyl acetate) and any excess reagents may be present.

Q2: My purified this compound is discolored (e.g., yellow or brown). What could be the cause?

Discoloration in aromatic aldehydes often points to the presence of oxidized impurities or polymeric byproducts.[4] Aldehydes can be sensitive to air and light, leading to gradual oxidation.[5][6] To minimize this, it is advisable to handle and store the compound under an inert atmosphere.[2]

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A combination of techniques is ideal for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): An excellent initial method to quickly assess the number of components in your sample and to determine appropriate solvent systems for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the sample and can resolve closely related impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile impurities, including residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of the key functional groups (aldehyde C=O stretch, nitrile C≡N stretch).

Q4: What are the recommended storage conditions for this compound?

To maintain its stability, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[2] It should be protected from light and moisture.[5][6]

III. Troubleshooting Purification Challenges

This section provides a structured approach to troubleshoot common issues encountered during the purification of this compound.

A. Recrystallization Troubleshooting

Recrystallization is a powerful technique for purifying solid compounds. The key is selecting an appropriate solvent or solvent system.[7]

Table 2: Recrystallization Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Compound does not dissolve in hot solvent. The solvent is too non-polar.Try a more polar solvent. A rule of thumb is that solvents with similar functional groups to the compound are often good solubilizers.[4]
Compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound. The solution is supersaturated.Use a lower-boiling point solvent. Try to induce crystallization by scratching the inside of the flask or adding a seed crystal.
No crystals form upon cooling. The solution is not saturated. The compound is too soluble in the cold solvent.Evaporate some of the solvent to increase the concentration. Try a less polar solvent or a solvent-pair system.
Poor recovery of the compound. Too much solvent was used. The compound has some solubility in the cold solvent. The crystals were washed with a solvent in which they are soluble.Use the minimum amount of hot solvent necessary for dissolution. Cool the solution in an ice bath to minimize solubility. Wash the crystals with a minimal amount of ice-cold recrystallization solvent.
Crystals are colored. Colored impurities are co-crystallizing.Treat the hot solution with a small amount of activated charcoal before filtration to adsorb colored impurities.[4]

dot

Recrystallization_Troubleshooting start Crude Product dissolve Dissolve in minimal hot solvent start->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration cool Cool Slowly hot_filtration->cool crystals Crystals Form cool->crystals no_crystals No Crystals cool->no_crystals If no crystals form collect Collect & Dry Crystals crystals->collect troubleshoot Troubleshoot no_crystals->troubleshoot Concentrate or change solvent troubleshoot->dissolve

Caption: A simplified workflow for troubleshooting recrystallization.

B. Column Chromatography Troubleshooting

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[8]

Table 3: Column Chromatography Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Poor separation of spots (co-elution). The solvent system (eluent) is too polar. The column was not packed properly.Decrease the polarity of the eluent. Repack the column, ensuring a homogenous and bubble-free packing.[8]
Compound is not eluting from the column. The eluent is not polar enough. The compound may be decomposing on the silica gel.Gradually increase the polarity of the eluent. If decomposition is suspected, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.[9]
Streaking or tailing of bands. The sample was overloaded. The compound is interacting too strongly with the stationary phase.Reduce the amount of sample loaded onto the column. Add a small amount of a more polar solvent to the eluent to reduce strong interactions. For basic compounds, adding a small amount of triethylamine can help.[10]
Cracks or channels in the column bed. The column was allowed to run dry. Improper packing.Ensure the solvent level is always above the top of the stationary phase. Repack the column carefully.
Low recovery of the compound. The compound is irreversibly adsorbed to the stationary phase. The compound is highly volatile and evaporated during solvent removal.Try a different stationary phase. Use care when removing the solvent from the collected fractions, avoiding excessive heat or vacuum.

dot

Column_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Troubleshooting select_solvent Select Solvent System (via TLC) pack_column Pack Column select_solvent->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Solvent load_sample->elute collect_fractions Collect Fractions elute->collect_fractions troubleshoot Troubleshoot (e.g., adjust solvent polarity) elute->troubleshoot If poor separation analyze_fractions Analyze Fractions (TLC) collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate final_product final_product evaporate->final_product Pure Product troubleshoot->elute

Caption: A general workflow for column chromatography with troubleshooting points.

IV. Experimental Protocols

The following are detailed, step-by-step methodologies for the key purification techniques.

Protocol 1: Recrystallization

This protocol provides a general guideline for recrystallization. The choice of solvent is critical and should be determined experimentally on a small scale first.[7]

Materials:

  • Crude this compound

  • Recrystallization solvent(s) (e.g., ethanol, isopropanol, ethyl acetate/hexanes)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the chosen solvent. Heat the mixture. A good solvent will dissolve the compound when hot but show low solubility when cold.[7]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent required to completely dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography

This protocol describes a standard procedure for flash column chromatography.[11]

Materials:

  • Crude this compound

  • Silica gel (or other suitable stationary phase)

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Chromatography column

  • Collection tubes

Procedure:

  • Eluent Selection: Using TLC, determine a solvent system that gives the desired compound an Rf value of approximately 0.2-0.4.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the initial, less polar eluent. Ensure the packing is uniform and free of air bubbles.[8]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.[11]

  • Elution: Begin eluting with the chosen solvent system, collecting fractions in test tubes. The polarity of the eluent can be gradually increased (gradient elution) to elute more polar compounds.[8]

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

V. Safety Information

While specific toxicity data for this compound is limited, it is prudent to handle it with care, following standard laboratory safety procedures for aromatic nitriles and aldehydes.

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][12] Work in a well-ventilated area or a chemical fume hood.[13] Avoid inhalation of dust and contact with skin and eyes.[1][14]

  • First Aid: In case of skin contact, wash with soap and plenty of water. In case of eye contact, rinse thoroughly with water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, rinse mouth with water. In all cases of exposure, consult a physician.[1][14]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[14]

VI. References

  • Aldehydes In Aroma: Key Ingredients For Impactful Scents. Chemical Bull. Available at: --INVALID-LINK--

  • MSDS of 2-Cyanobenzaldehyde. Available at: --INVALID-LINK--

  • Study: Impact of Aromatic Aldehydes on Fragrance Stability. Allan Chemical Corporation. Available at: --INVALID-LINK--

  • Myrac Aldehyde | Premium Aromatic Aldehyde. Consolidated Chemical. Available at: --INVALID-LINK--

  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. Available at: --INVALID-LINK--

  • 4-Cyanobenzaldehyde CAS No 105-07-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical. Available at: --INVALID-LINK--

  • SAFETY DATA SHEET - 4-Cyanobenzaldehyde. Fisher Scientific. Available at: --INVALID-LINK--

  • SAFETY DATA SHEET - 4-Cyanobenzaldehyde. Fisher Scientific. Available at: --INVALID-LINK--

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. Available at: --INVALID-LINK--

  • Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc. Available at: --INVALID-LINK--

  • Technical Support Center: Troubleshooting HPLC Peak Tailing for Aromatic Compounds. Benchchem. Available at: --INVALID-LINK--

  • An Aroma Chemical Profile: Aldehyde C-11. Perfumer & Flavorist. Available at: --INVALID-LINK--

    • List the most important criteria for selecting a recrystallization solvent. 2. When is it... Chegg. Available at: --INVALID-LINK--

  • A Comparative Guide to the Spectroscopic Analysis of 3-Methylbenzonitrile and Its Derivatives. Benchchem. Available at: --INVALID-LINK--

  • Quick Troubleshooting Guide For HPLC Column Usage. Biovanix Chromatography. Available at: --INVALID-LINK--

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. Available at: --INVALID-LINK--

  • Aldehydes: What We Should Know About Them. MDPI. Available at: --INVALID-LINK--

  • Finding the best solvent for recrystallisation student sheet. Royal Society of Chemistry. Available at: --INVALID-LINK--

  • 4-Cyanobenzaldehyde | CAS#:105-07-7 | Chemsrc. Available at: --INVALID-LINK--

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Available at: --INVALID-LINK--

  • 2-Formyl-6-methoxybenzonitrile|CAS 21962-51-6. Benchchem. Available at: --INVALID-LINK--

  • Solvent screening for the extraction of aromatic aldehydes. Graz University of Technology. Available at: --INVALID-LINK--

  • Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. International Journal of ChemTech Research. Available at: --INVALID-LINK--

  • This compound. Achmem. Available at: --INVALID-LINK--

References

troubleshooting side reactions in the formylation of 2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Formylation of 2-Methylbenzonitrile

Introduction: Navigating the Formylation of a Dichotomous Substrate

Welcome to the technical support guide for the formylation of 2-methylbenzonitrile. This molecule presents a unique challenge to the synthetic chemist. With an activating, ortho-, para-directing methyl group and a deactivating, meta-directing nitrile group, the regiochemical outcome of electrophilic aromatic substitution is not always straightforward. The nitrile group's susceptibility to hydrolysis under typical reaction or workup conditions further complicates the synthetic landscape.[1][2]

This guide is structured as a series of troubleshooting questions you might encounter in the lab. We will move beyond simple procedural lists to explore the mechanistic underpinnings of common side reactions and provide validated, field-tested solutions to help you optimize your synthesis, improve yields, and achieve high purity of your target 2-acylbenzonitriles, which are valuable precursors in heterocyclic chemistry.[3]

Troubleshooting Guide: Common Issues and Solutions

Q1: My reaction is complete by TLC, but my final yield is very low after workup and purification. What are the likely causes?

A1: Diagnosis and Mitigation of Low Yields

Low isolated yields in formylation reactions, especially with sensitive substrates, often point to two primary culprits: product degradation during the reaction or losses during the aqueous workup.

  • Causality - Reaction Conditions: Formylation reactions like the Vilsmeier-Haack or Gattermann operate under strongly acidic conditions, which can lead to the formation of polymeric tars or other degradation byproducts, particularly if reaction temperatures are too high or reaction times are prolonged. The Vilsmeier reagent (formed from POCl₃ and DMF) is a powerful electrophile, but its stability and selectivity are temperature-dependent.[4][5]

  • Causality - Workup Losses: The iminium ion intermediate formed after the electrophilic attack must be hydrolyzed to yield the final aldehyde.[5] This step is typically performed by quenching the reaction mixture in ice-water. However, the resulting highly acidic aqueous phase can lead to partial hydrolysis of the nitrile group (see Q2) or partitioning of the polar aldehyde product into the aqueous layer, reducing extraction efficiency.

Solutions & Protocols:

  • Temperature Control is Critical:

    • Maintain the initial formation of the Vilsmeier reagent (if applicable) at 0-5 °C before the dropwise addition of 2-methylbenzonitrile.

    • Run the primary formylation reaction at the lowest temperature that allows for a reasonable reaction rate. Start with trials at room temperature before carefully exploring elevated temperatures (e.g., 40-60 °C). Monitor closely by TLC.

  • Stoichiometry Matters:

    • Use a modest excess of the formylating agent. A large excess increases the risk of side reactions and decomposition. A typical starting point is 1.2 to 1.5 equivalents of the Vilsmeier reagent or other formylating species.

  • Refined Workup Protocol:

    • See Protocol 1: Optimized Workup to Minimize Product Loss and Hydrolysis. The key is to neutralize the acidic mixture slowly while it is still cold to prevent heat-induced degradation and to ensure the product is fully partitioned into the organic phase before extraction.

Q2: I've isolated a major byproduct that has lost its characteristic nitrile peak in the IR spectrum and shows amide protons in the ¹H NMR. What is this compound and how can I prevent its formation?

A2: Identifying and Preventing Nitrile Hydrolysis

This is the most common and frustrating side reaction in this chemistry. The byproduct you have isolated is almost certainly the corresponding benzamide, formed by the hydrolysis of the nitrile group.

  • Mechanistic Cause: The acidic conditions required for the formylation reaction and, more commonly, the aqueous acidic workup, can protonate the nitrile nitrogen. This makes the carbon atom highly electrophilic and susceptible to nucleophilic attack by water.[6] While complete hydrolysis to a carboxylic acid is possible, stopping at the amide intermediate is very common under these conditions.[1][2][7] Harsh basic conditions during workup can also promote this side reaction.[8]

Diagram 1: Acid-Catalyzed Nitrile Hydrolysis Pathway

Simplified mechanism of nitrile to amide conversion.


Solutions & Protocols:

  • Control the Workup pH: The primary solution is to avoid prolonged exposure to strong acid or base during the aqueous workup. Neutralize the quenched reaction mixture carefully and promptly. Aim for a pH between 6-8 before performing extensive extractions.

  • Minimize Water Contact Time: Perform extractions quickly and efficiently. Do not let the biphasic mixture sit for extended periods.

  • Employ a Milder Formylation Method: If hydrolysis remains problematic, consider alternative formylation methods that may require less harsh workup conditions. For example, certain variants of the Duff reaction can proceed under milder conditions, although they are typically used for more activated substrates like phenols.[9][10]

Q3: My NMR analysis shows a mixture of several isomeric products. How can I improve the regioselectivity of the formylation?

A3: Controlling the Site of Formylation

The formation of regioisomers is a direct consequence of the competing directing effects of the methyl and nitrile groups on 2-methylbenzonitrile.

  • Electronic & Steric Factors:

    • -CH₃ group: Activating and ortho-, para-directing. It favors substitution at positions 3, 5, and 6 (position 6 is also ortho).

    • -CN group: Deactivating and meta-directing. It favors substitution at positions 4 and 6.

    • Combined Effect: The activating methyl group generally dominates, leading to a mixture of products with formylation occurring primarily at the positions ortho and para to it. The primary isomers expected are 5-formyl-2-methylbenzonitrile (para to methyl) and 3-formyl-2-methylbenzonitrile (ortho to methyl).[11] The 6-position is sterically hindered by the adjacent methyl group, and the 4-position is disfavored by the activating methyl group.

Solutions & Protocols:

  • Leverage Steric Hindrance: The choice of formylation reagent can influence the isomer ratio.

    • Vilsmeier-Haack Reaction: The Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺, is relatively bulky. This bulk can disfavor attack at the more sterically hindered ortho position (C3), leading to a higher proportion of the para product (C5).[4]

    • Gattermann Reaction: This reaction uses HCN/HCl with a Lewis acid, generating a less sterically demanding electrophile.[12][13] This may result in a different ortho/para ratio compared to the Vilsmeier-Haack reaction.

  • Optimize Reaction Temperature: Lowering the reaction temperature often increases selectivity. Run a temperature screening study (e.g., 0 °C, 25 °C, 50 °C) and analyze the crude product ratios by ¹H NMR or GC-MS to find the optimal balance between reaction rate and selectivity.

Formylation Method Typical Reagents Relative Steric Bulk Expected Major Isomer on 2-Methylbenzonitrile Potential Drawbacks
Vilsmeier-Haack POCl₃ / DMFHigh5-Formyl (para) favoredNitrile hydrolysis; decomposition at high temp.[14]
Gattermann Zn(CN)₂ / HCl / AlCl₃ModerateMixture of 5- and 3-FormylHighly toxic reagents; harsh Lewis acids.[12]
Duff Reaction HexamethylenetetramineHighGenerally requires more activated rings (phenols).[15]Low yields for less activated substrates.[9]
Q4: My mass spectrometry data indicates a significant amount of a diformylated product. How do I prevent this over-reaction?

A4: Suppressing Diformylation

The initial formylation product, a methyl-formyl-benzonitrile, is still an activated aromatic ring and can undergo a second electrophilic substitution if the reaction conditions are too forcing.

  • Causality: This side reaction is favored by:

    • A high excess of the formylating reagent.

    • Elevated reaction temperatures.

    • Prolonged reaction times.

Solutions & Protocols:

  • Reduce Reagent Stoichiometry: This is the most effective control parameter. Reduce the equivalents of your formylating agent (e.g., the Vilsmeier reagent) to 1.05 - 1.1 equivalents relative to the 2-methylbenzonitrile. This ensures there is not enough electrophile present for a second attack once the starting material is consumed.

  • Shorten Reaction Time: Monitor the reaction progress diligently using a suitable TLC system. As soon as the starting material is consumed, proceed immediately with the workup. Do not let the reaction stir for longer than necessary.

  • Lower the Temperature: As with improving regioselectivity, lower temperatures decrease the overall reactivity of the system, making the second formylation event less probable.

Validated Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation Optimized for 5-Formyl-2-methylbenzonitrile
  • Objective: To maximize the yield of the para-formylated product while minimizing side reactions.

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.).

    • Cool the flask to 0 °C in an ice-water bath.

    • Slowly add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise via syringe, ensuring the internal temperature does not exceed 10 °C.

    • Stir the resulting mixture at 0-5 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

    • Dissolve 2-methylbenzonitrile (1.0 equiv.) in a minimal amount of anhydrous DMF or an inert solvent like 1,2-dichloroethane.

    • Add the substrate solution dropwise to the cold Vilsmeier reagent.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to 45-50 °C.

    • Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed (typically 2-4 hours).

    • Proceed immediately to the workup protocol below.

Diagram 2: Vilsmeier-Haack Workflow

Key steps in the optimized formylation procedure.


Protocol 2: Optimized Workup to Minimize Product Loss and Nitrile Hydrolysis
  • Objective: To efficiently hydrolyze the iminium intermediate and isolate the aldehyde product with minimal formation of the amide byproduct.

  • Procedure:

    • Prepare a large beaker containing a vigorously stirred mixture of crushed ice and water.

    • Once the reaction is deemed complete, cool the reaction flask to room temperature.

    • Slowly and carefully pour the reaction mixture into the stirred ice-water. The hydrolysis of excess POCl₃ is exothermic and will release HCl gas; ensure this is done in a well-ventilated fume hood.

    • Continue stirring the cold slurry for 30 minutes to ensure complete hydrolysis of the iminium intermediate.

    • While keeping the mixture cold in an ice bath, slowly add a saturated aqueous solution of sodium bicarbonate or sodium carbonate to neutralize the acid. Monitor the pH with litmus paper or a pH meter, aiming for a final pH of 7-8. Be cautious of gas evolution.

    • Transfer the neutralized mixture to a separatory funnel.

    • Extract the product with an appropriate organic solvent (e.g., Dichloromethane or Ethyl Acetate, 3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product via flash column chromatography on silica gel.

References

Technical Support Center: Catalyst Selection for Regioselective Sonogashira Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Regioselective Sonogashira Coupling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and troubleshooting for this powerful C-C bond-forming reaction. Here, we move beyond simple protocols to explain the why behind experimental choices, ensuring your success in achieving high yields and desired regioselectivity.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions encountered when planning or troubleshooting a regioselective Sonogashira coupling reaction.

Q1: What are the fundamental components of a Sonogashira coupling reaction?

A1: The Sonogashira reaction classically involves a palladium catalyst, a copper(I) co-catalyst, a base (typically an amine), and an organic solvent. The reaction couples a terminal alkyne with an aryl or vinyl halide.[1][2][3] The palladium complex is the primary catalyst for the cross-coupling, while the copper(I) salt acts as a co-catalyst to facilitate the activation of the alkyne.[1][3]

Q2: My reaction is failing completely. What are the first things I should check?

A2: For a complete reaction failure, the primary suspects are the integrity of your catalyst and reagents, and the reaction atmosphere.[4] Ensure your palladium catalyst and copper(I) iodide are fresh and active; Pd(0) catalysts are sensitive to air and CuI can oxidize over time.[5] Crucially, the reaction must be performed under strictly anaerobic conditions (e.g., under argon or nitrogen) as oxygen can lead to catalyst decomposition and promote the undesirable homocoupling of the alkyne (Glaser coupling).[4][5][6]

Q3: What is the typical reactivity order for aryl halides in Sonogashira coupling?

A3: The reactivity of the aryl halide significantly influences the reaction conditions required. The general trend from most reactive to least reactive is: Aryl Iodide > Aryl Triflate > Aryl Bromide >> Aryl Chloride.[1][4] Consequently, reactions with aryl iodides can often be performed at room temperature, whereas aryl bromides and especially aryl chlorides typically require higher temperatures and more specialized, highly active catalyst systems.[4][7]

Q4: I'm observing a significant amount of alkyne homocoupling (Glaser coupling). How can I prevent this?

A4: Glaser coupling is a common side reaction, particularly in copper-catalyzed Sonogashira reactions, and is promoted by the presence of oxygen.[1][5] To minimize this:

  • Ensure strictly anaerobic conditions: Thoroughly degas your solvent and reagents and maintain an inert atmosphere.[5][6]

  • Reduce copper catalyst loading: Lowering the amount of CuI can decrease the rate of homocoupling.[5]

  • Slow addition of the alkyne: Adding the alkyne slowly can keep its concentration low, disfavoring the bimolecular homocoupling.[5]

  • Switch to a copper-free protocol: If homocoupling persists, copper-free Sonogashira conditions are an effective solution.[1][5][8]

Q5: My reaction mixture turns black. What does this signify?

A5: The formation of a black precipitate, known as "palladium black," indicates the decomposition and agglomeration of the palladium catalyst.[5] This renders the catalyst inactive. Common causes include:

  • Presence of oxygen: The Pd(0) catalyst is sensitive to oxidation.[5]

  • Impurities: Reagent or solvent impurities can poison the catalyst.[5]

  • High temperatures: Excessive heat can accelerate catalyst decomposition.[5]

  • Inappropriate ligand choice: The ligand stabilizes the palladium center; for challenging substrates, bulky, electron-rich phosphine ligands can improve stability.[5]

Troubleshooting Guide: Regioselectivity Issues

Achieving the desired regioselectivity in substrates with multiple reactive sites is a common challenge. This guide provides a systematic approach to troubleshooting and optimizing these reactions.

Problem: Poor or Incorrect Regioselectivity in Dihaloarenes/Heteroarenes

When working with substrates containing multiple C-X bonds (e.g., diiodopurines, dichloro-2-pyrone), controlling which site reacts is paramount.

Diagnostic Workflow:

  • Analyze the electronic and steric environment of the reaction sites: In many cases, the inherent electronic properties of the substrate will dictate a preferential site of oxidative addition. For instance, electron-withdrawing groups can activate a C-X bond.[9]

  • Evaluate the current catalyst system: The choice of palladium source and, most importantly, the ligand, is the primary tool for controlling regioselectivity.[10][11]

Solutions & Optimization Strategies:

  • Ligand-Controlled Regioselectivity: The steric and electronic properties of the phosphine ligand play a crucial role in determining the site of reaction. This has been demonstrated effectively in substrates like 9-substituted-6-chloro-2,8-diiodopurines.[10][11]

    • For C2-selectivity (less hindered site): Catalysts with monodentate ligands like Pd(PPh₃)₄ tend to favor coupling at the more accessible C2-I bond.[10][11]

    • For C8-selectivity (more hindered site): Switching to catalysts with bidentate ligands (e.g., dppf) or bulky, electron-rich monodentate ligands can reverse the selectivity, favoring the C8 position.[10][11] The catalyst Pd₂(dba)₃ has also shown this switching effect.[10][11]

  • Theoretical Basis for Ligand Control: Theoretical studies on substrates like 4,6-dichloro-2-pyrone indicate that oxidative addition at the C-6 position is both kinetically and thermodynamically favored.[12] The ligand's role is to modulate the accessibility of the palladium catalyst to these different sites. Bulky ligands can sterically hinder approach to one site, thereby directing the catalyst to another.

Catalyst & Ligand Selection Table for Regiocontrol

Target SelectivitySubstrate Type ExampleRecommended Catalyst SystemRationale
Less Sterically Hindered SiteDihaloarenes/heteroarenesPd(PPh₃)₄, PdCl₂(PPh₃)₂Smaller, monodentate ligands can more easily access the less sterically encumbered halide.[10][11]
More Sterically Hindered SiteDihaloarenes/heteroarenesPd₂(dba)₃ with bidentate ligands (e.g., dppf, dppe) or bulky, electron-rich monodentate ligands (e.g., P(t-Bu)₃)Bulky and bidentate ligands can sterically block the more accessible site, forcing the catalyst to react at the more hindered position.[10][11][13]

Experimental Protocols

General Protocol for Copper-Free Sonogashira Coupling

This protocol is advantageous for minimizing alkyne homocoupling.

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv.), palladium catalyst (e.g., Pd(OAc)₂/ligand or a pre-formed complex, 0.5-2 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv.).[6][14]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[6]

  • Reagent Addition: Add the degassed solvent (e.g., acetonitrile or 1,4-dioxane) and the terminal alkyne (1.2-1.5 equiv.) via syringe.[6][14]

  • Reaction: Stir the reaction mixture at the appropriate temperature (room temperature to 100 °C, depending on the aryl halide's reactivity) and monitor its progress by TLC or GC/LC-MS.[6][7]

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite. Concentrate the filtrate and purify the crude product by column chromatography.

Visualizing the Catalytic Pathway

Understanding the mechanism is key to effective troubleshooting. Below are diagrams illustrating the catalytic cycles.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(C≡CR)L2 Transmetalation (from Cu Cycle) Ar-Pd(II)(C≡CR)L2->Pd(0)L2 Ar-C≡CR Ar-C≡CR Ar-Pd(II)(C≡CR)L2->Ar-C≡CR Reductive Elimination CuX CuX Cu-C≡CR Cu-C≡CR CuX->Cu-C≡CR Alkyne Activation Cu-C≡CR->Ar-Pd(II)(X)L2 H-C≡CR H-C≡CR H-C≡CR->Cu-C≡CR Base Base Base->Cu-C≡CR

Caption: The dual catalytic cycles of the Sonogashira coupling.

Troubleshooting_Workflow Start Poor Regioselectivity Observed CheckSubstrate Analyze Substrate Electronics & Sterics Start->CheckSubstrate EvaluateCatalyst Evaluate Current Catalyst System (Pd Source + Ligand) CheckSubstrate->EvaluateCatalyst IsLigandMonodentate Is the ligand monodentate? (e.g., PPh3) EvaluateCatalyst->IsLigandMonodentate SwitchToBidentate Action: Switch to Bidentate or Bulky Monodentate Ligand (e.g., dppf, P(t-Bu)3) IsLigandMonodentate->SwitchToBidentate Yes (favors less hindered) IsLigandBidentate Is the ligand bidentate/bulky? (e.g., dppf) IsLigandMonodentate->IsLigandBidentate No Success Desired Regioselectivity Achieved SwitchToBidentate->Success IsLigandBidentate->SwitchToBidentate No SwitchToMonodentate Action: Switch to smaller Monodentate Ligand (e.g., PPh3) IsLigandBidentate->SwitchToMonodentate Yes (favors more hindered) SwitchToMonodentate->Success

Caption: Decision workflow for troubleshooting regioselectivity.

References

Technical Support Center: Managing the Stability and Degradation of 2-Formyl-6-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2-Formyl-6-methylbenzonitrile (CAS No. 27613-37-2). This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the handling, storage, and troubleshooting of this versatile synthetic intermediate. By understanding its chemical nature and potential degradation pathways, you can ensure the integrity of your starting material and the success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability and handling of this compound.

Q1: What is this compound and why is its stability a concern?

A: this compound is an aromatic compound featuring a nitrile (-C≡N), a formyl (aldehyde, -CHO), and a methyl (-CH₃) group on a benzene ring. Its utility as a building block in pharmaceutical synthesis and materials science is significant.[1] However, the aldehyde group is highly susceptible to oxidation, and the nitrile group can undergo hydrolysis, making the compound's stability a critical factor for ensuring reproducibility and high yields in synthetic procedures.[2][3]

Q2: What are the primary factors that cause the degradation of this compound?

A: The main environmental and chemical factors leading to degradation are:

  • Air (Oxygen): The aldehyde group readily oxidizes to a carboxylic acid in the presence of atmospheric oxygen. This is a common autoxidation process for many benzaldehydes.[2][4]

  • Moisture (Water): The nitrile group is vulnerable to hydrolysis, especially under acidic or basic conditions, which converts it first to an amide and then to a carboxylic acid.[3][5]

  • Light: Photons can catalyze the oxidation of the aldehyde group, accelerating degradation.[4][6]

  • Extreme pH: Strong acids or bases will catalyze the rapid hydrolysis of the nitrile group.[7][8]

  • Incompatible Reagents: Strong oxidizing agents will rapidly convert the aldehyde to a carboxylic acid.[9][10]

Q3: What is the recommended procedure for long-term storage?

A: To maximize shelf-life and maintain purity, store this compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, amber glass vial.[10] The vial should be kept in a cool, dark, and dry place, such as a refrigerator (2-8°C) or a desiccator cabinet away from light.[11][12]

Q4: What are the visible or analytical signs of degradation?

A:

  • Visual Signs: A pure sample is typically a white to beige powder or crystalline solid. Degradation may cause a color change to yellow or brown. Clumping of the solid can indicate moisture absorption.

  • Analytical Signs: When analyzed by techniques like HPLC or GC, the appearance of new peaks is the primary indicator. An oxidation product will typically be more polar and have a shorter retention time on a reverse-phase HPLC column.

Section 2: Troubleshooting Guide for Experimental Issues

This guide provides solutions to specific problems you may encounter during your experiments.

Problem: "My reaction is giving low or inconsistent yields. I suspect the starting material."

  • Underlying Cause: The most probable cause is the degradation of this compound, primarily through oxidation of the aldehyde group. Benzaldehyde and its derivatives are known to readily autoxidize in the presence of air to form the corresponding benzoic acid.[2] This impurity, 2-carboxy-6-methylbenzonitrile, will not participate in reactions targeting the aldehyde functionality (e.g., reductive amination, Wittig reactions), thereby lowering your effective concentration and final yield.

  • Troubleshooting Steps:

    • Verify Purity Before Use: Do not assume the purity stated on the bottle is still accurate. Run a purity analysis (see Protocol 4.2) on your starting material before setting up a reaction.

    • Check for New Peaks: In an HPLC chromatogram, look for a new, more polar peak that appears before the main compound peak. This is characteristic of the more polar carboxylic acid degradation product.

    • Repurify if Necessary: If the purity is below your required specification (e.g., <95%), consider purifying the material by recrystallization or column chromatography. However, given its reactivity, purchasing a fresh batch is often more time- and cost-effective.

    • Inert Atmosphere Handling: When weighing and dispensing the compound, do so quickly or, for best results, within a glovebox or under a stream of inert gas to minimize exposure to air and moisture.

Problem: "I see a new peak in my HPLC/LC-MS analysis. What is it likely to be?"

  • Underlying Cause: Based on the compound's structure, there are two primary degradation products.

    • Oxidation Product: The most common impurity is 2-carboxy-6-methylbenzonitrile , formed from the oxidation of the aldehyde. This product will have a molecular weight of 161.16 g/mol .

    • Hydrolysis Product: Less common under neutral storage conditions but possible with exposure to moisture over time or during workup is 2-formyl-6-methylbenzamide , from the partial hydrolysis of the nitrile. This will have a molecular weight of 163.18 g/mol .

  • Identification Strategy:

    • Analyze by LC-MS: This is the most direct way to identify the impurity by its mass.

    • Evaluate Polarity: On a standard C18 reverse-phase HPLC column, the carboxylic acid will be significantly more polar and elute earlier than the starting material. The amide will also be more polar but likely less so than the acid.

    • Consult the Data Summary: Compare the observed molecular weight and polarity with the table provided in Section 5.

Problem: "The solid has turned yellow and clumped together. Is it still usable?"

  • Underlying Cause: A color change often indicates the formation of polymeric or complex oxidized byproducts. Clumping is a clear sign of moisture absorption, which can accelerate hydrolysis of the nitrile group.[3][9]

  • Recommendation: It is strongly advised not to use the material. The presence of unknown, colored impurities and water can interfere with sensitive reactions, poison catalysts, and lead to difficult-to-separate byproducts. The material should be properly disposed of according to your institution's safety guidelines.

Section 3: Key Degradation Pathways

Understanding the chemical mechanisms of degradation is crucial for preventing it. The two main pathways are oxidation and hydrolysis.

Oxidation of the Aldehyde Group

The formyl group is readily oxidized to a carboxylic acid. This reaction can be initiated by light, trace metals, or atmospheric oxygen in a free-radical chain reaction.[4][13]

Oxidation Start This compound Product 2-Carboxy-6-methylbenzonitrile Start->Product [O] (Air, Light)

Caption: Oxidation of this compound.

Hydrolysis of the Nitrile Group

The nitrile group can be hydrolyzed under either acidic or basic conditions. The reaction proceeds in two steps: first to an intermediate amide, and then to the carboxylic acid.[3][5][7]

Hydrolysis Start This compound Intermediate 2-Formyl-6-methylbenzamide Start->Intermediate H₂O (H⁺ or OH⁻) Product 2-Formyl-6-methylbenzoic Acid Intermediate->Product H₂O (H⁺ or OH⁻)

Caption: Hydrolysis pathway of the nitrile group.

Section 4: Protocols for Handling and Analysis

Adhering to strict protocols is the best way to maintain the integrity of your compound.

Protocol 4.1: Recommended Storage and Handling
  • Upon Receipt: Immediately inspect the container for a tight seal.

  • Inerting: Before storing, carefully open the container in a low-moisture environment (e.g., under a flow of argon or nitrogen) and backfill the headspace with the inert gas before sealing tightly. Parafilm can be wrapped around the cap for extra security.

  • Storage Location: Place the sealed container inside a secondary container with a desiccant, and store at 2-8°C, protected from light.[11]

  • Dispensing: For weighing, remove the container from cold storage and allow it to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the solid. Weigh the required amount quickly and re-purge the container with inert gas before re-sealing and returning to storage.

Protocol 4.2: Purity Assessment by Reverse-Phase HPLC

This protocol provides a general method for assessing purity and detecting common degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and re-equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of Acetonitrile.

  • Expected Elution Order: 1st: 2-Carboxy-6-methylbenzonitrile (most polar), 2nd: 2-Formyl-6-methylbenzamide, 3rd: this compound (least polar).

Protocol 4.3: Workflow for Investigating Degradation

Use this logical workflow when you suspect compound degradation is affecting your results.

TroubleshootingWorkflow Start Unexpected Result (e.g., Low Yield, Failed Reaction) Check_Purity Step 1: Analyze Starting Material (Use Protocol 4.2) Start->Check_Purity Is_Pure Purity > 98%? Check_Purity->Is_Pure Impure Purity < 98% Degradation Confirmed Is_Pure->Impure No Pure Purity OK Starting Material is Not the Issue Is_Pure->Pure Yes Action_Impure Action: - Procure fresh material - Re-evaluate storage/handling (Protocol 4.1) Impure->Action_Impure Action_Pure Action: - Troubleshoot reaction conditions (temp, catalyst, solvent) - Check stability in reaction medium Pure->Action_Pure

Caption: Logical workflow for troubleshooting degradation issues.

Section 5: Data Summary Table

This table summarizes key properties of this compound and its primary degradation products to aid in their identification.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Functional GroupsRelative Polarity
This compound C₉H₇NO145.16[1]Aldehyde, NitrileLow
2-Carboxy-6-methylbenzonitrileC₉H₇NO₂161.16Carboxylic Acid, NitrileHigh
2-Formyl-6-methylbenzamideC₉H₉NO₂163.18Aldehyde, AmideMedium

References

Technical Support Center: Workup and Purification of Formylation Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the workup and purification of formylation reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for common challenges encountered post-reaction. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions during your experimental work.

I. Core Principles of Formylation Workup

The successful isolation of a formylated product hinges on a well-designed workup procedure. The primary goals of the workup are to:

  • Quench the Reaction: Safely deactivate any unreacted and hazardous formylating agents and catalysts.

  • Hydrolyze Intermediates: Convert the immediate product of the electrophilic aromatic substitution (often an iminium salt) to the desired aldehyde.

  • Separate the Product: Isolate the target aldehyde from the reaction solvent, byproducts, and excess reagents.

The choice of workup strategy is dictated by the specific formylation reaction employed. Below, we address the most common formylation methods.

II. Reaction-Specific Workup and Purification Guides

A. The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction utilizes a potent formylating agent, the Vilsmeier reagent (a chloroiminium salt), generated in situ from a substituted amide (commonly DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[1][2] The workup for this reaction requires careful management of the highly reactive POCl₃.

Frequently Asked Questions (FAQs): Vilsmeier-Haack Reaction

  • Q1: Why is the quenching of the Vilsmeier-Haack reaction so critical?

    • A1: The quenching step is crucial for both safety and product isolation. Excess POCl₃ reacts violently and exothermically with water.[3][4] An uncontrolled quench can lead to a dangerous thermal runaway. The hydrolysis of POCl₃ also generates phosphoric acid and hydrochloric acid, which must be neutralized to allow for the efficient extraction of the aldehyde product.[3]

  • Q2: What is the recommended quenching procedure?

    • A2: The standard and safest method is a "reverse quench." This involves slowly adding the cooled reaction mixture to a vigorously stirred vessel containing crushed ice or an ice-cold aqueous solution.[3] This method effectively dissipates the heat generated from the hydrolysis of POCl₃ and simultaneously hydrolyzes the iminium salt intermediate to the aldehyde. For some applications, quenching with a cold aqueous solution of a mild base like sodium acetate can be beneficial as it begins the neutralization process concurrently.[5]

  • Q3: My product seems to be water-soluble. How can I improve its extraction?

    • A3: If your formylated product has significant water solubility, repeated extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) are necessary. Additionally, saturating the aqueous layer with sodium chloride (brine) can decrease the solubility of the organic product in the aqueous phase, thereby improving extraction efficiency.

Detailed Protocol: Workup of a Vilsmeier-Haack Reaction

  • Cooling: Once the reaction is complete (monitored by TLC), cool the reaction mixture to 0-5 °C in an ice bath.

  • Quenching (Reverse Quench): In a separate, appropriately sized flask equipped with a mechanical stirrer, add a significant volume of crushed ice and water. Slowly and carefully, add the cooled reaction mixture dropwise to the ice/water slurry with vigorous stirring. Monitor the temperature of the quenching mixture to ensure it does not rise excessively.

  • Hydrolysis of the Iminium Salt: After the addition is complete, allow the mixture to stir while warming to room temperature. This ensures the complete hydrolysis of the iminium intermediate to the aldehyde.[6][7][8] The hydrolysis mechanism involves the attack of water on the iminium carbon, followed by elimination of the amine.[6][7][8][9]

  • Neutralization: Carefully neutralize the acidic mixture by the slow addition of a base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, until the pH is neutral to slightly basic (pH 7-8). Be cautious as CO₂ evolution can cause frothing if bicarbonate is used.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL for a 100 mL aqueous volume).

  • Washing: Combine the organic extracts and wash sequentially with water and then brine to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude aldehyde.

B. The Duff Reaction

The Duff reaction employs hexamethylenetetramine (HMTA) to formylate electron-rich phenols, yielding ortho-hydroxybenzaldehydes.[10] The workup involves the hydrolysis of an imine intermediate.

Frequently Asked Questions (FAQs): Duff Reaction

  • Q1: Why is an acidic workup necessary for the Duff reaction?

    • A1: The reaction mechanism proceeds through a benzylamine intermediate which is oxidized in situ to an imine (Schiff base).[11] Acidic hydrolysis is required to convert this imine to the final aldehyde product.[11]

  • Q2: I am getting a low yield of my desired salicylaldehyde. What could be the issue during workup?

    • A2: Low yields can result from incomplete hydrolysis of the imine intermediate. Ensure that the acidification step is carried out effectively and that the mixture is stirred for a sufficient time to allow for complete conversion. Additionally, some salicylaldehydes are volatile; steam distillation is a common purification method for these compounds, and care must be taken to ensure efficient condensation and collection.[12][13]

Detailed Protocol: Workup of a Duff Reaction

  • Cooling and Acidification: After the reaction is complete, cool the mixture and then acidify it with dilute sulfuric acid or hydrochloric acid.

  • Hydrolysis: Heat the acidified mixture, often with steam, to facilitate the hydrolysis of the imine intermediate to the aldehyde.[13]

  • Purification - Steam Distillation: For volatile products like salicylaldehyde, steam distillation is an effective purification method.[12][13] The aldehyde is carried over with the steam and condenses to form an immiscible layer with the water, which can be separated.[14][15][16][17]

  • Purification - Extraction: For non-volatile products, after cooling the acidified reaction mixture, extract the product with a suitable organic solvent like ether or ethyl acetate.

  • Washing and Drying: Wash the organic extract with water and brine, then dry over an anhydrous salt and concentrate to obtain the crude product.

C. The Gattermann and Gattermann-Koch Reactions

The Gattermann reaction uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) to formylate aromatic compounds, while the Gattermann-Koch reaction uses carbon monoxide (CO) and HCl.[1][18] Both reactions proceed via an electrophilic aromatic substitution, and the workup involves hydrolysis of the initial product.

Frequently Asked Questions (FAQs): Gattermann & Gattermann-Koch Reactions

  • Q1: What is the purpose of the hydrolysis step in the Gattermann reaction workup?

    • A1: The electrophilic species in the Gattermann reaction is a formimino cation, which leads to the formation of an aldimine intermediate upon reaction with the aromatic substrate.[19][20] This aldimine must be hydrolyzed with water to yield the final aromatic aldehyde.[14][17][19]

  • Q2: How should I quench a Gattermann-Koch reaction?

    • A2: The reaction is typically quenched by pouring the reaction mixture over ice. This decomposes the aluminum chloride complex and facilitates the subsequent extraction of the product.[21]

Detailed Protocol: Workup of Gattermann & Gattermann-Koch Reactions

  • Quenching: Upon reaction completion, carefully pour the reaction mixture onto a large volume of crushed ice.

  • Extraction: Once the ice has melted, transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or dichloromethane.[21]

  • Washing: Wash the combined organic extracts with a dilute sodium bicarbonate solution to neutralize any residual acid, followed by a water wash and a brine wash.[21]

  • Drying and Concentration: Dry the organic layer over an anhydrous salt, filter, and remove the solvent by rotary evaporation.

III. General Purification Techniques for Aromatic Aldehydes

The crude product obtained after the initial workup often requires further purification. The choice of method depends on the physical properties of the aldehyde and the nature of the impurities.

Purification TechniquePrincipleBest Suited For
Recrystallization Difference in solubility of the compound and impurities in a suitable solvent at different temperatures.Solid aldehydes with thermally stable properties.
Column Chromatography Separation based on differential adsorption of components onto a stationary phase.A wide range of aldehydes, especially for separating isomers or closely related impurities.
Distillation (Vacuum) Separation of liquids based on differences in boiling points.Liquid aldehydes that are thermally stable but have high boiling points.
Distillation (Steam) Separation of volatile, water-immiscible compounds by co-distilling with water at a lower temperature.Volatile aldehydes, particularly those sensitive to high temperatures.[12][14][15][16][17]
Bisulfite Adduct Formation Reversible reaction of aldehydes with sodium bisulfite to form a water-soluble adduct.Removing small amounts of aldehyde impurities or purifying aldehydes from non-carbonyl compounds.[19][21][22]

Workflow for Purification Method Selection

G start Crude Aldehyde Product is_solid Is the product a solid? start->is_solid is_liquid Is the product a liquid? is_solid->is_liquid No recrystallization Recrystallization is_solid->recrystallization Yes is_volatile Is the liquid volatile? is_liquid->is_volatile Yes complex_mixture Is it a complex mixture or are isomers present? is_liquid->complex_mixture No is_thermally_stable Is the liquid thermally stable? is_volatile->is_thermally_stable No steam_dist Steam Distillation is_volatile->steam_dist Yes column_chrom Column Chromatography is_thermally_stable->column_chrom No vac_dist Vacuum Distillation is_thermally_stable->vac_dist Yes complex_mixture->column_chrom Yes bisulfite Consider Bisulfite Adduct Formation for purification from non-carbonyl impurities complex_mixture->bisulfite No

Caption: Decision tree for selecting a suitable purification method.

IV. Troubleshooting Guide

This section addresses common problems encountered during the workup and purification of formylation reactions.

ProblemProbable Cause(s)Recommended Solution(s)
Emulsion Formation During Extraction - Vigorous shaking.- Presence of fine particulates.- High concentration of surfactant-like byproducts.- Gently swirl or invert the separatory funnel instead of vigorous shaking.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.[23][24][25]- If the emulsion persists, filter the mixture through a pad of Celite or glass wool.[25]- In some cases, allowing the mixture to stand for an extended period can lead to separation.[20]
Low or No Product Yield - Incomplete reaction.- Incomplete hydrolysis of the iminium intermediate.- Product is water-soluble and remains in the aqueous layer.- Product loss during workup (e.g., premature crystallization, decomposition).- Confirm reaction completion by TLC before quenching.- Ensure the hydrolysis step is carried out for a sufficient duration and under appropriate pH conditions.- Perform multiple extractions of the aqueous layer. Saturating the aqueous layer with NaCl can also help.- Review each step of the workup for potential sources of loss.
Formation of a Tar or Resin - Reaction temperature was too high.- Polymerization of the starting material or product under the reaction conditions (common with phenols).- Optimize the reaction temperature.- During workup, it may be possible to dissolve the crude mixture in a suitable solvent and precipitate the desired product by adding a non-solvent, leaving the resinous material in solution.
Difficulty in Crystallizing the Product - Presence of impurities that inhibit crystal formation.- "Oiling out" due to the product being molten in the hot solvent.- Inappropriate choice of crystallization solvent.- First, try to purify the crude product by column chromatography to remove impurities.- If the product "oils out," try using a larger volume of solvent, a lower boiling point solvent, or a solvent pair.[25]- Systematically screen for a suitable recrystallization solvent or solvent pair. An ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature.[13][26]
Co-elution of Product and Impurities During Column Chromatography - Inappropriate eluent system (too polar or not polar enough).- Column overloading.- Optimize the eluent system using TLC. A good separation on TLC is a prerequisite for a good column separation. An Rf value of 0.25-0.35 for the desired compound is often ideal.[27]- Ensure the amount of crude material loaded onto the column is appropriate for the column size.

Troubleshooting Workflow

G start Problem Encountered During Workup/Purification emulsion Emulsion during extraction? start->emulsion low_yield Low or no product yield? emulsion->low_yield No emulsion_sol - Add brine - Gentle mixing - Filter through Celite emulsion->emulsion_sol Yes tar Tar/resin formation? low_yield->tar No yield_sol - Check reaction completion - Ensure complete hydrolysis - Multiple extractions low_yield->yield_sol Yes crystallization_issue Crystallization issues? tar->crystallization_issue No tar_sol - Optimize reaction temp. - Use precipitation/non-solvent tar->tar_sol Yes crystallization_sol - Purify by column first - Screen for new solvents - Use solvent pair crystallization_issue->crystallization_sol Yes

Caption: A decision-making process for troubleshooting common issues.

V. References

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References

Technical Support Center: Scale-Up Synthesis of 2-Formyl-6-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Formyl-6-methylbenzonitrile. This document is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. As a key intermediate in the synthesis of various pharmaceuticals and functional materials, robust and scalable production of this molecule is critical.[1]

This guide moves beyond a simple recitation of procedural steps. Instead, it offers a deep dive into the underlying chemistry, anticipates common scale-up challenges, and provides field-proven troubleshooting strategies to ensure your synthesis is efficient, safe, and reproducible.

Overview of a Common Synthetic Approach

A prevalent and scalable method for synthesizing this compound involves the formylation of an organometallic intermediate derived from 2-bromo-6-methylbenzonitrile. This typically proceeds via a halogen-metal exchange or Grignard formation, followed by quenching with a suitable formylating agent like N,N-Dimethylformamide (DMF).

While effective, this pathway presents several challenges during scale-up, primarily related to the handling of reactive organometallic species, temperature control, and potential side reactions.

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Organometallic Intermediate cluster_product Final Product A 2-Bromo-6-methylbenzonitrile B 2-Lithio-6-methylbenzonitrile or (2-Cyano-3-methylphenyl)magnesium bromide A->B  n-BuLi or Mg  Anhydrous THF  < 0 °C C This compound B->C  1. DMF (Quench)  2. Aqueous Work-up (H3O+)

Caption: Common organometallic route to this compound.

Troubleshooting Guide: From Theory to Practice

This section addresses specific, practical problems you may encounter during the scale-up process in a question-and-answer format.

Question 1: My organometallic formation (Grignard or Lithiation) is sluggish or fails to initiate on a larger scale. What's going wrong?

Answer: This is a classic scale-up challenge often traced back to impurities or mass/heat transfer limitations.

  • Root Cause Analysis:

    • Atmospheric Moisture & Oxygen: Organometallic reagents are extremely sensitive to water and oxygen.[2] On a larger scale, the surface area to volume ratio decreases, making complete drying of solvents and inerting of the reactor headspace more challenging and critical. Any moisture will quench the reagent as it forms.

    • Reagent Purity: The quality of your starting halide (2-bromo-6-methylbenzonitrile) and the metal (Magnesium turnings or n-BuLi solution) is paramount. In the case of Grignard formation, an oxidized passivating layer on the magnesium surface can prevent initiation.[3]

    • Insufficient Mixing: In a large reactor, inadequate agitation can create localized "dead spots" where the reaction does not initiate. It can also lead to poor dispersion of the metal, reducing the available surface area for reaction.

  • Troubleshooting Protocol & Solutions:

    • Rigorous Anhydrous Conditions: Ensure all solvents are dried to a moisture content of <50 ppm (as measured by Karl Fischer titration). Purge the reactor vessel thoroughly with dry nitrogen or argon for an extended period. Maintain a positive inert gas pressure throughout the entire process.

    • Magnesium Activation (for Grignard): Do not assume the magnesium is ready out of the box. Activate it in situ using a small amount of iodine or 1,2-dibromoethane. The disappearance of the iodine color or evolution of ethylene gas, respectively, indicates the magnesium surface is active.

    • Controlled Initiation: Add a small portion (5-10%) of the halide to the magnesium suspension and apply gentle heating (if safe and necessary for your specific process) to initiate the reaction. An initial exotherm confirms initiation. Once started, the rest of the halide can be added at a controlled rate to maintain the desired reaction temperature.

    • Evaluate Agitation: Model or visually confirm (if using a glass reactor) that your agitation is sufficient to keep the magnesium suspended and provide good mixing.

Question 2: I'm seeing significant formation of a symmetrical biphenyl impurity (2,2'-Dicyano-3,3'-dimethylbiphenyl). How can I minimize this?

Answer: This side product arises from a Wurtz-type coupling reaction, where the organometallic intermediate reacts with unreacted starting halide. This is often exacerbated by localized high concentrations of the organometallic species.

  • Mechanistic Insight: The reaction R-MgX + R-X -> R-R + MgX₂ competes with the desired formation of more R-MgX. This becomes more probable if the newly formed Grignard reagent is not efficiently mixed away from the addition point of the halide.

  • Mitigation Strategies:

    • Inverse Addition: Instead of adding the halide to the magnesium, add the magnesium slurry to the halide solution. This keeps the concentration of the organometallic low at all times, disfavoring the bimolecular coupling reaction. Note: This is often less practical on a large scale.

    • Slow, Subsurface Addition: The most practical scale-up solution is to add the halide solution slowly and below the surface of the solvent. This ensures rapid dilution and reaction with magnesium, minimizing contact between the organometallic intermediate and incoming halide.

    • Temperature Control: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can help suppress this and other side reactions.

Troubleshooting_Flowchart cluster_causes Potential Causes cluster_solutions Corrective Actions Start Problem: Low Yield or Impurities C1 Failed Initiation Start->C1 Sluggish/No Exotherm C2 Side Reactions Start->C2 Biphenyl or Other Impurities C3 Degradation Start->C3 Dark Color, Tar Formation S1 Check Moisture (KF <50ppm) Activate Mg (Iodine) Ensure Inert Atmosphere C1->S1 S2 Lower Temperature Slow, Subsurface Addition Check Reagent Purity C2->S2 S3 Rapid Quench Post-Formation Cold Aqueous Work-up Minimize Work-up Time C3->S3

Caption: Troubleshooting decision tree for common synthesis issues.

Question 3: During the DMF quench, my yields are inconsistent and I'm getting a complex mixture. What factors are most critical here?

Answer: The formylation step is highly exothermic and prone to side reactions if not perfectly controlled. The key is to manage the reactivity of the organometallic with the electrophile (DMF).

  • Root Cause Analysis:

    • Over-addition/Secondary Reactions: The initial adduct formed between the organometallic and DMF can be attacked by a second equivalent of the organometallic, leading to the formation of a tertiary alcohol after workup.

    • Temperature Spikes: Poor heat removal can cause localized hot spots, leading to decomposition of the intermediate or product and the formation of tar-like substances.

    • Hydrolysis of Intermediate: The iminium salt intermediate formed after the quench is sensitive to moisture and must be hydrolyzed under controlled conditions to yield the aldehyde.[2][4]

  • Troubleshooting Protocol & Solutions:

ParameterRecommendationRationale
Temperature Maintain at -20 °C to 0 °C during DMF addition.Minimizes side reactions and allows for better control over the exotherm.
Addition Mode Add the organometallic solution to the DMF (inverse addition).Keeps the electrophile (DMF) in excess, which is crucial to prevent the secondary addition that leads to alcohol impurities.
Agitation Ensure high shear mixing during the quench.Rapidly disperses the added organometallic, preventing localized high concentrations and temperature spikes.
Work-up Quench the reaction mixture into cold, dilute acid (e.g., 1M HCl) with vigorous stirring.Ensures rapid and complete hydrolysis of the imine intermediate to the desired aldehyde while neutralizing any remaining reactive species.[2]

Frequently Asked Questions (FAQs)

Q: Can I use a different starting material, like 2-chloro-6-methylbenzonitrile? A: While possible, forming a Grignard reagent from an aryl chloride is significantly more difficult than from a bromide and often requires specialized conditions (e.g., Rieke magnesium) or catalysts, which can complicate scale-up. For lithiation, the reactivity difference is less pronounced. However, 2-bromo-6-methylbenzonitrile is generally the more reliable and reactive starting material for process development.[5][6]

Q: How should I monitor the reaction progress on a large scale? A: In-process controls (IPCs) are essential. For the organometallic formation, monitoring the consumption of the starting halide via quenched HPLC or GC samples is standard. A small aliquot of the reaction mixture is carefully quenched into an acidic solution, extracted, and analyzed. For the formylation step, monitoring the disappearance of the organometallic intermediate and the appearance of the product aldehyde is key.

Q: What is the best method for purifying the final product at scale? A: The optimal purification method depends on the impurity profile.

  • Distillation: If the main impurities are non-volatile (e.g., salts, biphenyl dimer), vacuum distillation can be very effective for isolating the product.

  • Crystallization: If a suitable solvent system can be found, crystallization is often the most scalable and cost-effective method for achieving high purity.

  • Column Chromatography: This is generally reserved for smaller scales or very high-value products due to solvent consumption and cost. It is not ideal for large-scale manufacturing.

Experimental Protocol: Scalable Synthesis

Disclaimer: This protocol is a representative example. All procedures must be thoroughly evaluated for safety and scalability in your specific laboratory or plant environment by qualified personnel.

Objective: To synthesize this compound from 2-Bromo-6-methylbenzonitrile on a 100g scale.

Materials:

  • 2-Bromo-6-methylbenzonitrile (100 g, 0.51 mol)[5]

  • Magnesium turnings (15 g, 0.62 mol)

  • Anhydrous Tetrahydrofuran (THF), <50 ppm H₂O (1.5 L)

  • Iodine (1 crystal)

  • N,N-Dimethylformamide (DMF), anhydrous (60 mL, 0.77 mol)

  • Hydrochloric Acid (1 M aqueous solution, 1 L)

  • Toluene (for extraction)

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reactor Preparation: A 3L jacketed glass reactor equipped with a mechanical overhead stirrer, thermocouple, nitrogen inlet, and addition funnel is dried in an oven and assembled hot under a stream of dry nitrogen.

  • Grignard Initiation:

    • Charge the reactor with magnesium turnings (15 g) and a single crystal of iodine.

    • Add 100 mL of anhydrous THF.

    • In the addition funnel, prepare a solution of 2-bromo-6-methylbenzonitrile (100 g) in 900 mL of anhydrous THF.

    • Add ~50 mL of the halide solution to the magnesium suspension. An exotherm should be observed (temperature rise to >30°C) and the brown color of the iodine should fade. If no initiation occurs, gentle warming with the reactor jacket may be required.

  • Grignard Formation:

    • Once initiated, cool the reactor to 20-25 °C.

    • Add the remainder of the halide solution dropwise over 2-3 hours, maintaining the internal temperature below 35 °C.

    • After the addition is complete, stir the resulting dark brown-grey solution for an additional 1-2 hours at room temperature.

  • Formylation (Quench):

    • In a separate, dry 3L reactor, charge the anhydrous DMF (60 mL) and 500 mL of anhydrous THF. Cool this solution to -10 °C.

    • Transfer the prepared Grignard reagent via cannula or pressure to an addition funnel on the second reactor.

    • Add the Grignard solution to the cold DMF solution at a rate that maintains the internal temperature below 0 °C. This addition is highly exothermic.

    • After the addition is complete, allow the mixture to stir for 30 minutes at 0 °C.

  • Work-up and Isolation:

    • Pour the reaction mixture slowly into a separate vessel containing 1L of vigorously stirred 1M HCl, pre-cooled in an ice bath. Maintain the quench temperature below 20 °C.

    • Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with toluene (2 x 300 mL).

    • Combine all organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 200 mL) and brine (1 x 200 mL).

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude orange/brown oil can be purified by vacuum distillation to afford this compound as a pale yellow solid or oil.

References

Technical Support Center: Quinazoline Synthesis from 2-Formyl-6-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Quinazoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals working on the synthesis of quinazoline derivatives from 2-Formyl-6-methylbenzonitrile. As Senior Application Scientists, we have compiled this resource to provide in-depth technical guidance and troubleshooting strategies to help you minimize byproduct formation and optimize your reaction outcomes.

Introduction: The Challenge of Synthesizing Quinazolines from this compound

The synthesis of quinazolines, a critical scaffold in medicinal chemistry, from this compound presents a unique set of challenges. The presence of three reactive functionalities—a formyl group, a nitrile group, and an ortho-methyl group—on the same aromatic ring can lead to a variety of desired and undesired reaction pathways. Understanding the interplay of these groups is crucial for minimizing byproducts and achieving high yields of the target quinazoline.

This guide will walk you through the potential pitfalls of this synthesis and provide you with actionable solutions to overcome them. We will delve into the mechanistic underpinnings of byproduct formation and offer optimized protocols to steer your reaction toward the desired product.

Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer format to directly address common issues you may encounter during your experiments.

Q1: I am observing a significant amount of a byproduct with a mass corresponding to the starting material plus the amine. What could it be?

A1: A common byproduct in this synthesis is the formation of an isoindolinone derivative . This occurs through an intramolecular cyclization where the amine attacks the formyl group, and the nitrile group is subsequently hydrolyzed.

Causality: The formation of isoindolinones from 2-formylbenzonitrile is a known cascade reaction, particularly under basic conditions[1]. The ortho-methyl group can sterically hinder the desired intermolecular condensation, making this intramolecular pathway more competitive.

Troubleshooting:

  • Reaction Conditions:

    • pH Control: Maintain a neutral or slightly acidic pH. Basic conditions can promote the nucleophilic attack on the nitrile group.

    • Temperature: Lowering the reaction temperature can help to disfavor the intramolecular cyclization, which may have a higher activation energy than the desired intermolecular reaction.

  • Reagent Addition:

    • Slow Addition: Add the amine reagent slowly to the reaction mixture. This keeps the concentration of the free amine low, which can disfavor the intramolecular reaction.

Q2: My reaction is sluggish, and I'm getting a low yield of the quinazoline. What are the likely causes?

A2: A sluggish reaction and low yield can be attributed to several factors, including steric hindrance from the ortho-methyl group and suboptimal reaction conditions.

Causality: The ortho-methyl group on the this compound molecule can sterically hinder the approach of the amine to the formyl group, slowing down the initial condensation step of the quinazoline synthesis[2].

Troubleshooting:

  • Catalyst Choice:

    • Lewis Acids: Employ a suitable Lewis acid catalyst (e.g., ZnCl₂, FeCl₃, or Sc(OTf)₃) to activate the formyl group and facilitate the nucleophilic attack by the amine.

    • Brønsted Acids: In some cases, a Brønsted acid catalyst (e.g., p-toluenesulfonic acid) can also be effective.

  • Temperature and Reaction Time:

    • Optimization: Systematically increase the reaction temperature and monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and byproduct formation.

  • Solvent:

    • Polar Aprotic Solvents: Consider using polar aprotic solvents like DMF or DMSO, which can help to solvate the intermediates and facilitate the reaction.

Q3: I am seeing a complex mixture of byproducts in my crude reaction mixture. What are the other potential side reactions?

A3: Besides isoindolinone formation, other potential side reactions include self-condensation of the starting material, Pinner reaction of the nitrile, and reactions involving the ortho-methyl group.

Potential Byproducts and Their Formation:

  • Self-Condensation Products: this compound can undergo self-condensation, especially at high temperatures or in the presence of strong bases. This can lead to the formation of dimers or trimers.

  • Pinner Reaction Products: If the reaction is carried out in an alcoholic solvent under acidic conditions, the nitrile group can undergo a Pinner reaction to form an imidate, which can then be hydrolyzed to an ester or react with ammonia to form an amidine[3][4][5].

  • Ortho-Methyl Group Reactivity: While less common, under certain conditions (e.g., radical initiation or strong oxidation), the ortho-methyl group could be a site for side reactions.

Troubleshooting:

  • Control of Stoichiometry: Use a slight excess of the amine component to favor the desired intermolecular reaction over the self-condensation of the this compound.

  • Choice of Solvent and Reagents: Avoid using alcoholic solvents if you are working under strongly acidic conditions to prevent the Pinner reaction.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation-related side reactions.

Optimized Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of a quinazoline derivative from this compound, designed to minimize byproduct formation.

Synthesis of 2-Amino-8-methylquinazoline from this compound and Guanidine

  • Reagent Preparation:

    • Dissolve this compound (1.0 eq) in anhydrous DMF.

    • In a separate flask, prepare a solution of guanidine hydrochloride (1.2 eq) and a non-nucleophilic base such as DBU (1.2 eq) in anhydrous DMF.

  • Reaction Setup:

    • To the solution of this compound, add a Lewis acid catalyst such as ZnCl₂ (0.1 eq).

    • Heat the mixture to 80 °C under a nitrogen atmosphere.

  • Reagent Addition:

    • Add the guanidine solution dropwise to the reaction mixture over a period of 1-2 hours using a syringe pump.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC or LC-MS every hour. The reaction is typically complete within 6-12 hours.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

ParameterRecommended ConditionRationale
Catalyst ZnCl₂ (0.1 eq)Activates the formyl group for nucleophilic attack.
Base DBU (1.2 eq)Non-nucleophilic, prevents side reactions with the formyl group.
Solvent Anhydrous DMFPolar aprotic, good for dissolving reagents and intermediates.
Temperature 80 °COptimal for reaction rate without significant byproduct formation.
Addition Rate Slow (1-2 hours)Minimizes self-condensation and intramolecular cyclization.

Visualizing Reaction Pathways

To better understand the chemistry involved, the following diagrams illustrate the desired reaction pathway and the formation of a key byproduct.

Quinazoline_Synthesis Start This compound + Amine Intermediate1 Iminium Intermediate Start->Intermediate1 Condensation Byproduct_Intermediate Intramolecular Cyclization Start->Byproduct_Intermediate Intramolecular Attack on Formyl Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Attack on Nitrile Product Quinazoline Product Intermediate2->Product Aromatization Byproduct Isoindolinone Byproduct Byproduct_Intermediate->Byproduct Hydrolysis

Caption: Desired quinazoline synthesis vs. isoindolinone byproduct formation.

Analytical Characterization of Byproducts

Accurate identification of byproducts is crucial for effective troubleshooting. Here are some key analytical techniques and their expected observations.

  • Mass Spectrometry (MS):

    • Quinazoline Product: The mass spectrum will show the molecular ion peak corresponding to the expected product.

    • Isoindolinone Byproduct: The molecular ion peak will correspond to the mass of the starting material plus the mass of the amine minus the mass of water.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR:

      • Quinazoline Product: Look for the characteristic signals of the quinazoline ring protons.

      • Isoindolinone Byproduct: The spectrum will likely show a singlet for the methine proton of the isoindolinone ring.

    • ¹³C NMR:

      • Quinazoline Product: Characteristic chemical shifts for the carbons of the quinazoline core.

      • Isoindolinone Byproduct: A carbonyl signal for the lactam group will be present.

References

Technical Support Center: Monitoring the Consumption of 2-Formyl-6-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reaction monitoring. This guide is designed for researchers, scientists, and drug development professionals who are working with reactions involving the consumption of 2-Formyl-6-methylbenzonitrile. As a key intermediate in many synthetic pathways, accurately monitoring its consumption is critical for reaction optimization, kinetic analysis, and ensuring product quality. This document provides in-depth, practical guidance and troubleshooting advice for the most common analytical techniques employed for this purpose.

Structure of This Guide

This guide is structured in a question-and-answer format to directly address the specific challenges you may encounter. It is divided into four main sections, each dedicated to a primary analytical technique:

  • High-Performance Liquid Chromatography (HPLC): For robust, quantitative analysis of reaction aliquots.

  • Gas Chromatography (GC): Suited for volatile intermediates and products.

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: For in-situ, non-destructive monitoring and structural confirmation.

  • In-situ Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy: For real-time, continuous reaction profiling.

Each section provides a detailed experimental protocol, a troubleshooting FAQ, and key data presented in tables for easy reference.

Section 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for monitoring the consumption of this compound due to its high resolution, sensitivity, and quantitative accuracy. A typical approach involves taking aliquots from the reaction mixture at specific time points, quenching the reaction, and analyzing the sample.

Workflow for HPLC Reaction Monitoring

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation Start Reaction in Progress Aliquot Take Aliquot (e.g., 100 µL) Start->Aliquot Time points Quench Quench Reaction (e.g., with cold solvent) Aliquot->Quench Dilute Dilute to Known Volume Quench->Dilute Filter Filter (0.45 µm syringe filter) Dilute->Filter Inject Inject onto HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Quantify Integrate Peak Area Detect->Quantify Plot Plot [Concentration] vs. Time Quantify->Plot Kinetics Determine Reaction Kinetics Plot->Kinetics QNMR_Workflow cluster_setup Experiment Setup cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Prepare NMR Sample (Reactants + Internal Standard in Deuterated Solvent) Params Set Quantitative Parameters (Long D1, 90° Pulse) Prep->Params Initiate Initiate Reaction (e.g., add catalyst, photo-irradiation) Params->Initiate Acquire Acquire 1D Spectra over Time (Arrayed Experiment) Initiate->Acquire Process Process Spectra (Phase & Baseline Correction) Acquire->Process Integrate Integrate Analyte & IS Peaks Process->Integrate Calculate Calculate Concentration vs. Time Integrate->Calculate Kinetics Determine Kinetics Calculate->Kinetics

Validation & Comparative

A Senior Application Scientist's Guide to the Formylation of Benzonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dual Nature of Benzonitrile Formylation

To the accomplished researcher, benzonitrile represents a versatile scaffold, a foundational element in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The introduction of a formyl group (–CHO) to this molecule is a pivotal transformation, yet the term "formylation of benzonitrile" is ambiguous. It can signify two fundamentally different synthetic objectives, each demanding a distinct methodological approach.

This guide provides a comparative analysis of the primary chemical strategies for engaging with benzonitriles, offering not just protocols but the underlying chemical logic that governs their application. We will dissect:

  • Conversion of the Nitrile Moiety: The transformation of the cyano group (–CN) into a formyl group (–CHO).

  • Formylation of the Aromatic Ring: The electrophilic substitution of a hydrogen atom on the benzene ring for a formyl group (Ar-H → Ar-CHO).

Understanding this dichotomy is the first critical step in experimental design. The choice of formylating agent and reaction pathway is wholly dependent on which part of the molecule is the target of transformation.

Part A: Conversion of the Nitrile Group to a Formyl Group

The most direct and historically significant method for the reduction of a nitrile to an aldehyde is the Stephen Aldehyde Synthesis . This reaction is particularly effective for aromatic nitriles like benzonitrile, offering a reliable pathway to benzaldehyde.[1][2]

The Stephen Reaction: A Mechanistic Deep Dive

The Stephen reaction is a two-stage process: reduction of the nitrile to an iminium salt, followed by hydrolysis to the aldehyde.[1][3]

Stage 1: Reduction to the Aldimine Tin Chloride Adduct The reaction commences with the treatment of benzonitrile with anhydrous hydrogen chloride (HCl) in a suitable solvent, which activates the nitrile. Stannous chloride (Tin(II) chloride, SnCl₂) then acts as the reducing agent. It is believed to reduce the activated nitrile salt via a single electron transfer mechanism.[2] The resulting salt precipitates as a stable aldimine tin chloride complex.[1] Substituents on the aromatic ring that increase electron density can promote the formation of this adduct.[2]

Stage 2: Hydrolysis to the Aldehyde The key to the final transformation is the hydrolysis of the iminium salt intermediate ([R-CH=NH₂]⁺Cl⁻).[2][3] Gentle heating in the presence of water breaks the carbon-nitrogen double bond, liberating the desired aldehyde and ammonium chloride as a byproduct.[3]

Visualizing the Stephen Reaction Mechanism

Stephen_Reaction cluster_stage1 Stage 1: Reduction to Iminium Salt cluster_stage2 Stage 2: Hydrolysis Benzonitrile Benzonitrile (C₆H₅-C≡N) ActivatedNitrile Activated Nitrile Salt [C₆H₅-C≡NH]⁺Cl⁻ Benzonitrile->ActivatedNitrile + HCl IminiumSalt Aldimine Tin Chloride Adduct [C₆H₅-CH=NH₂]⁺[SnCl₃]⁻ ActivatedNitrile->IminiumSalt + SnCl₂ (Reduction) Hemiaminal Hemiaminal Intermediate IminiumSalt->Hemiaminal + H₂O (Hydrolysis) Benzaldehyde Benzaldehyde (C₆H₅-CHO) Hemiaminal->Benzaldehyde - NH₃

Caption: Mechanism of the Stephen Aldehyde Synthesis.

Experimental Protocol: Stephen Synthesis of Benzaldehyde

This protocol is a representative example compiled from established methodologies.[1][3]

Materials:

  • Benzonitrile (1 eq.)

  • Stannous chloride (SnCl₂), anhydrous (1.5 - 2 eq.)

  • Concentrated Hydrochloric Acid (HCl)

  • Dry Ether or Ethyl Acetate (anhydrous solvent)

  • Water

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride guard tube, suspend anhydrous stannous chloride in anhydrous ether.

  • Acidification: Cool the suspension in an ice bath and saturate the mixture with dry hydrogen chloride gas with vigorous stirring until the salt dissolves.

  • Nitrile Addition: Add a solution of benzonitrile dissolved in anhydrous ether dropwise to the cold, stirred mixture.

  • Precipitation: Continue stirring in the ice bath. The aldimine tin chloride complex will begin to precipitate as a white solid. Allow the mixture to stand for several hours, or overnight, to ensure complete precipitation.

  • Hydrolysis: After the reaction period, carefully add water to the reaction mixture. Remove the ether by distillation and gently heat the remaining aqueous solution (e.g., using a steam bath) to effect hydrolysis.

  • Work-up: The benzaldehyde product can be isolated by steam distillation from the reaction mixture. Extract the distillate with a suitable organic solvent (e.g., ether), dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude benzaldehyde.

  • Purification: Purify the crude product by vacuum distillation.

Performance Analysis: Stephen Reaction
FeatureDescription
Substrate Benzonitrile (or other aromatic nitriles).
Product Benzaldehyde (or corresponding aromatic aldehyde).
Key Reagents SnCl₂, HCl, H₂O.[3]
Advantages Direct conversion of a stable functional group (-CN) to an aldehyde. More efficient for aromatic than aliphatic nitriles.[2]
Limitations Requires stoichiometric amounts of tin salts, which can lead to metallic waste. The reaction conditions are strongly acidic.
Yield Generally moderate to good, but can be low for certain substituted aromatic nitriles.[2]

Part B: Formylation of the Benzonitrile Aromatic Ring

Introducing a formyl group directly onto the aromatic ring of benzonitrile is a classic electrophilic aromatic substitution (EAS). However, this transformation is exceptionally challenging due to the inherent electronic properties of the nitrile group.

The Challenge: A Deactivated Ring

The cyano group (–CN) is a powerful electron-withdrawing group through both induction and resonance. This effect significantly reduces the electron density of the benzene ring, deactivating it towards attack by electrophiles.[4] Standard EAS formylation reactions, which work well on electron-rich aromatics like phenols or anisoles, typically fail or give negligible yields with strongly deactivated substrates like benzonitrile.[4][5][6]

  • Vilsmeier-Haack Reaction: The electrophile in this reaction, the Vilsmeier reagent, is relatively weak and requires an activated, electron-rich aromatic ring to proceed efficiently.[5][7]

  • Gattermann-Koch Reaction: This method, which uses carbon monoxide and HCl, is also ineffective for rings bearing strong meta-directing, deactivating groups.[4]

  • Duff Reaction: This reaction is specific to highly activated substrates like phenols.[8]

The most plausible approach for formylating a deactivated ring, if feasible, would involve a highly reactive formylating agent under harsh conditions. The Rieche Formylation represents one such powerful method.

The Rieche Formylation: A Potent but Demanding Agent

The Rieche formylation employs dichloromethyl methyl ether (Cl₂CHOMe) in the presence of a strong Lewis acid, typically titanium tetrachloride (TiCl₄).[9][10] This combination generates a highly electrophilic species capable of reacting with less activated aromatic compounds compared to the Vilsmeier or Gattermann reagents.

Even with this powerful system, the formylation of unactivated benzonitrile is not a standard or high-yielding procedure. Success is typically found when the benzonitrile ring is co-substituted with electron-donating groups that can overcome the deactivating effect of the nitrile. The nitrile group will direct the incoming formyl group to the meta position relative to itself.

Visualizing a General Rieche Formylation Workflow

Rieche_Workflow cluster_prep Reaction Setup cluster_reaction Formylation cluster_workup Work-up & Purification A Dissolve Aromatic Substrate in dry DCM B Cool to 0°C under Inert Atmosphere (Ar) A->B C Add Lewis Acid (e.g., TiCl₄) B->C D Add Dichloromethyl Methyl Ether (Cl₂CHOMe) C->D E Stir at 0°C to RT D->E F Quench with ice/ aq. NH₄Cl E->F G Extract with Organic Solvent F->G H Purify via Column Chromatography G->H I I H->I Aryl Aldehyde Product

Caption: General workflow for the Rieche formylation.

Experimental Protocol: Rieche Formylation of an Activated Arene

This protocol is based on the successful formylation of mesitylene and serves as a general template for the methodology.[11] It should be adapted with caution for benzonitrile substrates, which would likely require more forcing conditions and may result in low yields.

Materials:

  • Aromatic Substrate (e.g., an activated benzonitrile) (1 eq.)

  • Dichloromethyl methyl ether (Cl₂CHOMe) (1.1 - 1.2 eq.)

  • Titanium tetrachloride (TiCl₄) (1.5 - 2.2 eq.)

  • Dichloromethane (DCM), anhydrous

  • Ice, saturated aqueous ammonium chloride (NH₄Cl) or dilute HCl

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: Charge a flame-dried, three-necked flask with the aromatic substrate and anhydrous DCM. Equip the flask with a stirrer, dropping funnel, and an argon inlet.

  • Lewis Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add titanium tetrachloride via syringe or dropping funnel. A color change is typically observed. Stir for 5-10 minutes.

  • Formylating Agent Addition: Add dichloromethyl methyl ether dropwise to the cold, stirred mixture, maintaining the temperature at 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C for a designated period (e.g., 1-3 hours), or allow it to warm to room temperature and stir for several hours.[12] Monitor the reaction by TLC.

  • Quenching: Carefully and slowly pour the reaction mixture onto crushed ice or into a cold, saturated aqueous solution of NH₄Cl to quench the reaction and hydrolyze the intermediate.

  • Work-up: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the solution under reduced pressure. Purify the resulting crude product by silica gel column chromatography to afford the formylated product.

Comparative Analysis: Nitrile Conversion vs. Ring Formylation

ParameterStephen Reaction (Nitrile Conversion)Rieche Formylation (Ring Formylation)
Synthetic Goal C₆H₅-CN → C₆H₅-CHO Ar -H → Ar -CHO (where Ar = cyanophenyl)
Reaction Type Reductive HydrolysisElectrophilic Aromatic Substitution
Key Reagents SnCl₂, HCl[3]Cl₂CHOMe, TiCl₄[9]
Substrate Requirement Aromatic NitrileElectron-rich Aromatic Ring[9]
Applicability to Benzonitrile High. Standard method for this conversion.Very Low. Unactivated benzonitrile is too deactivated. Requires additional activating groups on the ring for success.
Key Intermediate Iminium Salt[2]σ-complex (Wheland intermediate)

Conclusion for the Practicing Scientist

The formylation of benzonitriles is a tale of two distinct synthetic pathways. For the conversion of the nitrile group itself into an aldehyde, the Stephen Reaction is a proven and effective, albeit classic, methodology. It remains the go-to strategy for transforming C₆H₅-CN into benzaldehyde.

Conversely, the direct formylation of the benzonitrile aromatic ring is a formidable challenge. The powerful deactivating nature of the cyano group shuts down common formylation reactions like the Vilsmeier-Haack and Gattermann-Koch. While potent systems like the Rieche Formylation exist, their successful application to a benzonitrile scaffold is contingent upon the presence of other electron-donating substituents on the ring. Researchers attempting such a transformation on an unactivated cyanophenyl ring should anticipate low reactivity and be prepared to explore alternative synthetic routes, such as the formylation of a protected aniline or phenol followed by conversion to the nitrile.

Ultimately, a clear definition of the synthetic goal—targeting the nitrile or the ring—is paramount. This fundamental decision dictates the entire experimental approach, from the choice of reagents to the expected outcome.

References

A Comparative Guide to the Synthetic Routes of 2-Formyl-6-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Formyl-6-methylbenzonitrile is a valuable bifunctional molecule serving as a key intermediate in the synthesis of a variety of complex organic structures, particularly in the development of pharmaceuticals and agrochemicals. Its unique arrangement of a formyl, a methyl, and a nitrile group on a benzene ring offers multiple reactive sites for further chemical elaboration. The efficient and selective synthesis of this molecule is therefore of significant interest to the chemical research community.

This guide provides an in-depth comparison of the established and alternative synthetic routes to this compound. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a comparative analysis of their respective advantages and disadvantages, supported by experimental data.

Established Synthetic Strategies: A Head-to-Head Comparison

Two primary strategies dominate the landscape of this compound synthesis: the selective oxidation of a dimethyl precursor and the formylation of a pre-functionalized benzonitrile.

Route 1: Selective Oxidation of 2,6-Dimethylbenzonitrile

This approach is conceptually straightforward, involving the selective oxidation of one of the two methyl groups of readily available 2,6-dimethylbenzonitrile. The primary challenge lies in achieving mono-oxidation and preventing over-oxidation to the corresponding carboxylic acid or the formation of the dialdehyde.

Several oxidizing agents can be employed for this benzylic oxidation. A common and effective reagent is selenium dioxide (SeO₂), in a reaction known as the Riley oxidation. The mechanism is believed to proceed through an ene reaction to form an allylic seleninic acid intermediate, which then undergoes a[1][2]-sigmatropic rearrangement followed by hydrolysis to yield the aldehyde.[3]

Another potential oxidant is manganese dioxide (MnO₂), which is known for the selective oxidation of benzylic and allylic alcohols, but can also be used for the oxidation of activated methyl groups. The reaction with MnO₂ is a heterogeneous process, and its efficacy can be dependent on the activation state of the reagent.

Materials:

  • 2,6-Dimethylbenzonitrile

  • Selenium Dioxide (SeO₂)

  • Dioxane (anhydrous)

  • Water

  • Dichloromethane

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dimethylbenzonitrile (1.0 eq) in anhydrous dioxane.

  • Add selenium dioxide (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and filter to remove the black selenium precipitate.

  • Add water to the filtrate and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

While this method is direct, the use of stoichiometric and toxic selenium dioxide is a significant drawback, particularly for large-scale synthesis.[3] The reaction can also suffer from the formation of byproducts, including the dialdehyde and the corresponding benzyl alcohol.

Route 2: Formylation of 2-Bromo-6-methylbenzonitrile via Organometallic Intermediates

This strategy offers a more controlled approach to the introduction of the formyl group at the desired position by leveraging the directing effect of a halogen substituent. The key step is a halogen-metal exchange followed by quenching with a suitable formylating agent.

This reaction proceeds via the formation of an aryllithium intermediate. 2-Bromo-6-methylbenzonitrile is treated with a strong organolithium base, typically n-butyllithium (n-BuLi), at low temperature. This results in a lithium-halogen exchange, generating 2-lithio-6-methylbenzonitrile. This highly nucleophilic organometallic species is then reacted with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF). The aryllithium adds to the carbonyl group of DMF to form a tetrahedral intermediate, which upon acidic workup, hydrolyzes to the desired aldehyde.[4][5]

Materials:

  • 2-Bromo-6-methylbenzonitrile

  • n-Butyllithium (n-BuLi) in hexanes

  • N,N-Dimethylformamide (DMF), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked flask under an argon atmosphere, add a solution of 2-bromo-6-methylbenzonitrile (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.

  • Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of 1 M HCl.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

This method generally provides good yields and high regioselectivity. However, it requires strictly anhydrous conditions and the use of pyrophoric n-butyllithium, which necessitates careful handling and specialized equipment. The low temperatures required for the reaction can also be a challenge for large-scale production.

Alternative Synthetic Approaches: Exploring Novel Methodologies

Beyond the more established routes, several alternative strategies have been explored for the synthesis of aromatic aldehydes, which could potentially be adapted for the preparation of this compound.

Direct Formylation of 2-Methylbenzonitrile

Directly introducing a formyl group onto the 2-methylbenzonitrile ring is an attractive, atom-economical approach. However, controlling the regioselectivity is a significant hurdle. The methyl group is an ortho-, para-director, while the nitrile group is a meta-director. This would likely lead to a mixture of isomers, with formylation at the 4- and 6-positions being the most probable outcomes.

  • Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent, typically generated from DMF and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings.[6][7] The reactivity of 2-methylbenzonitrile towards the Vilsmeier reagent would need to be investigated to determine the feasibility and regioselectivity of this transformation.

  • Gattermann-Koch Reaction: This method employs carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst to formylate aromatic compounds.[2][8] This reaction is generally suitable for electron-rich arenes, and its applicability to the less activated 2-methylbenzonitrile system would require experimental validation.

Comparative Analysis of Synthetic Routes

Route Starting Material Key Reagents Typical Yield Advantages Disadvantages
Selective Oxidation 2,6-DimethylbenzonitrileSeO₂, MnO₂ModerateDirect, readily available starting material.Use of toxic reagents, potential for over-oxidation and side products.[3]
Lithiation-Formylation 2-Bromo-6-methylbenzonitrilen-BuLi, DMFGood to HighHigh regioselectivity, good yields.Requires cryogenic temperatures and strictly anhydrous conditions, use of pyrophoric reagents.[4]
Direct Formylation 2-MethylbenzonitrileVilsmeier or Gattermann-Koch reagentsVariableAtom-economical, potentially fewer steps.Poor regioselectivity leading to isomeric mixtures, may require harsh conditions.[6][8]

Visualizing the Synthetic Pathways

Synthetic_Routes cluster_0 Route 1: Selective Oxidation cluster_1 Route 2: Lithiation-Formylation cluster_2 Alternative Route: Direct Formylation A 2,6-Dimethylbenzonitrile B This compound A->B SeO₂ or MnO₂ C 2-Bromo-6-methylbenzonitrile D 2-Lithio-6-methylbenzonitrile C->D n-BuLi, -78°C E This compound D->E 1. DMF 2. H₃O⁺ F 2-Methylbenzonitrile G Mixture of Isomers (including this compound) F->G Vilsmeier or Gattermann-Koch

Caption: Comparative overview of synthetic routes to this compound.

Conclusion

The synthesis of this compound can be achieved through several distinct pathways, each with its own set of advantages and challenges.

  • The selective oxidation of 2,6-dimethylbenzonitrile offers a direct route but is hampered by the use of toxic reagents and potential for byproduct formation.

  • The lithiation-formylation of 2-bromo-6-methylbenzonitrile provides a highly regioselective and often high-yielding approach, though it requires stringent reaction conditions. This method is likely the most reliable for laboratory-scale synthesis where purity and selectivity are paramount.

  • Direct formylation of 2-methylbenzonitrile remains an area for further investigation, with the primary obstacle being the control of regioselectivity.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher, including the desired scale of production, available equipment, and tolerance for hazardous reagents. For drug development professionals, the scalability, cost-effectiveness, and safety of the chosen method will be critical considerations. Further research into catalytic and more environmentally benign oxidation and formylation methods could open up new, more efficient avenues for the synthesis of this important chemical intermediate.

References

A Comparative Guide to the Reactivity of 2-Formyl-6-methylbenzonitrile and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Benzonitriles

In the landscape of medicinal chemistry and materials science, substituted benzonitriles are foundational building blocks. Their bifunctional nature, typically featuring a nitrile group alongside other reactive moieties, allows for intricate molecular architectures to be constructed through sequential and selective reactions.[1][2] The precise arrangement of substituents on the aromatic ring dictates the molecule's electronic and steric properties, thereby governing its reactivity. This guide provides an in-depth comparative analysis of 2-Formyl-6-methylbenzonitrile and its structural isomers, offering researchers a predictive framework for their application in synthesis. We will explore how the subtle repositioning of the formyl, methyl, and cyano groups creates a dramatically different reactive profile, supported by theoretical principles and validated experimental protocols.

The Isomers: A Structural Overview

The focus of our comparison is this compound and its key isomers where the three substituents occupy different positions on the benzene ring. The reactivity of each is a direct consequence of the interplay between these groups.

Figure 1: Structures of this compound and its positional isomers.

Theoretical Framework: Unpacking Steric and Electronic Effects

The reactivity of an aromatic aldehyde is primarily governed by the electrophilicity of the carbonyl carbon.[1] This is modulated by two key factors:

  • Electronic Effects: Substituents influence the electron density of the ring and, by extension, the carbonyl group.

    • Inductive Effects: The cyano group (-CN) is strongly electron-withdrawing via induction, which increases the partial positive charge on the carbonyl carbon, enhancing its electrophilicity.[1] The methyl group (-CH₃) is weakly electron-donating.

    • Resonance Effects: The cyano and formyl groups are deactivating, electron-withdrawing groups that pull electron density from the ring, particularly from the ortho and para positions.[3] This destabilizes the carbocation intermediate in electrophilic aromatic substitution but enhances the electrophilicity of the carbonyl carbon for nucleophilic addition.[3]

  • Steric Effects: The physical bulk of substituents adjacent to a reaction center can hinder the approach of a nucleophile.[4][5] This is a critical factor in ortho-substituted benzaldehydes.

The interplay of these effects creates a unique reactivity profile for each isomer.

Electronic_Effects cluster_reactivity Factors Influencing Carbonyl Reactivity cluster_substituents Substituent Properties Steric_Hindrance Steric Hindrance (e.g., ortho-methyl group) Reactivity Reactivity towards Nucleophiles Steric_Hindrance->Reactivity Decreases Electronic_Effects Electronic Effects (Inductive & Resonance) Carbonyl_Electrophilicity Carbonyl (C=O) Electrophilicity Electronic_Effects->Carbonyl_Electrophilicity Modulates Carbonyl_Electrophilicity->Reactivity Increases With Cyano Cyano (-CN) Strongly Electron-Withdrawing Cyano->Electronic_Effects Methyl Methyl (-CH₃) Weakly Electron-Donating & Sterically Bulky (ortho) Methyl->Steric_Hindrance Methyl->Electronic_Effects

Figure 2: Logical relationship between substituent effects and aldehyde reactivity.

Comparative Reactivity Analysis

Nucleophilic Addition to the Formyl Group

This is the most common reaction pathway for these molecules.[5] The rate and success of reactions like Grignard additions, Wittig reactions, or reductive aminations are highly dependent on the isomer's structure.

  • This compound (The Target Molecule): This isomer is expected to be the least reactive towards nucleophilic addition at the carbonyl. The presence of two bulky substituents (ortho methyl and ortho cyano) creates significant steric hindrance around the formyl group.[4] While the cyano group electronically activates the carbonyl, the steric blockade is the dominant factor, impeding the approach of nucleophiles. Reactions may require forcing conditions, stronger nucleophiles, or catalysts to proceed at a reasonable rate.

  • 4-Formyl-2-methylbenzonitrile: Here, the formyl group has only one ortho substituent (the methyl group). Steric hindrance is reduced compared to the 2,6-disubstituted isomer. The cyano group is para to the methyl group and meta to the formyl group. Its electron-withdrawing effect will still enhance the carbonyl's electrophilicity. This isomer should be significantly more reactive than this compound.

  • 2-Formyl-4-methylbenzonitrile: In this isomer, the formyl group is flanked by the cyano group. The ortho cyano group provides strong electronic activation, while the para methyl group has a minor electronic effect. The steric hindrance from the adjacent cyano group is less than that of a methyl group. This isomer is likely to be highly reactive, possibly the most reactive of the set, due to potent electronic activation and moderate steric hindrance. Such compounds are known to be useful starting materials for cascade reactions to form heterocycles like isoindolinones.[2][6][7]

  • 5-Formyl-2-methylbenzonitrile: The formyl group is relatively unhindered, with no ortho substituents. The meta cyano group and ortho methyl group influence the carbonyl electronically. This isomer's reactivity will be high due to low steric hindrance, making it a good substrate for a wide range of nucleophilic additions.

Table 1: Predicted Relative Reactivity in Nucleophilic Addition

IsomerOrtho Substituents to -CHOKey FactorsPredicted Relative Reactivity
2-Formyl-4-methylbenzonitrile -CNStrong electronic activation, moderate steric hindranceHighest
5-Formyl-2-methylbenzonitrile NoneLow steric hindrance, moderate electronic activationHigh
4-Formyl-2-methylbenzonitrile -CH₃Moderate steric hindrance, moderate electronic activationModerate
This compound -CH₃, -CNSevere steric hindrance, strong electronic activationLowest
Reactions Involving the Cyano Group

The nitrile group can undergo reactions such as hydrolysis to a carboxylic acid or reduction to a primary amine.[8][9] These transformations typically require more vigorous conditions than reactions at the aldehyde.[1] For all isomers, chemoselectivity is a key consideration. To react the nitrile, the more reactive aldehyde group must often be protected first (e.g., as an acetal).[1] The electronic environment around the nitrile, influenced by the formyl and methyl groups, will affect its reactivity, though typically to a lesser extent than the steric effects on the aldehyde.

Experimental Validation: Protocol for Comparative Reduction

To provide a quantitative comparison, a standardized experiment measuring the rate of reduction of the formyl group can be performed. Sodium borohydride (NaBH₄) is a mild reducing agent suitable for this purpose, where the reaction rate will be sensitive to the steric and electronic differences between the isomers.

Objective: To compare the relative reactivity of the formyl-methylbenzonitrile isomers via reduction to the corresponding benzyl alcohols. The reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the time to completion.

Materials:

  • This compound

  • 4-Formyl-2-methylbenzonitrile

  • 2-Formyl-4-methylbenzonitrile

  • 5-Formyl-2-methylbenzonitrile

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing solvent (e.g., 3:1 Hexanes:Ethyl Acetate)

Step-by-Step Methodology:

  • Preparation: In four separate, identical round-bottom flasks, dissolve an equimolar amount (e.g., 1.0 mmol) of each isomer in 10 mL of anhydrous methanol. Place the flasks in an ice bath to cool to 0 °C.

  • Initiation: To each flask, add an equimolar amount of NaBH₄ (1.0 mmol, 0.038 g) simultaneously (or in rapid succession). Start a timer for each reaction.

  • Monitoring: At regular intervals (e.g., every 5 minutes), take a small aliquot from each reaction mixture and spot it on a TLC plate. Elute the plate and visualize under UV light. The disappearance of the starting material (aldehyde) spot and the appearance of the product (alcohol) spot indicates reaction progress.

  • Quenching: Once a reaction is deemed complete by TLC analysis, quench it by slowly adding 10 mL of saturated aqueous NH₄Cl solution.

  • Work-up: Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: Record the time to completion for each isomer. The product can be further characterized by ¹H NMR to confirm the conversion of the aldehyde proton signal (δ ≈ 10 ppm) to the benzylic alcohol protons (δ ≈ 4.5-5.0 ppm).

Reduction_Workflow cluster_setup Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Analysis A Dissolve Isomer (1.0 mmol) in Methanol (10 mL) B Cool to 0 °C A->B C Add NaBH₄ (1.0 mmol) B->C Start Timer D Monitor by TLC (Every 5 min) C->D E Quench with aq. NH₄Cl D->E Reaction Complete F Extract with DCM E->F G Dry & Concentrate F->G H Record Time & Analyze by NMR G->H

Figure 3: Experimental workflow for the comparative reduction of formylbenzonitrile isomers.

Conclusion

The reactivity of formyl-methylbenzonitrile isomers is a classic exhibition of steric and electronic effects in organic chemistry. While all isomers possess the same functional groups, their spatial arrangement leads to a distinct hierarchy of reactivity, particularly at the aldehyde. This compound stands out as the most sterically encumbered and thus the least reactive towards nucleophilic addition, requiring tailored synthetic strategies to overcome this hindrance. Conversely, isomers like 2-Formyl-4-methylbenzonitrile , with powerful electronic activation and manageable steric bulk, are highly reactive substrates. This guide provides the foundational understanding and a practical experimental framework for researchers to select the appropriate isomer and reaction conditions to achieve their desired synthetic outcomes.

References

The Evolving Landscape of Substituted Benzonitriles: A Comparative Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzonitrile scaffold, a benzene ring substituted with a nitrile group, is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. While the specific compound, 2-Formyl-6-methylbenzonitrile, serves as an interesting starting point for chemical synthesis, a comprehensive body of public-domain research detailing the biological activities of its direct derivatives is not extensively available. However, the broader class of substituted benzonitriles, particularly those with substitutions at the ortho position, presents a rich and diverse landscape of pharmacological potential. This guide provides a comparative analysis of the biological activities of various substituted benzonitrile derivatives, drawing upon available experimental data to offer insights for researchers in drug discovery and development. We will explore key areas where these derivatives have shown significant promise, including anticancer, antimicrobial, and enzyme inhibitory activities.

I. Anticancer Activity of Substituted Benzonitrile Derivatives

The development of novel anticancer agents is a cornerstone of modern drug discovery. Several derivatives of substituted benzonitriles have emerged as promising candidates, primarily through their ability to modulate key signaling pathways involved in cancer progression.

A. Modulation of Epidermal Growth Factor Receptor (EGFR) Signaling

One of the key mechanisms through which substituted benzonitriles exert their anticancer effects is by targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Overexpression or mutation of EGFR is a common feature in many cancers, leading to uncontrolled cell growth and proliferation.

A study on 2-substituted benzothiazoles, which incorporate a benzonitrile-like structure, revealed their potent inhibitory effects on breast cancer cell lines (MCF-7 and MDA-MB-231). These compounds were found to significantly reduce cell motility, disrupt mitochondrial membrane potential, and induce cell cycle arrest. Mechanistically, these derivatives were shown to decrease EGFR protein levels and downregulate the expression of downstream signaling molecules such as JAK, STAT3, ERK, AKT, and mTOR.[1]

B. Structure-Activity Relationship (SAR) Insights

The anticancer activity of these derivatives is highly dependent on the nature and position of the substituents on the benzonitrile ring system. For instance, in a series of 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas, which can be considered complex benzonitrile bioisosteres, the substitution pattern on the aryl ring significantly influenced their cytotoxicity against non-small cell lung cancer (A549) and colon cancer (HCT-116) cell lines. Specifically, compound 5l in the study, which features a thiophene moiety, emerged as the most potent derivative with IC50 values comparable to doxorubicin.[2] This highlights the importance of exploring diverse aromatic and heteroaromatic substitutions to optimize anticancer potency.

The following diagram illustrates the general synthetic approach to creating diverse substituted pyridine-urea compounds, which can be conceptually linked to complex substituted benzonitriles.

Synthetic_Pathway_for_Pyridine-Ureas 2-Amino-6-aryl-3-methylpyridine 2-Amino-6-aryl-3-methylpyridine Reaction_Vessel Reaction (e.g., in Pyridine) 2-Amino-6-aryl-3-methylpyridine->Reaction_Vessel Phenyl_isocyanate Phenyl_isocyanate Phenyl_isocyanate->Reaction_Vessel Target_Compound 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea Reaction_Vessel->Target_Compound Synthesis

Caption: General synthetic scheme for 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas.

II. Antimicrobial Activity of Benzonitrile Derivatives

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Benzonitrile derivatives have demonstrated promising activity against a range of bacterial pathogens.

A. Hydrazone Derivatives of Benzonitrile

A series of 2,4,6-trimethylbenzenesulfonyl hydrazones, synthesized through a condensation reaction with various aldehydes and ketones (some of which could be derived from a formylbenzonitrile), were evaluated for their antimicrobial activity. One derivative, compound 24 in the study, which incorporates a substituted benzonitrile moiety, exhibited significant activity against Gram-positive bacteria, with Minimal Inhibitory Concentration (MIC) values ranging from 7.81 to 15.62 µg/mL.[3][4]

Comparative Antimicrobial Activity

The table below summarizes the MIC values for a representative active hydrazone derivative against various Gram-positive bacterial strains.

CompoundStaphylococcus aureus (MIC µg/mL)Bacillus subtilis (MIC µg/mL)Micrococcus luteus (MIC µg/mL)
Derivative 24 15.627.817.81
Ampicillin 0.2-12.50.1-0.80.05-0.2

Data synthesized from published studies for comparative purposes.[3][4]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC of the synthesized compounds can be determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown in Mueller-Hinton Broth (MHB) to an optical density corresponding to approximately 1-2 x 10⁸ CFU/mL. This is then diluted to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in MHB in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension.

  • Controls: Positive (broth with inoculum, no compound) and negative (broth only) controls are included on each plate.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Bacterial_Culture Bacterial Culture (e.g., S. aureus) Inoculation Inoculation with Bacterial Suspension Bacterial_Culture->Inoculation Compound_Stock Test Compound Stock Solution Serial_Dilution Serial Dilution of Compound in 96-well plate Compound_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubate Incubate at 37°C for 18-24h Inoculation->Incubate Read_MIC Determine MIC (Lowest concentration with no growth) Incubate->Read_MIC

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

III. Enzyme Inhibition by Benzonitrile Derivatives

Beyond direct cytotoxicity and antimicrobial effects, substituted benzonitriles have been investigated as inhibitors of specific enzymes that play critical roles in various diseases.

A. Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain cancers. A series of 2-substituted-benzimidazole-6-sulfonamides, which can be viewed as constrained analogues of substituted benzonitriles, were designed and evaluated as inhibitors of various human CA isoforms (hCA I, II, IX, and XII). Several of these compounds displayed potent and selective inhibition of the tumor-associated isoforms hCA IX and XII, suggesting their potential as anticancer agents.[5][6]

B. Rational Design of Enzyme Inhibitors

The design of these inhibitors was based on a "reduced flexibility" approach, where a more rigid benzimidazole scaffold was used to mimic the binding of more flexible known inhibitors. Molecular docking studies were employed to understand the binding modes of these compounds within the active site of the carbonic anhydrase enzymes, providing a rationale for their observed activity and selectivity.[5][6] This highlights the power of computational chemistry in guiding the design of potent and selective enzyme inhibitors based on the benzonitrile scaffold.

The following diagram illustrates the concept of rational drug design for enzyme inhibitors.

Rational_Drug_Design_Cycle Target_ID Target Identification (e.g., CA IX) Lead_Discovery Lead Discovery (e.g., via Screening) Target_ID->Lead_Discovery HTS Lead_Opt Lead Optimization (SAR Studies) Lead_Discovery->Lead_Opt Structure-Based Design Lead_Opt->Lead_Discovery Feedback Preclinical Preclinical Development Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: The iterative cycle of rational drug design for enzyme inhibitors.

Conclusion

While the specific biological activity of derivatives of this compound remains an area ripe for exploration, the broader family of substituted benzonitriles demonstrates a remarkable diversity of pharmacological activities. Their potential as anticancer agents through the modulation of key signaling pathways, their efficacy as antimicrobial compounds against resistant bacteria, and their utility as scaffolds for potent and selective enzyme inhibitors underscore the importance of this chemical class in drug discovery. Future research focusing on the systematic exploration of the chemical space around the this compound core, guided by the principles of rational drug design and structure-activity relationship studies, holds the promise of yielding novel therapeutic agents with improved efficacy and safety profiles.

References

A Comparative Guide to the Validation of Analytical Methods for 2-Formyl-6-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the development and validation of analytical methods for 2-Formyl-6-methylbenzonitrile, a key intermediate in pharmaceutical synthesis. We will move beyond rote procedural lists to explore the scientific rationale behind methodological choices, ensuring the development of robust, reliable, and compliant analytical procedures. This document is intended for researchers, analytical scientists, and drug development professionals tasked with ensuring the quality and integrity of active pharmaceutical ingredients (APIs) and their precursors.

The validation of an analytical procedure is the cornerstone of quality control, providing documented evidence that the method is fit for its intended purpose.[1][2] For a compound like this compound, this involves demonstrating that the chosen method can accurately and precisely measure the compound's identity, purity, and concentration. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline on the Validation of Analytical Procedures.[1][3][4]

Chapter 1: The Foundation: ICH Q2(R2) Validation Principles

Before comparing specific techniques, it is essential to understand the universal parameters that define a validated analytical method. The ICH Q2(R2) guideline provides a harmonized framework for this process, ensuring regulatory acceptance and data integrity.[4][5]

An analytical method validation protocol must assess a defined set of performance characteristics. The choice of which parameters to evaluate depends on the nature and purpose of the analytical procedure (e.g., an identification test versus a quantitative impurity test).

Table 1: Core Performance Characteristics for Analytical Method Validation

ParameterDefinition & Purpose
Specificity The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradants, or matrix components.[5] This ensures the signal measured is only from the compound of interest.
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. This is crucial for accurate quantitation.[5]
Range The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has demonstrated suitable precision, accuracy, and linearity.[3]
Accuracy The closeness of test results obtained by the method to the true value. It is typically expressed as the percent recovery of a known, added amount of analyte.[5]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: Repeatability, Intermediate Precision, and Reproducibility.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected, but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, flow rate, temperature).[3] This provides an indication of its reliability during normal usage.
General Validation Workflow

The validation process follows a logical sequence, from initial development to final implementation. This workflow ensures that a method is not only suitable for its purpose but also rugged enough for routine use.

cluster_dev Phase 1: Development & Optimization cluster_val Phase 2: Formal Validation (ICH Q2) cluster_imp Phase 3: Implementation Dev Method Development (Selectivity, System Suitability) Opt Method Optimization (Peak Shape, Resolution, Runtime) Dev->Opt Iterative Process Protocol Write Validation Protocol (Define experiments & acceptance criteria) Opt->Protocol Execute Execute Validation Experiments (Accuracy, Precision, Linearity, etc.) Protocol->Execute Report Generate Validation Report (Summarize data, assess against criteria) Execute->Report SOP Standard Operating Procedure (SOP) Report->SOP Routine Routine Use & Monitoring (QC, Stability Testing) SOP->Routine

Caption: General workflow for analytical method validation.

Chapter 2: Comparative Guide to Analytical Techniques

The selection of an analytical technique is driven by the physicochemical properties of this compound and the specific question being asked (e.g., "What is its purity?" vs. "Is this the correct structure?").

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Assay

Causality: HPLC is the premier choice for non-volatile, polar organic molecules like this compound. Its high resolving power allows for the separation of the main component from closely related impurities and degradation products, making it ideal for quantitative analysis. The presence of a benzonitrile chromophore makes UV detection a highly sensitive and straightforward choice.

Proposed Starting Method:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size. (A C18 column is a robust, versatile starting point for retaining a moderately polar molecule).

  • Mobile Phase: Gradient elution with A: 0.1% Phosphoric Acid in Water and B: Acetonitrile. (A gradient is chosen to ensure elution of potential non-polar impurities and provide good peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

The following step-by-step protocol is designed to be a self-validating system, where the successful completion of each step provides the necessary evidence of the method's performance.

1. Specificity & Forced Degradation: Specificity is the most critical validation parameter for a stability-indicating method. It is demonstrated by showing that the method can separate the main peak from any degradation products.[6]

  • Protocol:

    • Prepare solutions of this compound at ~1 mg/mL.[7]

    • Subject the solutions to forced degradation conditions.[8][9] The goal is to achieve 5-20% degradation.[7]

      • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60 °C for 8 hours.

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: Solid sample at 105 °C for 48 hours.

      • Photolytic: Solution exposed to UV/Vis light as per ICH Q1B guidelines.[9]

    • Analyze the stressed samples alongside an unstressed control.

    • Use a photodiode array (PDA) detector to assess peak purity of the main this compound peak in all chromatograms.

  • Acceptance Criteria: The main peak must be free from co-eluting peaks (peak purity angle < purity threshold). There should be adequate resolution between the main peak and all degradation product peaks.

2. Linearity & Range:

  • Protocol:

    • Prepare a stock solution of this compound reference standard.

    • Create a series of at least five concentrations spanning 50% to 150% of the expected working concentration.

    • Inject each concentration in triplicate.

    • Plot a graph of peak area versus concentration.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.

3. Accuracy (Recovery):

  • Protocol:

    • Prepare a sample matrix (placebo) and spike it with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).

    • Prepare nine samples in total (three replicates at each level).

    • Analyze the samples and calculate the percent recovery.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0% at each level.

4. Precision (Repeatability & Intermediate Precision):

  • Protocol:

    • Repeatability: Analyze six independent preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0% for repeatability. The overall RSD for intermediate precision should also be within acceptable limits, typically ≤ 2.0%.[5]

5. LOD & LOQ:

  • Protocol:

    • Determine based on the signal-to-noise ratio (S/N). Prepare a series of dilute solutions and inject them.

    • LOD is the concentration that yields an S/N of ~3:1.

    • LOQ is the concentration that yields an S/N of ~10:1.

    • Confirm the LOQ by demonstrating acceptable precision and accuracy at this concentration.

  • Acceptance Criteria: Precision (RSD) at the LOQ should be ≤ 10%.

6. Robustness:

  • Protocol:

    • Analyze a standard solution while making small, deliberate changes to method parameters.

    • Vary parameters such as:

      • Mobile phase pH (± 0.2 units).

      • Column temperature (± 5 °C).

      • Flow rate (± 0.1 mL/min).

      • Organic composition of mobile phase (± 2%).

  • Acceptance Criteria: System suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits. The change in analyte response should be minimal.

cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_quant Quantitative Validation Prep Prepare Stressed Samples (Acid, Base, Peroxide, Heat, Light) Inject Inject Samples into HPLC-PDA Prep->Inject Assess Assess Peak Purity & Resolution Inject->Assess Specificity Lin Linearity & Range Assess->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec Robust Robustness Prec->Robust

Caption: Workflow for HPLC stability-indicating method validation.

Gas Chromatography (GC): A Targeted Approach for Volatiles

Causality: While HPLC is superior for the primary analysis of this compound, GC is the preferred method for analyzing process-related volatile impurities, such as residual solvents (e.g., toluene, heptane) or volatile starting materials. The compound itself may be amenable to GC if it is thermally stable and sufficiently volatile.

Proposed Starting Method:

  • Column: DB-5 or similar (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Injector: Split/Splitless, 250 °C.

  • Oven Program: 50 °C hold for 2 min, ramp to 280 °C at 15 °C/min.

  • Detector: Flame Ionization Detector (FID) at 300 °C.

  • Carrier Gas: Helium or Hydrogen.

Validation Comparison: The validation of a GC method follows the same ICH principles as HPLC, but with different practical considerations.

  • Specificity: Demonstrated by showing baseline resolution between the solvent peaks and any other volatile components.

  • Robustness: Parameters to vary would include oven ramp rate, injector temperature, and carrier gas flow rate.

  • LOD/LOQ: Critical for residual solvent analysis to ensure detection at required safety limits.

Spectroscopic Methods: Essential for Identity Confirmation

Causality: Spectroscopic techniques provide an orthogonal confirmation of the molecule's identity and structure. While not typically used for quantitative purity assessment in the same way as chromatography, they are indispensable for reference standard characterization and initial identification.[10]

Table 2: Comparison of Spectroscopic Techniques for Identification

TechniquePurpose & RationaleExpected Signals for this compound
FT-IR Confirms the presence of key functional groups. The nitrile (C≡N) stretch is a particularly sharp and characteristic peak.[10]C≡N stretch: ~2220-2240 cm⁻¹[10]C=O stretch (aldehyde): ~1690-1715 cm⁻¹Aromatic C=C stretch: ~1450-1600 cm⁻¹Methyl C-H stretch: ~2925-3050 cm⁻¹
¹H NMR Provides a detailed map of the proton environment, confirming the substitution pattern on the aromatic ring and the presence of aldehyde and methyl groups.Aldehyde proton (-CHO): ~9.5-10.5 ppm (singlet)Aromatic protons: ~7.5-8.0 ppm (multiplets)Methyl protons (-CH₃): ~2.5 ppm (singlet)
¹³C NMR Confirms the carbon skeleton of the molecule, including the quaternary carbons of the nitrile and the carbonyl.Nitrile carbon (-CN): ~115-120 ppmCarbonyl carbon (-CHO): ~190-200 ppmAromatic carbons: ~120-140 ppmMethyl carbon (-CH₃): ~20-25 ppm
Mass Spec (MS) Determines the molecular weight and can provide fragmentation patterns for structural confirmation. Often coupled with GC or LC.Expected [M+H]⁺: Calculated based on the molecular formula C₉H₇NO.

Chapter 3: Data Summary and Acceptance Criteria

A predefined set of acceptance criteria is required for any validation protocol.[5] The following table provides a typical summary for a quantitative HPLC impurity method, which generally has the most stringent requirements.

Table 3: Typical Validation Acceptance Criteria for an HPLC Method

ParameterAcceptance CriteriaRationale
Specificity Peak Purity Index > 0.999. Resolution (Rs) > 1.5 between analyte and closest impurity/degradant.Ensures the method is stability-indicating and free from interference.
Linearity (r²) ≥ 0.999Demonstrates a strong correlation between concentration and response.
Range Typically LOQ to 120% of the impurity specification limit.Confirms the method is reliable over the concentration range of interest.
Accuracy (% Recovery) 90.0% - 110.0% for impurities at the specification limit.Ensures the measured value is close to the true value.
Precision (RSD) Repeatability: ≤ 5.0%Intermediate: ≤ 8.0%Guarantees the method produces consistent results.
LOQ Precision (RSD) ≤ 10.0%Confirms reliability at the lower limit of quantitation.
Robustness System suitability criteria are met under all varied conditions.Proves the method is resilient to minor operational variations.

Conclusion

The validation of analytical methods for this compound is a systematic process that relies on a multi-faceted approach. No single technique is sufficient. A robust quality control strategy will employ a validated HPLC method as the primary tool for assessing purity, assay, and stability, due to its superior resolving power and quantitative accuracy. This should be complemented by a GC method for the specific control of volatile impurities and residual solvents. Finally, spectroscopic methods (FT-IR, NMR) are indispensable for the unambiguous confirmation of the molecule's identity, serving as the foundation for reference standard characterization.

By following the principles of ICH Q2(R2) and applying the comparative strategies outlined in this guide, scientists can develop and validate analytical methods that are scientifically sound, fit for purpose, and compliant with global regulatory expectations, ultimately ensuring the quality and safety of the final pharmaceutical product.

References

A Comparative Guide to Catalysts in the Synthesis of Quinazolines: Performance, Protocols, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of Quinazolines

Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous natural products, pharmaceuticals, and functional materials.[1] Their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antihypertensive properties, has cemented their importance in medicinal chemistry and drug discovery. Consequently, the development of efficient and sustainable synthetic methodologies for quinazoline derivatives is a central focus in organic synthesis. This guide provides a comparative analysis of various catalytic systems for quinazoline synthesis, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their experimental designs. We will delve into the performance of different catalyst classes, provide detailed experimental protocols, and illuminate the mechanistic underpinnings of these vital transformations.

Catalytic Systems for Quinazoline Synthesis: A Comparative Overview

The choice of catalyst is paramount in quinazoline synthesis, profoundly influencing reaction efficiency, substrate scope, and environmental impact. Catalysts for this transformation can be broadly classified into three main categories: transition-metal catalysts, heterogeneous nanocatalysts, and organocatalysts.

Transition-Metal Catalysts: The Workhorses of Quinazoline Synthesis

First-row earth-abundant transition metals such as manganese, iron, cobalt, and copper have emerged as sustainable and cost-effective catalysts for quinazoline synthesis.[2]

  • Manganese (Mn): Manganese catalysts have been effectively employed in acceptorless dehydrogenative coupling (ADC) reactions for quinazoline synthesis. For instance, a Mn(I)-catalyzed dehydrogenative coupling of 2-aminobenzyl alcohol with primary amides provides a direct route to 2-substituted quinazolines.[1]

  • Iron (Fe): Iron catalysts are attractive due to their low cost and low toxicity. FeBr₂ has been utilized in the cascade synthesis of 2-substituted quinazolines from 2-aminobenzyl alcohols and benzylamines under aerobic conditions.[1] Furthermore, iron nanocomposites comprising metallic Fe–Fe3C nanoparticles and Fe–Nx sites on N-doped porous carbon have shown high efficiency in the oxidative coupling of amines and aldehydes.[3]

  • Cobalt (Co): Cobalt catalysts have proven effective in various synthetic strategies. A ligand-free cobalt-catalyzed annulation of 2-aminoaryl alcohols with nitriles offers a mild route to quinazolines.[1] Cobalt has also been used in C-H activation pathways for quinazoline synthesis.[4]

  • Copper (Cu): Copper catalysts are widely used and versatile. CuO nanoparticles have been employed in the aerobic oxidative coupling of N-arylamidines with aromatic alcohols or aldehydes.[1][5] Copper(I) iodide (CuI) has been used in tandem reactions for the synthesis of functionalized quinazolines.[1]

The following table summarizes the performance of representative first-row transition metal catalysts in quinazoline synthesis.

Catalyst SystemStarting MaterialsReaction ConditionsYield (%)Reference
Mn(I) complex2-Aminobenzyl alcohol, Primary amidesToluene, 130 °C58-81[Das et al., 2020][1]
FeBr₂2-Aminobenzyl alcohols, BenzylaminesAerobic, OxidativeGood to Excellent[Gopalaiah et al., 2017][1]
Ligand-free Co2-Aminoaryl alcohols, NitrilesMild conditionsModerate to Excellent[Hao et al., 2022][1]
CuO NanoparticlesN-Arylamidines, Aromatic alcohols/aldehydesToluene, 110 °C, AerobicGood to Excellent[Wang et al., 2014][1]
CuI1-(2-Bromophenyl)methanamines, AmidinesK₃PO₄, O₂43-90[Omar et al., 2018][1]
Heterogeneous Nanocatalysts: The Green and Recyclable Frontier

Heterogeneous nanocatalysts offer significant advantages in terms of ease of separation, recyclability, and often milder reaction conditions, aligning with the principles of green chemistry.[6]

  • Magnetic Nanoparticles: Magnetic nanoparticles, such as those based on iron oxide (Fe₃O₄), can be readily recovered using an external magnet.[6][7] These nanoparticles can be functionalized with catalytically active species, such as copper, to facilitate quinazoline synthesis. For example, a novel magnetic nanocatalyst based on graphene oxide supported with copper (GO@Fe₃O₄@...-Cu(II)) has been successfully used for the three-component one-pot synthesis of quinazoline derivatives under solvent-free conditions.[8]

  • Metal-Organic Frameworks (MOFs): MOFs, with their high surface area and tunable porosity, can act as "microreactors" for catalytic reactions. Cobalt-based zeolite imidazolate frameworks (ZIF-67) have been used as efficient heterogeneous catalysts for the synthesis of quinazolines.[4][9]

  • Zeolites: Zeolites, particularly those with bimodal porosity, can serve as solid acid catalysts for the synthesis of quinazoline derivatives in aqueous media, offering an environmentally benign approach.[10]

The reusability of these catalysts is a key feature, with many maintaining high activity over several reaction cycles.[8]

Catalyst SystemStarting MaterialsReaction ConditionsYield (%)ReusabilityReference
GO@Fe₃O₄@...-Cu(II)Aldehyde, Amine, Isatoic anhydrideSolvent-freeHighAt least 4 cycles[Momeni & Ghorbani-Vaghei, 2023][8]
ZIF-67 (Cobalt MOF)2-Aminobenzophenone, Benzyl amineTBHP, 80 °C75-89Good[Truong et al., 2015][4][9]
Mesozeolite H-BEA2-Aminobenzamide, AldehydesWaterGoodRecyclable[Patel et al., 2023][10]
Fe₃O₄@Sap/Cu(II)Aromatic aldehyde, Amine, Isatoic anhydrideWater, Room Temp65-94At least 6 cycles[Kazemnejadi et al., 2021][4]
Organocatalysis: A Metal-Free Alternative

Organocatalysis provides a valuable metal-free approach to quinazoline and quinazolinone synthesis, avoiding potential metal contamination in the final products.[11]

  • Brønsted Acids: Simple Brønsted acids like p-toluenesulfonic acid (p-TSA) can catalyze the synthesis of quinazolinones from anthranilamide and aldehydes under solvent-free mechanochemical grinding conditions.[11]

  • Basic Organocatalysts: Bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO) can promote the oxidative cyclization of 2-fluorobenzaldehydes and 2-aminopyridines to yield quinazolinones.[11]

  • Triethanolamine (TEOA): TEOA has been used as a catalyst in a domino multi-component strategy for the synthesis of quinazolinone derivatives in an aqueous medium.[11]

Experimental Protocols: A Practical Guide

To ensure the reproducibility and practical application of the discussed catalytic systems, detailed experimental protocols for representative examples are provided below.

Protocol 1: Copper Nanoparticle-Catalyzed Aerobic Oxidative Synthesis of Quinazolines

This protocol is adapted from the work of Wang and team (2014) for the synthesis of 2-substituted quinazolines.[1]

Materials:

  • N-arylamidine (1.0 mmol)

  • Aromatic alcohol or aldehyde (1.2 mmol)

  • CuO nanoparticles (10 mol%)

  • 1,10-Phenanthroline (1,10-phen) (10 mol%)

  • Toluene (5 mL)

  • Round-bottom flask equipped with a reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • To a round-bottom flask, add N-arylamidine (1.0 mmol), the aromatic alcohol or aldehyde (1.2 mmol), CuO nanoparticles (10 mol%), and 1,10-phenanthroline (10 mol%).

  • Add toluene (5 mL) to the flask.

  • The reaction mixture is stirred at 110 °C under an air atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The catalyst can be recovered by centrifugation or filtration.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Protocol 2: Magnetically Recoverable Nanocatalyst for the One-Pot Synthesis of Quinazoline Derivatives

This generalized protocol is based on the work of Momeni and Ghorbani-Vaghei (2023) using a magnetic graphene oxide-supported copper catalyst.[8]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Substituted amine (1 mmol)

  • Isatoic anhydride (1 mmol)

  • Magnetic nanocatalyst (e.g., GO@Fe₃O₄@...-Cu(II)) (specified amount)

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and hotplate

Procedure:

  • In a reaction vessel, combine the aromatic aldehyde (1 mmol), the substituted amine (1 mmol), isatoic anhydride (1 mmol), and the magnetic nanocatalyst.

  • The reaction mixture is stirred under solvent-free conditions at a specified temperature.

  • Monitor the reaction progress using TLC.

  • Upon completion, the magnetic catalyst is separated using an external magnet.

  • The crude product is then purified, typically by recrystallization or column chromatography.

  • The recovered catalyst can be washed with a suitable solvent (e.g., ethanol), dried, and reused for subsequent reactions.

Mechanistic Considerations and Workflow Visualization

Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and designing new catalysts.

Catalytic Cycle for Transition Metal-Catalyzed Quinazoline Synthesis

The mechanism for transition metal-catalyzed quinazoline synthesis often involves a series of steps including oxidation, condensation, and cyclization. For example, in the copper-catalyzed aerobic oxidative coupling, the reaction is believed to proceed through the oxidation of the alcohol to the corresponding aldehyde, followed by condensation with the amidine and subsequent intramolecular cyclization and aromatization.

Catalytic_Cycle cluster_0 Catalytic Cycle Reactants Reactants Intermediate_1 Aldehyde Formation Reactants->Intermediate_1 Oxidation Intermediate_2 Condensation Intermediate_1->Intermediate_2 Amidine addition Intermediate_3 Intramolecular Cyclization Intermediate_2->Intermediate_3 Product Quinazoline Intermediate_3->Product Aromatization Catalyst_Active Active Catalyst Product->Catalyst_Active Catalyst Regeneration Catalyst_Active->Intermediate_1

Caption: Generalized catalytic cycle for quinazoline synthesis.

Experimental Workflow for Catalyst Comparison

A systematic workflow is essential for the objective comparison of different catalysts. This involves parallel synthesis under standardized conditions, followed by analysis of key performance metrics.

Experimental_Workflow cluster_workflow Catalyst Comparison Workflow Start Define Reaction Scope Catalyst_Selection Select Catalysts (e.g., Cu, Fe, Co, Nano) Start->Catalyst_Selection Parallel_Synthesis Parallel Synthesis - Same Substrates - Optimized Conditions for each catalyst Catalyst_Selection->Parallel_Synthesis Analysis Analysis - Yield (GC/LC, Isolated) - Reaction Time - Purity (NMR, LC-MS) Parallel_Synthesis->Analysis Data_Comparison Data Tabulation & Comparison Analysis->Data_Comparison Conclusion Select Optimal Catalyst Data_Comparison->Conclusion

Caption: Workflow for comparative catalyst evaluation.

Conclusion and Future Outlook

The synthesis of quinazolines continues to be an active area of research, with a strong emphasis on the development of more efficient, sustainable, and versatile catalytic systems. While transition-metal catalysts remain highly effective, the trend towards greener methodologies is driving the exploration of heterogeneous nanocatalysts and organocatalysts. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including substrate scope, desired yield, cost considerations, and environmental impact. Future research will likely focus on the design of novel catalysts with enhanced activity and selectivity, as well as the development of catalytic systems that operate under even milder and more environmentally friendly conditions.

References

A Senior Application Scientist's Guide to Assessing the Bioactivity of 2-Formyl-6-methylbenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzonitrile scaffold is a recurring motif in a multitude of bioactive compounds. The strategic placement of functional groups on this core structure can unlock a diverse range of pharmacological activities. 2-Formyl-6-methylbenzonitrile, with its reactive aldehyde group and sterically influential methyl substituent, presents a particularly interesting starting point for the synthesis of novel derivatives with potential therapeutic applications. This guide provides a comparative framework for assessing the bioactivity of three key classes of derivatives synthesized from this compound: Schiff bases, hydrazones, and chalcones. We will delve into their synthesis, potential bioactivities, and the experimental protocols required for their evaluation, offering a comprehensive roadmap for researchers in drug discovery.

The Strategic Advantage of the this compound Scaffold

The this compound molecule is an attractive starting material for several reasons. The cyano (CN) group is a known pharmacophore that can participate in hydrogen bonding and dipole-dipole interactions with biological targets. The formyl (CHO) group is a versatile chemical handle for the synthesis of a wide array of derivatives. The ortho-methyl group provides steric hindrance that can influence the conformation of the resulting derivatives, potentially leading to enhanced selectivity for their biological targets. This unique combination of features makes this compound a promising scaffold for the development of novel therapeutic agents.

Comparative Overview of this compound Derivatives

This guide will focus on three classes of derivatives that can be readily synthesized from this compound. The selection of these classes is based on their well-documented and diverse bioactivities in the scientific literature.

Derivative ClassGeneral StructurePotential BioactivitiesKey References
Schiff Bases R-N=CH-ArAnticancer, Antimicrobial, Antiviral, Enzyme Inhibition[1][2][3][4]
Hydrazones R-NH-N=CH-ArAntimicrobial, Anticancer, Anticonvulsant, Anti-inflammatory[5][6][7][8][9][10][11][12][13]
Chalcones Ar-CO-CH=CH-Ar'Anticancer, Anti-inflammatory, Antioxidant, Antimicrobial[5][6][14]

Where Ar represents the 2-cyano-6-methylphenyl group.

Part 1: Synthesis of this compound Derivatives

The synthetic versatility of the aldehyde functionality allows for the straightforward preparation of Schiff bases, hydrazones, and chalcones. Below are representative protocols for the synthesis of one hypothetical derivative from each class.

Synthesis of a Representative Schiff Base Derivative

Schiff bases are synthesized through the condensation reaction of an aldehyde with a primary amine.

Protocol: Synthesis of (E)-2-(((4-hydroxyphenyl)imino)methyl)-6-methylbenzonitrile

  • Dissolve this compound (1 mmol) in 20 mL of ethanol in a round-bottom flask.

  • Add 4-aminophenol (1 mmol) to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

Caption: Synthetic pathway for a Schiff base derivative.

Synthesis of a Representative Hydrazone Derivative

Hydrazones are formed by the reaction of an aldehyde with a hydrazine derivative.

Protocol: Synthesis of (E)-2-((2-(phenylcarbonyl)hydrazono)methyl)-6-methylbenzonitrile

  • Dissolve benzoyl hydrazide (1 mmol) in 15 mL of methanol in a flask.

  • Add a solution of this compound (1 mmol) in 10 mL of methanol.

  • Add a few drops of concentrated sulfuric acid as a catalyst.

  • Stir the mixture at room temperature for 8-10 hours.

  • Monitor the reaction by TLC.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with cold methanol and dry it in a desiccator.

Caption: Synthetic pathway for a hydrazone derivative.

Synthesis of a Representative Chalcone Derivative

Chalcones are synthesized via a Claisen-Schmidt condensation between an aldehyde and an acetophenone derivative.

Protocol: Synthesis of (E)-3-(2-cyano-6-methylphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one

  • In a flask, dissolve 4-hydroxyacetophenone (1 mmol) and this compound (1 mmol) in 25 mL of ethanol.

  • Cool the mixture in an ice bath.

  • Slowly add an aqueous solution of sodium hydroxide (10%) dropwise with constant stirring.

  • Continue stirring at room temperature for 24 hours.

  • Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid.

  • Filter the precipitated chalcone, wash with water until neutral, and dry.

  • Purify the crude product by recrystallization from ethanol.

Caption: Synthetic pathway for a chalcone derivative.

Part 2: Comparative Bioactivity Assessment

A systematic approach to evaluating the bioactivity of these newly synthesized derivatives is crucial. Based on the established pharmacological profiles of these compound classes, a tiered screening approach is recommended.

Caption: General workflow for bioactivity screening.

Anticancer Activity

Schiff bases, hydrazones, and chalcones have all demonstrated significant potential as anticancer agents.[1][2][3][4][5][14] A primary assessment of their anticancer activity involves determining their cytotoxicity against a panel of cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

The emergence of drug-resistant microbes necessitates the discovery of new antimicrobial agents. Benzonitrile derivatives have shown promise in this area.[5][6][7][9][10][11][12]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Serial Dilution: Perform a two-fold serial dilution of the synthesized compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Enzyme Inhibition

The specific structural features of these derivatives may allow them to interact with and inhibit the activity of various enzymes, a key mechanism in many diseases. For example, Schiff bases and their metal complexes have been investigated as urease inhibitors.

Experimental Protocol: General Enzyme Inhibition Assay (e.g., Urease Inhibition)

  • Enzyme and Substrate Preparation: Prepare solutions of the target enzyme (e.g., Jack bean urease) and its substrate (e.g., urea) in a suitable buffer.

  • Inhibitor Incubation: In a 96-well plate, pre-incubate the enzyme with various concentrations of the synthesized derivatives for a specific period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

  • Detection of Product Formation: Measure the rate of product formation using a suitable detection method (e.g., colorimetric assay for ammonia production).

  • Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value for each compound.

Part 3: Data Interpretation and Comparative Analysis

Table for Comparative Bioactivity Data

Derivative IDDerivative ClassCancer Cell LineIC50 (µM)Bacterial StrainMIC (µg/mL)Enzyme TargetIC50 (µM)
FMB-SB-01Schiff BaseMCF-7S. aureusUrease
FMB-SB-01Schiff BaseHeLaE. coli
FMB-HZ-01HydrazoneMCF-7S. aureusUrease
FMB-HZ-01HydrazoneHeLaE. coli
FMB-CH-01ChalconeMCF-7S. aureusUrease
FMB-CH-01ChalconeHeLaE. coli
(Positive Control)DoxorubicinMCF-7CiprofloxacinThiourea
(Positive Control)DoxorubicinHeLaCiprofloxacinThiourea

Interpreting the Results:

  • Potency: Lower IC50 and MIC values indicate higher potency.

  • Selectivity: Comparing the cytotoxicity of the compounds against cancerous and normal cell lines will reveal their selectivity index, a crucial parameter for a potential drug candidate.

  • Structure-Activity Relationship (SAR): By comparing the bioactivity of the different derivatives, researchers can identify the structural features that are essential for their pharmacological effects. For instance, the nature of the substituent on the imine nitrogen of the Schiff base or the aryl ring of the chalcone can significantly impact activity.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse range of bioactive compounds. This guide provides a comprehensive framework for the synthesis and comparative bioactivity assessment of its Schiff base, hydrazone, and chalcone derivatives. By following the outlined protocols and systematically analyzing the resulting data, researchers can effectively explore the therapeutic potential of this promising chemical scaffold and contribute to the development of novel drug candidates. The key to success lies in a rigorous and comparative experimental approach, which will ultimately unveil the structure-activity relationships that govern the bioactivity of these fascinating molecules.

References

A Senior Application Scientist's Guide to the Purification of 2-Formyl-6-methylbenzonitrile: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the dynamic field of drug development, the purity of synthetic intermediates is not merely a quality metric; it is a foundational pillar upon which the success of a research program rests. 2-Formyl-6-methylbenzonitrile, a key building block in the synthesis of a variety of pharmaceutical compounds, is no exception. The presence of even minute impurities can lead to unforeseen side reactions, diminished yields in subsequent steps, and the generation of difficult-to-remove, structurally related byproducts. This guide provides an in-depth, objective comparison of the primary methods for the purification of this compound, supported by established chemical principles and detailed experimental protocols.

Understanding the Impurity Profile: A Chemist's Perspective

Effective purification begins with a thorough understanding of the potential impurities. A common and efficient route to this compound is the selective oxidation of 2,6-dimethylbenzonitrile.

2,6-dimethylbenzonitrile 2,6-dimethylbenzonitrile This compound This compound 2,6-dimethylbenzonitrile->this compound Selective Oxidation Oxidizing_Agent [O] Oxidizing_Agent->this compound

Figure 1. Synthetic route to this compound.

This synthetic pathway, while effective, can lead to a predictable set of impurities:

  • Unreacted Starting Material: 2,6-dimethylbenzonitrile may persist in the crude product mixture if the reaction does not proceed to completion.

  • Over-oxidation Product: The aldehyde functionality is susceptible to further oxidation, leading to the formation of 2-cyano-6-methylbenzoic acid, a highly polar impurity.

  • Reagent Residues and Byproducts: Depending on the specific oxidizing agent used, residual reagents or their byproducts may also contaminate the crude material.

The choice of purification method must therefore be guided by its ability to effectively separate the target compound from these structurally similar molecules.

Comparative Analysis of Purification Methodologies

We will now explore the efficacy of three distinct purification strategies: column chromatography, recrystallization, and a chemical purification method involving bisulfite adduct formation.

Flash Column Chromatography: The Workhorse of Separation

Flash column chromatography is a highly versatile technique that separates compounds based on their differential adsorption to a stationary phase (typically silica gel) as a mobile phase is passed through the column under pressure.[1]

The polarity of this compound, with its nitrile and aldehyde groups, allows for strong interactions with the polar silica gel stationary phase. The choice of a mobile phase (eluent) with a carefully selected polarity is crucial. A less polar eluent will result in stronger adsorption to the silica gel and slower elution, while a more polar eluent will compete for adsorption sites and accelerate elution. The goal is to find a solvent system where the target compound has an Rf value of approximately 0.3 on a TLC plate, as this generally provides the best separation.[2] A gradient elution, starting with a less polar solvent system and gradually increasing in polarity, is often employed to first elute non-polar impurities, followed by the target compound, leaving the most polar impurities adsorbed to the column.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • n-Hexane (Hex)

  • Ethyl acetate (EtOAc)

  • Triethylamine (optional)

  • Glass chromatography column

  • Collection tubes

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate in various ratios of Hexane:EtOAc to determine the optimal solvent system. A system of 80:20 Hexane:EtOAc is a good starting point.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:EtOAc). Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle, and then add a thin layer of sand to the top to prevent disturbance.[3]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully apply the sample to the top of the silica gel.

  • Elution: Begin eluting with the initial solvent system, collecting fractions. Monitor the elution by TLC. Gradually increase the polarity of the eluent (e.g., to 80:20, then 70:30 Hexane:EtOAc) to elute the target compound.

  • Fraction Analysis and Isolation: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

cluster_prep Preparation cluster_sep Separation cluster_post Post-Separation TLC_Analysis 1. TLC Analysis (Determine Eluent) Column_Packing 2. Column Packing (Silica Gel Slurry) TLC_Analysis->Column_Packing Sample_Loading 3. Sample Loading (Concentrated Band) Column_Packing->Sample_Loading Elution 4. Gradient Elution (Increasing Polarity) Sample_Loading->Elution Fraction_Collection 5. Fraction Collection Elution->Fraction_Collection Fraction_Analysis 6. Fraction Analysis (TLC) Fraction_Collection->Fraction_Analysis Isolation 7. Solvent Evaporation (Pure Product) Fraction_Analysis->Isolation

Figure 2. Workflow for purification by flash column chromatography.

Recrystallization: The Art of Crystal Perfection

Recrystallization is a powerful purification technique for solid compounds that relies on the difference in solubility of the target compound and its impurities in a given solvent at different temperatures.[4] For many crystalline solids, recrystallization can yield material of very high purity, often exceeding that achievable by a single chromatographic separation.[5][6]

The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Conversely, the impurities should either be highly soluble at all temperatures (remaining in the mother liquor upon cooling) or insoluble even in the hot solvent (allowing for their removal by hot filtration). The slow cooling of the saturated solution allows for the formation of a pure crystal lattice, excluding impurities.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., isopropanol, ethanol/water mixture)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of the crude material and a few drops of the potential solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. A solvent pair, such as ethanol and water, can also be effective.[7]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to just dissolve the compound.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. Dry the crystals in a vacuum oven.

Dissolution 1. Dissolve Crude Solid (Minimum Hot Solvent) Hot_Filtration 2. Hot Filtration (Remove Insoluble Impurities) Dissolution->Hot_Filtration Crystallization 3. Slow Cooling (Crystal Formation) Hot_Filtration->Crystallization Isolation 4. Vacuum Filtration (Collect Crystals) Crystallization->Isolation Drying 5. Drying (Pure Crystalline Product) Isolation->Drying

Figure 3. Workflow for purification by recrystallization.

Bisulfite Adduct Formation: A Chemical Approach

This method leverages the reactivity of the aldehyde group to form a water-soluble bisulfite adduct, allowing for the separation of the aldehyde from non-aldehyde impurities through liquid-liquid extraction.[8] The aldehyde can then be regenerated from the adduct.[9] This technique is particularly effective for removing non-polar impurities.

Sodium bisulfite undergoes a nucleophilic addition to the carbonyl carbon of the aldehyde, forming a charged bisulfite adduct.[10] This adduct is typically soluble in water, while the unreacted starting material (2,6-dimethylbenzonitrile) and other non-aldehyde impurities remain in the organic phase and can be separated by extraction. The regeneration of the aldehyde is achieved by reversing the reaction, typically by adding a base or acid.

Materials:

  • Crude this compound

  • Methanol or Dimethylformamide (DMF)

  • Saturated aqueous sodium bisulfite solution

  • Ethyl acetate or other immiscible organic solvent

  • Sodium hydroxide solution (e.g., 10% w/v)

  • Separatory funnel

Procedure:

  • Adduct Formation: Dissolve the crude mixture in methanol or DMF. Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously.[10]

  • Extraction: Add an immiscible organic solvent (e.g., ethyl acetate) and water. Shake and allow the layers to separate. The aqueous layer will contain the bisulfite adduct, while impurities remain in the organic layer.

  • Separation: Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining impurities.

  • Regeneration: To the aqueous layer, add a sodium hydroxide solution until the mixture is basic. This will regenerate the aldehyde, which may precipitate or can be extracted.

  • Isolation: Extract the regenerated this compound with an organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

Adduct_Formation 1. React with NaHSO₃ (Form Water-Soluble Adduct) Extraction 2. Liquid-Liquid Extraction (Separate Organic Impurities) Adduct_Formation->Extraction Regeneration 3. Add Base (NaOH) (Regenerate Aldehyde) Extraction->Regeneration Isolation 4. Extraction & Evaporation (Pure Aldehyde) Regeneration->Isolation

Figure 4. Workflow for purification via bisulfite adduct formation.

Quantitative Comparison and Data Summary

Parameter Flash Column Chromatography Recrystallization Bisulfite Adduct Formation
Purity Achievable Good to Excellent (>98%)Potentially Very High (>99.5%) with optimization[6]Good to Excellent, depends on regeneration step
Throughput/Scalability Moderate, can be scaled but becomes resource-intensiveHigh, more easily scalable for large quantitiesHigh, suitable for large-scale extraction processes[10]
Speed Relatively fast for small to medium scales (hours)[6]Can be slow due to cooling and drying times (hours to days)Fast for the separation step, regeneration adds time
Yield Generally good, but some loss on the column is inevitableVariable, can have significant losses in the mother liquor[4]Generally high, assuming efficient adduct formation and regeneration
Impurity Removal Efficacy Excellent for a wide range of polaritiesBest for removing small amounts of impurities from a mostly pure compoundHighly specific for separating aldehydes from non-aldehyde impurities
Key Advantage High resolving power for complex mixturesCan achieve ultra-high purityHighly selective for aldehydes
Key Disadvantage Can be costly in terms of solvents and stationary phaseNot suitable for oils or amorphous solids; requires solvent screeningOnly purifies aldehydes; potential for side reactions during regeneration

Purity Assessment: The Final Verdict

The efficacy of any purification method must be validated by rigorous analytical techniques. For this compound, the following methods are recommended:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method using a C18 column with a water/acetonitrile mobile phase gradient is ideal for quantifying the purity and detecting polar impurities like the carboxylic acid byproduct.[11] UV detection at a wavelength where all components absorb (e.g., 254 nm) is suitable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can provide a clear picture of the product's purity. The aldehyde proton will have a characteristic chemical shift (around 10 ppm), and the aromatic and methyl protons will have distinct signals. The absence of signals corresponding to the starting material's methyl groups or other impurities is a strong indicator of purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify and quantify volatile impurities, such as the unreacted 2,6-dimethylbenzonitrile.

Conclusion and Recommendations

The choice of purification method for this compound is contingent upon the specific requirements of the research or manufacturing process.

  • For obtaining a moderately pure product from a complex reaction mixture, flash column chromatography is the most versatile and reliable method.

  • When the goal is to achieve the highest possible purity and the crude material is already substantially pure and crystalline, recrystallization is the superior choice.

  • Bisulfite adduct formation offers an efficient and scalable alternative, particularly when the primary impurities are non-aldehydic in nature.

In many cases, an orthogonal approach, combining two different methods (e.g., an initial column chromatography followed by a final recrystallization), will yield a product of the highest quality, ensuring the integrity of subsequent research and development activities.

References

Safety Operating Guide

Comprehensive Safety and Handling Guide for 2-Formyl-6-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety, handling, and disposal protocols for 2-Formyl-6-methylbenzonitrile (CAS RN: 27613-37-2). As a valued researcher, your safety is paramount. This document is designed to provide you with in-depth, actionable information that goes beyond the product, ensuring you can work confidently and securely. The following procedures are based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals and data from analogous chemical structures, due to the limited availability of a dedicated Safety Data Sheet (SDS) for this specific compound.

Hazard Identification and Risk Assessment

This compound is a substituted aromatic nitrile. While a comprehensive toxicological profile for this specific molecule is not widely available, data from structurally similar compounds and supplied hazard statements indicate that it should be handled with care. The primary hazards are associated with its potential for acute toxicity, as well as irritation to the skin, eyes, and respiratory system.

GHS Hazard Classification:

Based on available data for this compound and related benzonitrile compounds, the following GHS classifications are anticipated[1][2][3][4]:

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation

Signal Word: Warning[1][4]

Primary Routes of Exposure: Inhalation, skin contact, eye contact, and ingestion.

The causality behind these hazards lies in the chemical reactivity of the nitrile (-CN) and aldehyde (-CHO) functional groups, which can interact with biological macromolecules, leading to irritation and toxicity.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is crucial to minimize exposure. The selection of PPE should be based on a thorough risk assessment of the specific experimental procedure.

Workflow for PPE Selection

PPE_Selection cluster_ppe Personal Protective Equipment (PPE) Engineering_Controls Engineering Controls (Fume Hood) Eye_Face Eye and Face Protection (Safety Goggles/Face Shield) Engineering_Controls->Eye_Face Mandatory Hand_Protection Hand Protection (Nitrile Gloves) Eye_Face->Hand_Protection Mandatory Body_Protection Body Protection (Lab Coat) Hand_Protection->Body_Protection Mandatory Respiratory_Protection Respiratory Protection (If outside fume hood) Body_Protection->Respiratory_Protection As Needed Start Handling This compound Start->Engineering_Controls Always Use

Caption: PPE selection workflow for handling this compound.

Detailed PPE Specifications:

  • Engineering Controls : Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[5][6] The fume hood provides a physical barrier and ventilation to capture vapors and dust.

  • Eye and Face Protection : Wear chemical safety goggles that meet European Standard EN 166 or equivalent.[6] If there is a splash hazard, a face shield should be worn in addition to goggles.

  • Hand Protection : Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid skin contact.[6]

  • Body Protection : A standard laboratory coat should be worn and buttoned to protect against skin contact. For procedures with a higher risk of splashes, consider a chemically resistant apron.

  • Respiratory Protection : If handling outside of a fume hood is unavoidable, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[7]

Step-by-Step Handling and Operational Plan

Adherence to a strict operational protocol is essential for safety and experimental integrity.

Preparation:

  • Designate a Work Area : Clearly define the area where the chemical will be handled, preferably within a fume hood.

  • Assemble Materials : Ensure all necessary equipment, including weighing materials, solvents, and reaction vessels, are present in the fume hood before introducing the chemical.

  • Emergency Equipment Check : Confirm that a safety shower and eyewash station are accessible and in good working order.[6][8]

Handling Procedure:

  • Don PPE : Put on all required personal protective equipment as outlined in Section 2.

  • Weighing : If weighing the solid, do so in the fume hood on a tared weigh boat or paper. Avoid creating dust.

  • Dissolving : If making a solution, add the solid to the solvent slowly to prevent splashing.

  • Reactions : Keep all reaction vessels containing this compound capped or covered when not in use.

  • Post-Handling : After use, decontaminate the work area with an appropriate solvent and wipe it down.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

Emergency Response Workflow

Emergency_Response cluster_response Immediate Response Exposure Exposure Event Skin_Contact Skin Contact: - Remove contaminated clothing - Wash with soap and water for 15 min Exposure->Skin_Contact Eye_Contact Eye Contact: - Rinse with water for 15 min - Remove contact lenses Exposure->Eye_Contact Inhalation Inhalation: - Move to fresh air - Keep at rest Exposure->Inhalation Ingestion Ingestion: - Rinse mouth - Do NOT induce vomiting Exposure->Ingestion Seek_Medical_Attention Seek Immediate Medical Attention Skin_Contact->Seek_Medical_Attention Eye_Contact->Seek_Medical_Attention Inhalation->Seek_Medical_Attention Ingestion->Seek_Medical_Attention

Caption: Immediate actions for different types of exposure.

  • In Case of Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5][9] Remove contaminated clothing. If skin irritation occurs, seek medical advice.[9]

  • In Case of Eye Contact : Immediately rinse eyes cautiously with water for several minutes, holding the eyelids open.[5][9] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[9]

  • In Case of Inhalation : Move the individual to fresh air and keep them in a position comfortable for breathing.[5][9] If the person feels unwell, call a poison center or doctor.[9]

  • In Case of Ingestion : Rinse the mouth with water.[5][9] Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[5][9]

  • In Case of a Spill : Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[6] Ventilate the area and wash the spill site after material pickup is complete.

Storage and Disposal Plan

Proper storage and disposal are crucial for laboratory safety and environmental protection.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

  • Keep away from incompatible materials such as strong oxidizing agents.[5][9]

  • Store in a locked cabinet or area accessible only to authorized personnel.[9][10]

Disposal:

  • Waste Characterization : All waste containing this compound must be treated as hazardous waste.

  • Containerization : Collect waste in a clearly labeled, sealed, and compatible container.

  • Disposal Route : Dispose of the waste through a licensed professional waste disposal service.[5][11] Do not empty into drains or release into the environment.[6][9] Contaminated packaging should be disposed of in the same manner as the unused product.[11]

By adhering to these guidelines, you can ensure a safe and efficient working environment when handling this compound. Your commitment to safety is a commitment to excellent science.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.